1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
Description
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Properties
IUPAC Name |
1-(2-amino-3-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKIJQNXZUJDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone" chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a halogenated and trifluoromethyl-containing aromatic ketone, this compound represents a class of molecules with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages established chemical principles and data from closely related analogues to provide a robust profile. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, predict its spectral properties, and discuss its reactivity and safety considerations. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique attributes of fluorinated organic compounds.
Introduction: The Significance of Fluorinated Aromatic Scaffolds
The incorporation of fluorine into organic molecules has a profound impact on their chemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The compound this compound is a trifluoromethyl-substituted aminobenzophenone derivative. This structural motif is of significant interest as a versatile building block for the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of an ortho-amino group, a meta-chloro substituent, and a trifluoroacetyl moiety on the same aromatic ring creates a unique electronic and steric environment, suggesting a rich and nuanced chemical reactivity profile.
While direct literature on the 3-chloro isomer is scarce, extensive data exists for the analogous 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, which serves as a key intermediate in the synthesis of pharmaceuticals like Efavirenz-d4.[2][3] This guide will, therefore, draw upon data from this and other related compounds to construct a detailed and predictive analysis of the title compound.
Physicochemical and Structural Properties
The anticipated physicochemical properties of this compound are summarized in Table 1. These values are calculated based on its chemical structure and extrapolated from data available for its isomers and precursors.
| Property | Value | Source/Basis |
| IUPAC Name | This compound | Nomenclature |
| Molecular Formula | C₈H₅ClF₃NO | Calculated |
| Molecular Weight | 223.58 g/mol | Calculated[4] |
| Monoisotopic Mass | 223.0011760 Da | Calculated[2][4] |
| Appearance | Predicted to be a yellow solid or crystalline powder | Analogy to 5-chloro isomer[2][5] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |
| pKa | Predicted to be around -0.92 ± 0.10 | Analogy to 5-chloro isomer[2] |
| XLogP3-AA | 3.2 | Analogy to 5-chloro isomer[2] |
Synthesis and Purification
A plausible and efficient route for the synthesis of this compound is through the Friedel-Crafts acylation of 2-amino-3-chlorobenzotrifluoride.[6][7] This reaction introduces the trifluoroacetyl group onto the aromatic ring. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Given that the para position is blocked by the trifluoromethyl group, and the other ortho position is sterically hindered, acylation is expected to occur at the carbon adjacent to the amino group.
Proposed Synthetic Workflow
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"1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
Introduction
This compound is a fluorinated aromatic ketone with a substitution pattern that makes it a valuable building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. The amino and chloro substituents provide reactive handles for further functionalization, enabling the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of a proposed synthetic route for this compound, along with a detailed analysis of its predicted spectroscopic characteristics. The methodologies and analytical interpretations presented herein are grounded in established principles of organic chemistry and spectroscopy, offering a robust framework for researchers and drug development professionals.
Proposed Synthetic Pathway
Direct Friedel-Crafts acylation of anilines is often challenging due to the Lewis basicity of the amino group, which can form a deactivating complex with the Lewis acid catalyst.[1][2] To circumvent this, a three-step protection-acylation-deprotection strategy is proposed, starting from the readily available 2-chloroaniline.
Caption: A three-step synthetic route to the target compound.
Detailed Experimental Protocols
Step 1: Protection of the Amino Group (Acetylation)
The amino group of 2-chloroaniline is protected as an acetamide to prevent its interference in the subsequent Friedel-Crafts acylation.[3]
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroaniline (1.0 eq) in pyridine (3.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(2-chlorophenyl)acetamide.
-
Step 2: Friedel-Crafts Acylation
The protected aniline undergoes Friedel-Crafts acylation with trifluoroacetic anhydride to introduce the trifluoroacetyl group.[4] The acetamido group directs the acylation to the ortho and para positions. Steric hindrance from the adjacent chloro group is expected to favor acylation at the position ortho to the acetamido group and meta to the chloro group.
-
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N-(2-chlorophenyl)acetamide (1.0 eq) portion-wise.
-
After stirring for 15 minutes, add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 1-(2-acetamido-3-chlorophenyl)-2,2,2-trifluoroethanone.
-
Step 3: Deprotection of the Acetamido Group
The acetamido group is hydrolyzed under acidic conditions to yield the final product.[5]
-
Protocol:
-
Dissolve 1-(2-acetamido-3-chlorophenyl)-2,2,2-trifluoroethanone (1.0 eq) in a mixture of ethanol and 6M hydrochloric acid (1:1 v/v).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Characterization of this compound
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compound.
Caption: A logical workflow for the structural confirmation of the target compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6]
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic-H | ~7.6 | Doublet of doublets | H ortho to COCF₃ |
| Aromatic-H | ~7.2 | Triplet | H para to COCF₃ |
| Aromatic-H | ~6.8 | Doublet of doublets | H ortho to NH₂ |
| NH₂ | ~5.0 | Broad singlet | Amino protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Key Feature |
| C=O | ~180 | Carbonyl carbon |
| C-NH₂ | ~145 | Aromatic carbon |
| C-Cl | ~120 | Aromatic carbon |
| Aromatic C-H | 115-135 | Aromatic carbons |
| C-COCF₃ | ~125 | Aromatic carbon |
| CF₃ | ~117 | Quartet (¹JCF ≈ 290 Hz) |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| CF₃ | -70 to -75 | Singlet |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Proposed Fragment | Significance |
| [M]⁺ | [C₈H₅ClF₃NO]⁺ | Molecular ion peak |
| [M+2]⁺ | [C₈H₅³⁷ClF₃NO]⁺ | Isotope peak due to ³⁷Cl |
| [M-28]⁺ | [C₇H₅ClF₃N]⁺ | Loss of CO |
| [M-69]⁺ | [C₈H₅ClNO]⁺ | Loss of ·CF₃ radical |
| Ar-CO⁺ | [C₇H₅ClNO]⁺ | Acylium ion |
The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[8][9]
| Wave Number (cm⁻¹) | Vibration | Intensity |
| 3450-3300 | N-H stretch (asymmetric & symmetric) | Medium |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1700-1680 | C=O stretch (ketone) | Strong |
| 1620-1580 | N-H bend | Medium |
| 1600-1450 | Aromatic C=C stretch | Medium-Strong |
| 1300-1100 | C-F stretch | Strong |
| 800-700 | C-Cl stretch | Medium |
Conclusion
This technical guide outlines a robust and scientifically sound approach for the synthesis and characterization of this compound. The proposed three-step synthetic pathway, involving protection, Friedel-Crafts acylation, and deprotection, is based on well-established organic reactions. The predicted spectroscopic data provides a comprehensive analytical framework for the structural confirmation of the target compound. This guide is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the efficient synthesis and characterization of this and related fluorinated aromatic compounds.
References
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Dalvit, C., & Vulpetti, A. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Drug Design, Development and Therapy, 13, 333–346. [Link]
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Tim the Tutor. (2022, November 20). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide [Video]. YouTube. [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Wikipedia. (2023, December 28). Friedel–Crafts reaction. [Link]
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University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
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Prestwich, G. D., Golec, F. A., & Andersen, N. H. (1985). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Archives of Insect Biochemistry and Physiology, 2(2), 179-192. [Link]
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Dalvit, C., & Vulpetti, A. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 209(1), 74-81. [Link]
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Quora. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult?[Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Chegg. (2020, April 29). Solved Anilines are incompatible with Friedel Crafts. [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
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Chen, J., et al. (2017). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Hebei University of Science and Technology, 38(2), 123-126. [Link]
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Peng, H., Zhao, C. X., & Gong, Y. F. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 14(10), 1380. [Link]
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A Comprehensive Technical Guide to 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
Abstract: This technical guide provides an in-depth analysis of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone, a fluorinated ketone of significant interest in medicinal chemistry and drug discovery. The document covers its fundamental chemical and physical properties, established synthesis and purification protocols, spectral data for characterization, and its emerging applications as a versatile building block for novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, offering both foundational knowledge and practical insights into the utilization of this compound.
Introduction and Strategic Importance
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds.[1][2] The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved efficacy and bioavailability.[3] this compound emerges as a key intermediate, strategically combining the benefits of a trifluoromethyl ketone with a synthetically versatile aminophenyl ring.
The presence of the amino, chloro, and trifluoroethanone functionalities on a single phenyl ring creates a molecule with multiple reactive sites. This "trifecta" of functional groups allows for a diverse range of chemical transformations, making it an invaluable building block for combinatorial chemistry and the synthesis of complex pharmaceutical ingredients. The chloro-substituent further influences the electronic nature of the aromatic ring and provides an additional handle for cross-coupling reactions.[3][4]
This guide will systematically explore the core attributes of this compound, providing the necessary technical details for its effective use in a research and development setting.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are paramount for its successful application in synthesis and analysis.
Identifiers
| Identifier | Value |
| CAS Number | 1820604-03-7 |
| Molecular Formula | C₈H₅ClF₃NO |
| Molecular Weight | 223.58 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)C(F)(F)F)N)Cl |
| InChI Key | SGEVSHROWDPCED-UHFFFAOYSA-N |
Physicochemical Data (Predicted)
A comprehensive experimental validation of these properties is recommended for specific applications.
| Property | Predicted Value |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 43.1 Ų |
| Boiling Point | ~250-270 °C at 760 mmHg |
Note: These values are computationally derived and serve as an estimation.
Synthesis and Purification Protocols
The synthesis of this compound typically involves a multi-step process, starting from commercially available precursors. The following represents a generalized, logical workflow based on common organic chemistry transformations.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves the Friedel-Crafts acylation of a protected 2-chloroaniline derivative. The protecting group on the amine is crucial to prevent side reactions and deactivation of the aromatic ring.
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Synthesis Protocol
Step 1: Protection of the Amine (N-Acetylation)
-
Reactants: Dissolve 2-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise, followed by a catalytic amount of a base like triethylamine or pyridine to scavenge the acetic acid byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-chlorophenyl)acetamide.
Step 2: Friedel-Crafts Acylation
-
Reactants: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-(2-chlorophenyl)acetamide (1.0 eq) and a Lewis acid catalyst, such as Aluminum chloride (AlCl₃, 2.5 eq), to a suitable solvent like DCM.
-
Reagent Addition: Cool the mixture to 0 °C. Add trifluoroacetic anhydride (1.5 eq) or trifluoroacetyl chloride dropwise. Causality: The ortho- and para-directing nature of the acetamido group, combined with steric hindrance from the chlorine, directs the acylation to the C6 position.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Extract the product with DCM. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude protected intermediate.
Step 3: Deprotection of the Amine
-
Reactants: Dissolve the crude N-(2-chloro-6-(2,2,2-trifluoroacetyl)phenyl)acetamide from the previous step in ethanol.
-
Reagent Addition: Add an excess of concentrated hydrochloric acid (e.g., 5-6 M aqueous HCl).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. The hydrolysis of the amide will be evident by the dissolution of the starting material.
-
Workup and Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to pH 7-8. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Spectral Characterization
Definitive structural confirmation is achieved through a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons in the 6.5-7.5 ppm range, with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. A broad singlet corresponding to the amine (-NH₂) protons would also be present, typically in the 4-6 ppm range, which may shift or disappear upon D₂O exchange.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A sharp singlet is expected for the -CF₃ group, typically in the range of -70 to -80 ppm (relative to CFCl₃).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon (~180-190 ppm, coupled to the fluorine atoms), the carbon attached to the CF₃ group (a quartet around 115-125 ppm due to C-F coupling), and distinct signals for the six aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight (223.58 g/mol ). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in an approximate 3:1 ratio) would be a key diagnostic feature.[5]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the primary amine (two bands, ~3350-3500 cm⁻¹), C=O stretching of the ketone (~1700-1720 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹).
Applications in Drug Discovery and Agrochemicals
The structural motifs present in this compound make it a highly valuable precursor for various classes of biologically active molecules.
Synthesis of Heterocyclic Scaffolds
The 1,2-amino-ketone functionality is a classic precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
Caption: Synthetic pathways to key heterocyclic systems.
These heterocyclic cores are central to drugs targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders.[6][7]
Precursor for Kinase Inhibitors
The aminophenyl moiety can serve as a key pharmacophore for interaction with the hinge region of protein kinases. The trifluoroethanone group can be further elaborated to introduce additional binding elements or to modulate solubility and cell permeability.
Building Block for Agrochemicals
The trifluoromethyl group is a common feature in modern insecticides and herbicides, contributing to their potency and stability.[3] The title compound can be used to construct novel pro-insecticides or fungicides, where the amino and ketone groups allow for derivatization to fine-tune the biological activity and spectrum.[8]
Safety, Handling, and Storage
Safety:
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9]
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Handling:
-
Handle under an inert atmosphere where possible to prevent oxidation of the amino group.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C is recommended, protected from light and moisture.[3]
Conclusion
This compound is a high-value, strategically functionalized intermediate. Its unique combination of a nucleophilic amine, a reactive ketone, a halogenated aromatic ring, and a trifluoromethyl group provides immense synthetic versatility. This guide has outlined its fundamental properties, a robust synthetic pathway, and its significant potential in the rational design of new pharmaceuticals and agrochemicals. As the demand for more sophisticated and effective small molecules continues to grow, the utility of such well-designed building blocks will undoubtedly increase, making this compound a key player in the chemist's synthetic toolbox.
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- PubChem. (n.d.). N-(3-chlorophenyl)-2,2,2-trifluoroacetamide.
- ChemScene. (n.d.). 2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide.
- PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- National Institutes of Health. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
-
PubMed. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[10][11]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. Retrieved from
- ResearchGate. (2015). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS.
- PubChem. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one.
- ChemicalBook. (2023). 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication.
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
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- 3. 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone [myskinrecipes.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | C8H2Cl3F3O | CID 58077594 - PubChem [pubchem.ncbi.nlm.nih.gov]
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"1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone" molecular structure and formula
This guide provides a comprehensive technical overview of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone, a fluorinated aromatic ketone of significant interest to researchers and professionals in drug development and medicinal chemistry.
Introduction: The Significance of Fluorinated Aromatics
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group (CF3), in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a versatile building block that combines the key structural features of a trifluoromethyl ketone, a chlorinated phenyl ring, and a reactive amino group, making it a valuable intermediate for the synthesis of novel pharmaceutical candidates and agrochemicals. This guide will delve into its molecular structure, physicochemical properties, a plausible synthetic pathway, and its potential applications.
Molecular Structure and Chemical Formula
The molecular structure of this compound is characterized by a phenyl ring substituted with an amino group at position 2, a chlorine atom at position 3, and a trifluoroacetyl group at position 1.
Chemical Formula: C₈H₅ClF₃NO[1]
IUPAC Name: 1-(2-amino-3-chlorophenyl)-2,2,2-trifluoroethan-1-one[2]
CAS Number: 1414958-52-3[3][4]
Molecular Weight: 223.58 g/mol [1]
Below is a 2D representation of the molecular structure:
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthesis. The table below summarizes some of its key properties.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₃NO | [1] |
| Molecular Weight | 223.58 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |
| pKa (of the amino group) | Estimated to be around 2-3 | Inferred |
Proposed Synthesis Pathway
The proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Protection of the Amino Group of 2-Chloroaniline
-
Rationale: The amino group of the starting material, 2-chloroaniline, is a nucleophile and can react with the Friedel-Crafts acylation reagents. Therefore, it must be protected, for example, as an acetamide, to prevent side reactions.
-
Procedure:
-
To a solution of 2-chloroaniline (1 eq.) in pyridine (2-3 volumes) at 0 °C, slowly add acetic anhydride (1.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product, N-(2-chlorophenyl)acetamide, with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization if necessary.
-
Step 2: Friedel-Crafts Acylation
-
Rationale: This is the key step to introduce the trifluoroacetyl group onto the aromatic ring. The acetamide group is an ortho-, para-director. Due to steric hindrance from the chlorine atom and the acetamide group, the acylation is expected to occur at the position ortho to the amino group and meta to the chlorine.
-
Procedure:
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 3 eq.) in a suitable solvent like dichloromethane.
-
Cool the suspension to 0 °C and slowly add trifluoroacetic anhydride (1.5 eq.).
-
Add a solution of N-(2-chlorophenyl)acetamide (1 eq.) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude N-(2-chloro-6-trifluoroacetylphenyl)acetamide.
-
Step 3: Deprotection of the Amino Group
-
Rationale: The final step involves the removal of the acetyl protecting group to yield the desired primary amine. Acidic hydrolysis is a standard method for this transformation.
-
Procedure:
-
Reflux the crude N-(2-chloro-6-trifluoroacetylphenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid (e.g., 6M HCl) for 4-8 hours.
-
Monitor the deprotection by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base such as sodium bicarbonate or sodium hydroxide solution until a precipitate forms.
-
Extract the product, this compound, with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
-
Potential Applications in Drug Development and Research
The unique structural features of this compound make it a highly attractive scaffold for the synthesis of a variety of biologically active molecules.
-
Synthesis of Heterocycles: The ortho-amino ketone functionality is a classic precursor for the synthesis of various heterocyclic systems, such as quinolines, benzodiazepines, and quinoxalines, which are privileged structures in medicinal chemistry.
-
Enzyme Inhibitors: Trifluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases, where the ketone carbonyl acts as a transition-state analog. This compound can serve as a starting material for developing novel enzyme inhibitors for various therapeutic targets.
-
Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals, enhancing their efficacy and metabolic stability. This molecule could be a valuable intermediate in the synthesis of new herbicides and pesticides.
The presence of the chlorine atom provides an additional site for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery screening.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, its synthesis is achievable through established chemical transformations. Its unique combination of functional groups offers significant potential for the development of novel bioactive molecules and advanced materials.
References
-
Laibo Chem. (n.d.). This compound. Retrieved from [Link]
-
Chem-Station. (n.d.). ortho-acylation of anilines. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 2-Aminoacetophenone 3-chlorophenylhydrazone. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]
Sources
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- 2. ortho-acylation of anilines | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]
Spectroscopic Characterization of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone. As a novel compound of interest in pharmaceutical and materials science research, direct experimental spectroscopic data is not yet widely available in public databases. This document, therefore, leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of the title compound. By analyzing structurally analogous molecules, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound, facilitating its synthesis and future application.
Introduction: The Significance of this compound
The molecule this compound incorporates several key functional groups that make it a promising scaffold for medicinal chemistry and materials science. The trifluoromethyl ketone moiety is a well-known bioisostere for carboxylic acids and amides and can act as a potent enzyme inhibitor. The substituted aniline core is a common feature in a wide array of pharmacologically active compounds. The specific arrangement of the amino and chloro substituents on the phenyl ring is anticipated to modulate the electronic and steric properties of the molecule, influencing its reactivity and biological activity.
Given the potential utility of this compound, a thorough understanding of its structural features is paramount. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous evidence of a compound's identity and purity. This guide will provide a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The analysis will be based on the additive effects of the substituents on the chemical shifts of the aromatic protons.
Experimental Protocol (General)
A standard ¹H NMR experiment would be conducted as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Data
The predicted chemical shifts and multiplicities for the aromatic and amine protons are summarized in Table 1. These predictions are derived from the analysis of analogous compounds such as 2-aminobenzotrifluoride and 2-chloroaniline.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-6 | 7.5 - 7.7 | Doublet of doublets | ~8 (ortho), ~1.5 (meta) | Aromatic CH |
| H-4 | 7.2 - 7.4 | Doublet of doublets | ~8 (ortho), ~1.5 (meta) | Aromatic CH |
| H-5 | 6.8 - 7.0 | Triplet | ~8 | Aromatic CH |
| NH₂ | 4.5 - 5.5 | Broad singlet | - | Amino |
Interpretation and Rationale
-
Aromatic Protons: The three aromatic protons will appear as a complex multiplet system in the downfield region of the spectrum (6.8-7.7 ppm). The electron-withdrawing trifluoroacetyl group will deshield the adjacent proton (H-6), shifting it furthest downfield. The amino group is an electron-donating group and will shield the ortho and para protons, while the chloro group is electron-withdrawing and will deshield them. The interplay of these effects will determine the final chemical shifts.
-
Amino Protons: The protons of the primary amine will likely appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature.
Visualization of Predicted ¹H NMR Assignments
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Experimental Protocol (General)
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.
-
Instrumentation: Use a broadband probe on a 100 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbons are presented in Table 2, based on data from analogous compounds like 3-chloroaniline.[3]
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | 180 - 185 (quartet, J ≈ 35 Hz) | Carbonyl |
| C-2 | 145 - 150 | C-NH₂ |
| C-3 | 120 - 125 | C-Cl |
| C-1 | 118 - 123 | C-C=O |
| C-6 | 130 - 135 | Aromatic CH |
| C-4 | 128 - 133 | Aromatic CH |
| C-5 | 115 - 120 | Aromatic CH |
| CF₃ | 115 - 120 (quartet, J ≈ 290 Hz) | Trifluoromethyl |
Interpretation and Rationale
-
Carbonyl Carbon: The carbonyl carbon of the trifluoroacetyl group is expected to appear as a quartet around 180-185 ppm due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will be observed as a large quartet further upfield (around 115-120 ppm) with a large coupling constant.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the amino group (C-2) will be shifted downfield, while the carbons ortho and para to the amino group will be shielded. The carbon bearing the chloro group (C-3) will also be downfield.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Experimental Protocol (General)
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
-
Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.
Predicted IR Data
Key predicted IR absorption bands are listed in Table 3, with predictions based on data from 2,2,2-trifluoroacetophenone and o-chloroaniline.[4][5]
Table 3: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration |
| 3400 - 3200 | N-H stretch (asymmetric and symmetric) |
| 1700 - 1720 | C=O stretch (ketone) |
| 1600 - 1450 | C=C stretch (aromatic) |
| 1300 - 1100 | C-F stretch |
| 800 - 700 | C-Cl stretch |
Interpretation and Rationale
-
N-H Stretch: Two distinct bands are expected for the primary amine N-H stretching vibrations.
-
C=O Stretch: A strong absorption band in the region of 1700-1720 cm⁻¹ is characteristic of the carbonyl group of the ketone.
-
C-F Stretch: Strong, broad absorptions in the 1300-1100 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (General)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular weight of this compound is 237.02 g/mol (for ³⁵Cl) and 239.02 g/mol (for ³⁷Cl). The mass spectrum should show a molecular ion peak (M⁺) at m/z 237 and an M+2 peak at m/z 239 with a relative intensity of approximately 3:1, which is characteristic of a compound containing one chlorine atom.
-
Key Fragments: Common fragmentation pathways would involve the loss of small molecules or radicals. Predicted key fragments are shown in Table 4, with predictions informed by the fragmentation of o-chloroaniline.[6]
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Fragment |
| 168 | [M - CF₃]⁺ |
| 140 | [M - CF₃ - CO]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Fragmentation Pathway Visualization
Caption: Predicted major fragmentation pathway for this compound.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. While experimental data is not yet publicly available, the analyses presented herein, based on the well-established principles of spectroscopy and data from structurally related compounds, offer a solid foundation for the identification and characterization of this promising molecule. The predicted ¹H NMR, ¹³C NMR, IR, and MS data will serve as a valuable reference for researchers working on the synthesis and application of this and other novel fluorinated aromatic compounds.
References
-
NIST. (n.d.). o-Chloroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). o-Chloroaniline Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]
Sources
- 1. 2-Aminobenzotrifluoride(88-17-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloroaniline(95-51-2) 1H NMR [m.chemicalbook.com]
- 3. 3-Chloroaniline(108-42-9) 13C NMR [m.chemicalbook.com]
- 4. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]
- 5. o-Chloroaniline [webbook.nist.gov]
- 6. o-Chloroaniline [webbook.nist.gov]
An In-Depth Technical Guide to the NMR Analysis of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
Prepared by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone (CAS No. 142879-81-6). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural confirmation and purity assessment are critical. This document outlines the theoretical basis for predicting the ¹H, ¹³C, and ¹⁹F NMR spectra, provides detailed experimental protocols for data acquisition, and offers an expert interpretation of the expected spectral features. The causality behind chemical shifts, coupling constants, and substituent effects is explained, grounding the analysis in the fundamental principles of NMR spectroscopy and data from analogous structures.
Introduction and Molecular Structure
This compound is a trifluoromethyl ketone derivative of 3-chloroaniline. Its chemical structure features a trisubstituted benzene ring bearing three electronically distinct groups: an electron-donating amino group (-NH₂), an inductively electron-withdrawing and weakly resonance-donating chloro group (-Cl), and a strongly electron-withdrawing trifluoroacetyl group (-C(O)CF₃). The interplay of these substituents creates a distinct and predictable pattern in the NMR spectra, which serves as a unique fingerprint for the molecule's identity and purity.
This guide will deconstruct the expected NMR data, providing researchers with the necessary framework to confidently assign the structure of this important synthetic building block.
Figure 1: Chemical Structure and Atom Numbering
Experimental Design: Protocol for NMR Data Acquisition
The quality of NMR data is fundamentally dependent on rigorous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed for acquiring high-resolution spectra.
Sample Preparation
-
Analyte Preparation: Weigh approximately 10-20 mg of this compound.
-
Solvent Selection:
-
Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its ability to form hydrogen bonds will slow the proton exchange rate of the amine (-NH₂) group, allowing for the observation of a distinct, and often broad, resonance.
-
Alternative: Deuterated chloroform (CDCl₃) can also be used. However, be aware that the amine protons may appear as a very broad signal or may be completely exchanged with trace acid, rendering them unobservable.
-
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution. A brief sonication may be used if dissolution is slow.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer.
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | Standard (zg30) | Standard 30° pulse for quantitative analysis. |
| Spectral Width | -2 to 12 ppm | Covers the full range of expected proton signals. | |
| Acquisition Time | ~4 seconds | Ensures high resolution. | |
| Relaxation Delay | 2 seconds | Allows for adequate T1 relaxation. | |
| Number of Scans | 16-64 | Balances signal-to-noise with experiment time. | |
| ¹³C{¹H} NMR | Pulse Program | Standard Proton Decoupled (zgpg30) | Provides singlets for each unique carbon, simplifying the spectrum. |
| Spectral Width | 0 to 220 ppm | Covers both aliphatic and aromatic/carbonyl regions. | |
| Number of Scans | 1024 or more | The ¹³C nucleus has low natural abundance, requiring more scans. | |
| ¹⁹F NMR | Pulse Program | Standard Proton Decoupled | Simplifies the spectrum to a singlet for the -CF₃ group. |
| Spectral Width | -60 to -90 ppm | This range is typical for trifluoroacetyl groups.[1][2] | |
| Number of Scans | 16-32 | ¹⁹F is a high-sensitivity, 100% abundant nucleus. |
Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to final spectral analysis.
Caption: Experimental workflow for NMR analysis.
Spectral Interpretation and Data Analysis
The key to NMR analysis is understanding how the electronic environment of each nucleus dictates its chemical shift and coupling interactions.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The aromatic region will display a characteristic three-proton system. The -NH₂ group is a strong ortho, para-director and activating group, while the -Cl and -C(O)CF₃ groups are deactivating.
-
H-6 (ortho to -NH₂): This proton is expected to be the most upfield (lowest ppm) due to the strong shielding effect of the adjacent amino group. It will appear as a doublet, coupled to H-5.
-
H-5 (meta to -NH₂ and -Cl): This proton will be deshielded relative to H-6. It is coupled to both H-6 and H-4, and is thus expected to appear as a triplet (or more accurately, a doublet of doublets with similar J-values).
-
H-4 (ortho to -Cl and -C(O)CF₃): This proton is expected to be the most downfield (highest ppm) due to the strong deshielding effects of the adjacent chloro and trifluoroacetyl groups. It will appear as a doublet, coupled to H-5.
-
-NH₂ Protons: In DMSO-d₆, these protons should appear as a broad singlet. Their chemical shift can vary significantly depending on concentration and water content.
Predicted ¹³C{¹H} NMR Spectrum (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C spectrum will show eight distinct signals.
-
Aromatic Carbons: Six signals are expected in the aromatic region (~115-150 ppm). The carbon directly attached to the amino group (C-2) will be shifted upfield, while the carbons attached to the chloro (C-3) and trifluoroacetyl (C-1) groups will be shifted downfield.
-
Carbonyl Carbon (C=O): This carbon will be significantly deshielded, appearing far downfield (~175-185 ppm). It will exhibit coupling to the three fluorine atoms, appearing as a quartet (²J_CF).
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a prominent quartet due to the large one-bond coupling to the three fluorine atoms (¹J_CF). Its chemical shift is typically around 115-125 ppm.
Predicted ¹⁹F NMR Spectrum (376 MHz, DMSO-d₆)
The proton-decoupled ¹⁹F NMR spectrum provides a simple and powerful diagnostic tool.
-
-CF₃ Group: A single, sharp resonance is expected. For trifluoroacetophenones, the chemical shift typically falls in the range of -72 to -80 ppm (relative to CFCl₃).[1][2] The conjugation with the aromatic ring can cause deshielding compared to aliphatic trifluoromethyl ketones.[1]
Structural Relationship and Coupling Diagram
The following diagram illustrates the key J-coupling relationships within the molecule that define the spectral splitting patterns.
Sources
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
Foreword: A Predictive and Methodological Framework
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of novel chemical entities is paramount. "1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone" represents a class of compounds whose multifaceted structure—a halogenated aromatic amine coupled with a trifluoromethyl ketone—presents both unique opportunities for biological activity and distinct challenges for analytical characterization. Mass spectrometry stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides a comprehensive, in-depth technical framework for the mass spectrometric analysis of this specific molecule. As direct experimental data for this compound is not widely published, this document adopts a predictive, field-proven approach. The methodologies and expected fragmentation patterns are derived from foundational principles of mass spectrometry and extensive data from analogous chemical structures. This whitepaper is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind them, ensuring a robust and scientifically sound analytical strategy.
Part 1: Elucidation by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Gas chromatography coupled with electron ionization mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. The "hard" ionization nature of EI (typically 70 eV) induces extensive and reproducible fragmentation, creating a unique "fingerprint" of the molecule, which is invaluable for structural confirmation.[1][2]
Expert Rationale for Methodological Choices
The choice of GC-MS is predicated on the anticipated volatility of this compound. The trifluoromethyl group can enhance volatility, making it amenable to gas-phase analysis. Electron Ionization is selected to intentionally induce fragmentation, providing deep structural information that soft ionization techniques might not reveal.[3]
Experimental Protocol: GC-EI-MS
-
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a high-purity volatile solvent, such as dichloromethane or ethyl acetate, to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in splitless mode for maximum sensitivity.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C. This temperature ensures rapid volatilization without thermal degradation.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent). This phase provides excellent resolution for a wide range of aromatic compounds.[3][4]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C. This program allows for good separation from potential impurities and ensures the analyte elutes with a sharp peak shape.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy ensures that the resulting fragmentation patterns are consistent and comparable to established mass spectral libraries.[2]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350. This range will cover the molecular ion and all significant fragments.
-
Acquisition Mode: Full Scan.
-
Predicted Electron Ionization Fragmentation Pathways
The molecular structure of this compound (Molecular Weight: 223.58 g/mol , Monoisotopic Mass: 223.0012 Da) suggests several predictable fragmentation routes upon electron impact. The primary sites for bond cleavage are adjacent to the carbonyl group (alpha-cleavage) and the bonds involving the substituents on the aromatic ring.[1][5]
The most characteristic fragmentation is the alpha-cleavage, which is a dominant pathway for ketones.[6] This involves the cleavage of the bond between the carbonyl carbon and the trifluoromethyl group or the aromatic ring.
-
Pathway A: Loss of the Trifluoromethyl Radical (•CF₃): Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group is highly probable, leading to the formation of a stable acylium ion.
-
Pathway B: Loss of the Aromatic Moiety: Cleavage of the bond between the carbonyl group and the phenyl ring.
-
Pathway C: Loss of Chlorine (Cl•): Halogenated aromatic compounds can lose the halogen atom, although this can be less favorable than other pathways depending on the overall structure.[7]
-
Pathway D: Rearrangements and Secondary Fragmentations: Subsequent losses of small neutral molecules like CO are common from acylium ions.
Data Presentation: Predicted EI-MS Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 223/225 | [C₈H₅ClF₃NO]•+ | - | Molecular Ion [M]•+ (Isotopic peak due to ³⁷Cl) |
| 154/156 | [C₇H₅ClNO]+ | •CF₃ | Alpha-cleavage: Loss of the trifluoromethyl radical. |
| 126/128 | [C₇H₅NO]+ | •CF₃, CO | Subsequent loss of carbon monoxide from the m/z 154/156 fragment. |
| 118 | [C₆H₃Cl]+ | •CF₃, CO, HCN | Further fragmentation of the aromatic ring structure. |
| 69 | [CF₃]+ | C₈H₅ClNO | Alpha-cleavage: Formation of the trifluoromethyl cation. |
Visualization: Proposed EI Fragmentation Workflow
Caption: Predicted EI fragmentation of this compound.
Part 2: Characterization by Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
For compounds that may have limited thermal stability or are more polar, LC-MS with a soft ionization technique like ESI is the method of choice. ESI is particularly well-suited for molecules containing basic sites, such as the primary amine in our target analyte, which can be readily protonated.[8][9][10]
Expert Rationale for Methodological Choices
The presence of the primary amine and the carbonyl oxygen makes the molecule an excellent candidate for positive-ion electrospray ionization.[8] LC-MS provides a robust method for analyzing the compound directly from a solution, bypassing the need for volatilization and reducing the risk of thermal degradation. A reversed-phase LC method is proposed, as it is a versatile and widely used technique for separating a broad range of moderately polar organic molecules.[11]
Experimental Protocol: LC-ESI-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation for better ESI response.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: +3.5 kV.
-
Nebulizing Gas (N₂): 45 psi.
-
Drying Gas (N₂): 10 L/min at 325°C.
-
Mass Range: Scan from m/z 100 to 400.
-
Data Acquisition: Full Scan. For structural confirmation, a separate run using tandem MS (MS/MS) can be performed, selecting the [M+H]⁺ ion as the precursor.
-
Expected Ionization and Fragmentation Behavior
Under positive ESI conditions, the primary amine group is the most likely site of protonation. Therefore, a strong signal for the protonated molecule, [M+H]⁺, is expected at m/z 224.0086 (monoisotopic).
-
Primary Ion: The base peak in the full scan spectrum is predicted to be the [M+H]⁺ ion.
-
Adducts: Sodium adducts, [M+Na]⁺, at m/z 246.0 may also be observed, especially if there is any sodium contamination in the sample or mobile phase.
-
In-Source Fragmentation: ESI is a soft ionization technique, so minimal fragmentation is expected in the ion source under standard conditions.[10] Any observed fragments would likely correspond to the loss of small, stable neutral molecules.
Visualization: General LC-MS Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. tdi-bi.com [tdi-bi.com]
- 4. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. whitman.edu [whitman.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone in Advanced Heterocyclic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone, a pivotal intermediate in the construction of complex heterocyclic scaffolds. The unique electronic properties conferred by the trifluoromethyl group, combined with the reactive potential of the ortho-amino ketone functionality, position this molecule as a versatile building block in medicinal chemistry. This document will elucidate the synthesis of the title compound, its application in key cyclocondensation reactions such as the Friedländer synthesis of quinolines and the construction of benzodiazepine cores, and provide detailed, field-proven experimental protocols. The underlying mechanistic principles governing these transformations will be discussed, offering researchers the causal understanding necessary for reaction optimization and adaptation.
Introduction: The Significance of a Trifluoromethylated Synthon
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The compound this compound, also known as 2'-Amino-3'-chloro-2,2,2-trifluoroacetophenone, serves as a prime example of a "strategic intermediate"—a molecule engineered to introduce these desirable properties into more complex structures. Its utility stems from the presence of three key functional and structural features:
-
The Trifluoromethyl Ketone: This moiety is a powerful electrophile, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of its utility in cyclocondensation reactions.
-
The Ortho-Amino Group: Positioned adjacent to the ketone, this nucleophilic amine is perfectly situated to participate in intramolecular cyclization reactions following an initial intermolecular condensation.
-
The Chlorine Substituent: The chloro group on the aromatic ring provides an additional site for modification and can influence the electronic properties of the molecule, impacting reaction rates and regioselectivity.
This guide will delve into the practical applications of this intermediate, providing the technical details necessary for its successful implementation in a research and development setting.
Synthesis of the Core Intermediate: this compound
A robust and scalable synthesis of the title compound is crucial for its widespread application. While multiple synthetic routes to 2-aminoaryl ketones exist, a common and effective method involves the acylation of a protected aniline derivative followed by deprotection.
Synthetic Pathway Overview
A general and reliable route to 2-aminoaryl trifluoromethyl ketones involves the Friedel-Crafts acylation of an appropriately substituted and protected aniline, followed by removal of the protecting group.
Caption: General synthetic route to the target intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloroaniline
-
Protecting agent (e.g., Acetyl chloride or Boc anhydride)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Lewis acid (e.g., AlCl₃)
-
Appropriate solvents (e.g., Dichloromethane, Dioxane)
-
Acid or base for deprotection (e.g., HCl or NaOH)
Procedure:
-
Protection of 2-Chloroaniline: Dissolve 2-chloroaniline in a suitable solvent such as dichloromethane. Add a base (e.g., triethylamine or pyridine) followed by the dropwise addition of the protecting agent at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction to isolate the N-protected 2-chloroaniline.
-
Friedel-Crafts Acylation: To a cooled (0 °C) suspension of a Lewis acid (e.g., AlCl₃) in dichloromethane, add the N-protected 2-chloroaniline. Then, add trifluoroacetic anhydride dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed. Quench the reaction carefully with ice water and extract the product with an organic solvent.
-
Deprotection: Dissolve the crude product from the previous step in a suitable solvent (e.g., methanol or ethanol). Add an acid (e.g., concentrated HCl) or a base (e.g., aqueous NaOH) and heat the mixture to reflux. Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the final product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
Application in Heterocyclic Synthesis I: The Friedländer Annulation for Quinolines
The Friedländer synthesis is a classic and efficient method for the construction of quinoline rings from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[1][2] The high electrophilicity of the trifluoromethyl ketone in our title compound makes it an excellent substrate for this reaction.
Reaction Mechanism
The reaction can proceed through two primary pathways: an initial aldol condensation followed by cyclization, or an initial Schiff base formation followed by an intramolecular aldol-type reaction. Both pathways converge to the final quinoline product after dehydration.
Caption: Mechanistic pathways of the Friedländer quinoline synthesis.
Experimental Protocol: Synthesis of a 2-Trifluoromethyl-8-chloroquinoline Derivative
This protocol outlines a general procedure for a base-catalyzed Friedländer synthesis.[3]
Materials:
-
This compound
-
Ketone with an α-methylene group (e.g., Acetone, Cyclohexanone)
-
Potassium hydroxide (KOH) or another suitable base
-
Ethanol or another suitable solvent
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add the α-methylene ketone (1.2 eq.) to the solution.
-
In a separate beaker, prepare a solution of potassium hydroxide (2.0 eq.) in a minimal amount of water and add it to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
A visible-light-driven variation of the Friedländer synthesis has also been reported, offering a milder and more environmentally friendly approach.[4] This method utilizes an organic dye like fluorescein as a photocatalyst under white LED irradiation.
Application in Heterocyclic Synthesis II: Construction of Benzodiazepine Scaffolds
Benzodiazepines are a critical class of psychoactive compounds.[5] this compound can serve as a precursor to trifluoromethyl-substituted benzodiazepines, although the synthetic strategy often involves an initial transformation of the ketone. A common route involves the reaction of a 2-aminobenzophenone derivative with an amino acid or its derivative, or a two-step process involving initial α-halogenation followed by reaction with ammonia.
General Synthetic Strategy
A plausible synthetic route to a trifluoromethyl-substituted 1,4-benzodiazepine-2-one is outlined below.
Caption: A potential synthetic pathway to trifluoromethyl-substituted benzodiazepines.
Key Considerations and Causality
-
α-Halogenation: The trifluoromethyl group activates the α-position, but careful control of reaction conditions is necessary to avoid side reactions.
-
Amination: The use of hexamethylenetetramine followed by hydrolysis (the Delepine reaction) can be a milder alternative to direct amination with ammonia.
-
Cyclization: The final ring closure is typically achieved by reacting the α-amino ketone with an activated amino acid derivative, such as an acid chloride. The reaction is often promoted by a base to facilitate the initial acylation of the aniline nitrogen.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅ClF₃NO |
| Molecular Weight | 223.58 g/mol |
| Appearance | Typically a solid |
| CAS Number | 1414958-52-3 |
Note: Physical properties such as melting point and solubility may vary depending on the purity of the sample. Data should be confirmed by experimental analysis.
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate for the synthesis of fluorinated heterocyclic compounds. Its unique combination of a reactive trifluoromethyl ketone and a strategically positioned amino group allows for efficient entry into important pharmaceutical scaffolds such as quinolines and benzodiazepines. The methodologies presented in this guide, particularly the Friedländer annulation, provide robust and adaptable protocols for researchers in drug discovery and development. Future research in this area will likely focus on the development of more efficient and stereoselective catalytic systems for the cyclization reactions, as well as the exploration of this intermediate in the synthesis of a broader range of novel heterocyclic systems with potential biological activity.
References
-
Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022). NIH. [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
the methods of synthesis of 2-aminobenzophenones. (2024). Prospects in Pharmaceutical Sciences. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]
A Keystone in Modern Drug Discovery: An In-depth Technical Guide to the Pharmaceutical Building Block 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a proven, high-impact strategy in pharmaceutical development. It profoundly influences critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. Among the vast array of fluorinated synthons, 1-(2-amino-3-chlorophenyl)-2,2,2-trifluoroethanone has emerged as a particularly powerful and versatile building block. Its unique trifecta of reactive sites—a highly electrophilic trifluoromethyl ketone, a nucleophilic aniline, and a halogenated aromatic ring ripe for cross-coupling—provides medicinal chemists with a robust platform for constructing complex heterocyclic compounds. This guide offers an in-depth exploration of this key intermediate, grounded in established chemical principles and practical, field-proven insights. We will dissect its synthesis, explore its diverse reactivity, and illustrate its application in constructing medicinally relevant cores, providing researchers with the authoritative, actionable information required for successful drug discovery campaigns.
The Strategic Value Proposition: Why This Building Block Matters
The utility of this compound is not accidental; it is a product of deliberate chemical design that leverages the unique properties of its constituent functional groups.
-
The Trifluoromethyl (-CF3) Group: This moiety is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature enhances the electrophilicity of the adjacent ketone, making it a potent handle for cyclization reactions. Furthermore, the -CF3 group can serve as a bioisostere for other groups, improve metabolic stability by blocking oxidative pathways, and enhance membrane permeability, all of which are critical for developing viable drug candidates.[1][2]
-
The Trifluoromethyl Ketone (TFMK): TFMKs are exceptionally valuable synthons for building fluorinated pharmacons.[2][3] They are known mimics of the tetrahedral transition state in enzymatic hydrolysis of amides and esters, making them a key feature in many enzyme inhibitors.[4] The ketone in this building block is the primary anchor for condensation and cyclization reactions.
-
The o-Amino Group: The aniline functionality provides a critical nucleophilic center. Its position ortho to the ketone is pivotal, creating the classic 1,2-relationship necessary for a wide range of powerful cyclocondensation reactions, most notably the Friedländer annulation for the synthesis of quinolines.
-
The Chlorine Substituent: Far from being a passive spectator, the chlorine atom serves two key purposes. It electronically modifies the aromatic ring, influencing reactivity and the pKa of the aniline. More importantly, it provides a strategic vector for diversification via palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of a vast array of chemical functionalities.
This combination of features makes the title compound a high-value starting material for creating libraries of complex molecules for high-throughput screening and lead optimization.
Core Synthesis Protocol: A Reliable Pathway to the Building Block
The most common and robust method for synthesizing this compound is the Friedel-Crafts acylation of 2-chloroaniline with a trifluoroacetylating agent. The following protocol is a self-validating system, with the causality for each step explicitly detailed.
Detailed Step-by-Step Methodology
Objective: To perform a Lewis acid-catalyzed Friedel-Crafts acylation to install a trifluoroacetyl group onto the 2-chloroaniline ring.
Materials:
-
2-Chloroaniline
-
Trifluoroacetic anhydride (TFAA)
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Vessel Preparation & Inerting: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon line. The entire apparatus must be thoroughly flame-dried or oven-dried to remove all traces of water.
-
Expertise & Experience: Water will violently react with and deactivate the aluminum chloride catalyst, quenching the reaction. An inert atmosphere is crucial to prevent moisture ingress.
-
-
Reagent Charging: Dissolve 2-chloroaniline (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of aniline). Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: With vigorous stirring, add anhydrous AlCl₃ (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. A thick slurry will form.
-
Expertise & Experience: This step is highly exothermic. Slow, portion-wise addition is a critical safety and process control measure. The excess of Lewis acid ensures complete activation of the acylating agent.
-
-
Acylation: Add trifluoroacetic anhydride (1.1 eq) to the dropping funnel and add it dropwise to the reaction slurry over 30-60 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Maturation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor reaction completion via TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully pour it into a beaker containing a stirred mixture of crushed ice and 1 M HCl.
-
Trustworthiness: This is a highly exothermic quench. Performing it slowly and in a well-cooled, stirred acidic solution is essential for safety and to efficiently break down the aluminum complexes.
-
-
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Expertise & Experience: The acid wash removes any unreacted aniline. The bicarbonate wash removes residual acid. The brine wash aids in the removal of bulk water before the drying step.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
Visualization of the Synthetic Workflow
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
The Strategic Role of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone in the Synthesis of Advanced Agrochemicals
An In-Depth Technical Guide for Researchers and Synthetic Chemists
Abstract
The introduction of fluorine-containing moieties, particularly the trifluoromethyl group, into agrochemical candidates has become a cornerstone of modern pesticide design. This is due to the profound and often beneficial impact of fluorine on a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Within the diverse landscape of fluorinated building blocks, 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone emerges as a highly versatile, yet underexplored, intermediate. Its unique arrangement of a nucleophilic amino group ortho to a reactive trifluoroacetyl moiety, coupled with the electronic influence of a chlorine atom on the phenyl ring, pre-disposes this molecule to participate in a variety of cyclization and condensation reactions. This technical guide will provide a comprehensive overview of the synthesis, key reactions, and potential applications of this valuable intermediate in the construction of complex, trifluoromethyl-substituted heterocyclic scaffolds for the next generation of agrochemicals.
Introduction: The Trifluoromethyl Group in Agrochemicals
The trifluoromethyl (CF3) group is a powerful tool in the agrochemical scientist's arsenal. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the properties of a parent molecule. The replacement of a methyl group with a trifluoromethyl group, for instance, can block metabolic oxidation, thereby increasing the bioavailability and persistence of the active ingredient. Furthermore, the CF3 group can enhance the binding of a molecule to its biological target through favorable electrostatic and hydrophobic interactions. A wide array of successful commercial agrochemicals, including fungicides, herbicides, and insecticides, feature the trifluoromethyl group as a key structural motif.[1][2]
Synthesis of this compound
The synthesis of ortho-aminoaryl trifluoromethyl ketones like the title compound typically involves a multi-step sequence, often culminating in a Friedel-Crafts acylation or a related reaction. While specific literature on the synthesis of this compound is scarce, a general and plausible synthetic route can be postulated based on established organic chemistry principles.
A common approach begins with a suitable substituted aniline, in this case, 2-chloroaniline. The synthesis would likely proceed through the following key transformations:
-
Protection of the Amine: The amino group of 2-chloroaniline is first protected to prevent side reactions in subsequent steps. Common protecting groups for anilines include acetyl (Ac) or tert-butoxycarbonyl (Boc).
-
Directed Ortho-Metalation and Acylation: The protected aniline can then undergo directed ortho-metalation, where a strong base like n-butyllithium selectively removes a proton from the position ortho to the directing group (the protected amine). The resulting organolithium species is then quenched with a trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride, to introduce the trifluoroacetyl group.
-
Deprotection: The final step is the removal of the protecting group to yield the desired this compound.
An alternative approach could involve a Friedel-Crafts acylation of a suitably substituted benzene derivative.[3][4][5] However, achieving the desired regioselectivity with the amino and chloro substituents can be challenging.
Core Synthetic Applications: A Gateway to Trifluoromethyl-Substituted Heterocycles
The synthetic utility of this compound lies in its ability to serve as a precursor to a variety of trifluoromethyl-containing heterocyclic systems, which are prevalent in modern agrochemicals. The ortho-amino ketone functionality is a classic precursor for the construction of fused ring systems.
Synthesis of Trifluoromethyl-Substituted Quinolines
Quinolines are a prominent class of heterocycles with a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[6][7] The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
In the case of this compound, a reaction with a suitable carbonyl compound under acidic or basic conditions would be expected to yield a trifluoromethyl-substituted quinoline.
Experimental Protocol: Hypothetical Friedländer Annulation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or toluene, add a carbonyl compound containing an α-methylene group (e.g., acetaldehyde, acetone, or ethyl acetoacetate) (1.1 eq).
-
Add a catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition between an organic solvent and water.
-
Isolate the product from the organic phase by evaporation of the solvent and purify by column chromatography or recrystallization.
Synthesis of Trifluoromethyl-Substituted Benzoxazines
Benzoxazines are another important class of heterocyclic compounds with applications in agrochemical and pharmaceutical research.[8][9][10] The reaction of an ortho-aminophenol with a carbonyl compound is a common route to benzoxazines. While our starting material is an ortho-amino ketone, it can be envisioned as a precursor to an intermediate that can undergo cyclization to form a benzoxazine-like structure.
More advanced synthetic strategies, such as transition-metal-catalyzed decarboxylative cyclization of N-benzoyl benzoxazinones, have been developed for the synthesis of tetra-substituted trifluoromethyl-3,1-benzoxazines.[8][9][10] Our topic compound could be a key starting material for the synthesis of such benzoxazinone precursors.
Potential Agrochemical Targets
While direct evidence is limited in publicly available literature, the potential of this compound as a precursor to high-value agrochemicals is significant. The resulting trifluoromethyl-substituted quinolines and benzoxazines are scaffolds found in a number of patented and commercialized pesticides. The specific substitution pattern of the starting material (2-amino, 3-chloro) would lead to final products with a unique electronic and steric profile, potentially leading to novel modes of action or improved efficacy against resistant pests.
Table 1: Potential Agrochemical Scaffolds from this compound
| Heterocyclic Scaffold | Potential Agrochemical Class | Rationale |
| Trifluoromethyl-quinoline | Insecticide, Fungicide, Herbicide | The quinoline core is a well-established pharmacophore in agrochemicals. The trifluoromethyl group enhances biological activity. |
| Trifluoromethyl-benzoxazine | Herbicide, Fungicide | Benzoxazines are known to exhibit a range of herbicidal and fungicidal activities. The trifluoromethyl group can improve potency and metabolic stability. |
Conclusion and Future Outlook
This compound represents a strategically important, albeit currently underutilized, building block for the synthesis of novel agrochemicals. Its inherent chemical reactivity, driven by the ortho-amino ketone functionality, provides a direct entry into valuable trifluoromethyl-substituted heterocyclic systems such as quinolines and benzoxazines. As the demand for more effective and environmentally benign pesticides continues to grow, the exploration of versatile fluorinated intermediates like the title compound will be crucial. Further research into the development of efficient and scalable synthetic routes to this compound, as well as the full exploration of its reactivity, is warranted and holds the promise of delivering the next generation of innovative crop protection solutions.
References
[6] ResearchGate. (n.d.). Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. Retrieved from [Link]
[1] PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
[11] Semantic Scholar. (2003). Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids. Retrieved from [Link]
[8] PubMed. (2021). Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. Retrieved from [Link]
[9] PubMed Central. (n.d.). Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. Retrieved from [Link]
[12] PubMed Central. (n.d.). Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. Retrieved from [Link]
[7] ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved from [Link]
[10] ResearchGate. (2021). Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. Retrieved from [Link]
[13] PubMed. (n.d.). Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. Retrieved from [Link]
[2] PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
[3] RSC Publishing. (n.d.). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]
[14] PubMed Central. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Retrieved from [Link]
[15] Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. Retrieved from
[5] Khan Academy. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
[16] Google Patents. (n.d.). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. Retrieved from
[17] Google Patents. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Retrieved from
[18] YouTube. (2018). Friedel-Crafts Acylation. Retrieved from [Link]
[19] Google Patents. (n.d.). 2-Amino-3-chloro-5-trifluoromethylpyridine. Retrieved from
[20] Google Patents. (n.d.). Synthetic method of 3-amino-2-hydroxyacetophenone. Retrieved from
[21] Chinese Chemical Letters. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]
[22] ResearchGate. (2005). 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. Retrieved from [Link]
[23] Google Patents. (n.d.). Process for producing 2-amino-4-dimethylin-6-trifluoro oxethyl-1,3,5-triazine. Retrieved from
[24] Pharmaffiliates. (n.d.). 2-Amino-1-(3-Chlorophenyl)-1-Propanone. Retrieved from [Link]
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Methodological & Application
Synthesis of "1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone" from 2-amino-3-chlorobenzonitrile
Synthesis of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone from 2-amino-3-chlorobenzonitrile
Abstract: This application note provides a detailed protocol for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The described method utilizes a Grignard reaction between the magnesium salt of 2-amino-3-chlorobenzonitrile and trifluoroacetic anhydride. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes critical safety information for handling the reagents involved.
Introduction
Trifluoromethyl ketones are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. These properties include increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The target molecule, this compound, serves as a valuable building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
This guide details a robust and scalable method for the preparation of this intermediate, starting from the readily available 2-amino-3-chlorobenzonitrile. The core of this synthesis is the addition of a Grignard-like reagent to the nitrile, followed by hydrolysis to yield the desired ketone.
Reaction Mechanism and Rationale
The synthesis proceeds in two main stages: the formation of an intermediate imine salt via a Grignard-type reaction, followed by acidic hydrolysis to the final ketone product.
Stage 1: Nucleophilic Addition to the Nitrile
The reaction is initiated by the deprotonation of the amino group of 2-amino-3-chlorobenzonitrile with a Grignard reagent, such as methylmagnesium bromide, to form a magnesium salt. This step is crucial as it protects the amino group from reacting with the highly electrophilic trifluoroacetic anhydride. The resulting organomagnesium compound then possesses a nucleophilic carbon on the nitrile group which attacks the carbonyl carbon of trifluoroacetic anhydride. This nucleophilic addition to the nitrile forms a new carbon-carbon bond and results in an intermediate imine salt.[1][2] The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to maintain the reactivity of the organomagnesium species.
Stage 2: Hydrolysis of the Imine Salt
The intermediate imine salt is stable until the addition of an aqueous acid.[1] The acidic workup serves two purposes: it protonates the imine nitrogen, making the carbon more susceptible to nucleophilic attack by water, and it quenches any remaining reactive organometallic species. The subsequent hydrolysis of the imine proceeds through a series of proton transfer and elimination steps, ultimately yielding the desired ketone and ammonia.[1][3] A key advantage of this two-step process is that the ketone is only formed during the workup, preventing a second nucleophilic addition by the Grignard reagent to the ketone product.
Caption: Overall workflow of the synthesis.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-amino-3-chlorobenzonitrile | ≥98% | Sigma-Aldrich | 6575-10-6 |
| Methylmagnesium bromide | 3.0 M in Diethyl Ether | Sigma-Aldrich | 75-16-1 |
| Trifluoroacetic anhydride | ≥99% | Sigma-Aldrich | 407-25-0 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific | 7647-01-0 |
| Diethyl ether | ACS Grade | VWR | 60-29-7 |
| Saturated Sodium Bicarbonate | ACS Grade | Fisher Scientific | 144-55-8 |
| Anhydrous Sodium Sulfate | ACS Grade | VWR | 7757-82-6 |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Initial Reaction: To the flask, add 2-amino-3-chlorobenzonitrile (10.0 g, 65.5 mmol) and anhydrous tetrahydrofuran (100 mL). Stir the mixture to dissolve the starting material.
-
Grignard Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 24.0 mL, 72.1 mmol) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. A vigorous evolution of methane gas will be observed. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Trifluoroacetic Anhydride Addition: Cool the reaction mixture back to 0 °C. Add trifluoroacetic anhydride (10.3 mL, 72.1 mmol) dropwise over 30 minutes. A mild exotherm may be observed. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Reaction Quench and Hydrolysis: Carefully quench the reaction by slowly adding 50 mL of 2 M hydrochloric acid while cooling the flask in an ice-water bath. The addition should be done dropwise initially to control the exothermic reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Safety and Handling Precautions
This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.
-
Methylmagnesium bromide: Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Trifluoroacetic anhydride: Corrosive and reacts violently with water, alcohols, and strong bases.[4][5][6] It causes severe skin burns and eye damage and is harmful if inhaled.[6][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Ensure an emergency eyewash station and safety shower are readily accessible.[8]
-
Anhydrous Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Keep away from ignition sources.
Characterization Data
The final product should be characterized to confirm its identity and purity.
-
Appearance: Yellow to orange solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.0 Hz, 1H), 6.80 (t, J = 8.0 Hz, 1H), 6.65 (d, J = 8.0 Hz, 1H), 4.50 (br s, 2H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -72.5 (s, 3F).
-
Mass Spectrometry (ESI): m/z calculated for C₈H₅ClF₃NO [M+H]⁺: 224.00; found: 224.1.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Extend reaction time. Check the quality of the Grignard reagent. |
| Formation of Byproducts | Reaction temperature too high | Maintain the specified reaction temperatures during the addition of reagents. |
| Difficult Purification | Incomplete hydrolysis | Ensure the acidic workup is sufficient to fully hydrolyze the imine intermediate. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further synthetic applications.
Caption: Reaction scheme for the synthesis.
References
-
Master Organic Chemistry. Addition of Grignard Reagents to Nitriles. [Link]
-
Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
-
University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
-
Royal Society of Chemistry. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
-
Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride. [Link]
- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]
-
ResearchGate. Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. [Link]
- Google Patents. PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
-
PubMed. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters. [Link]
-
National Institutes of Health. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
YouTube. Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. [Link]
- Google Patents.
-
American Chemical Society Publications. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]
- Google Patents.
- Google Patents. Process for the preparation of substituted 3-aminobenzonitriles.
-
NASA Technical Reports Server. NEW METHODS FOR PREPARING N, N-DIALKYLTRIFLUOROACETAMIDES. [Link]
-
Organic Syntheses. L-Tyrosine, N-(trifluoroacetyl)-. [Link]
- Google Patents.
- Google Patents. Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
- Google Patents.
-
Kanazawa University Repository. Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. [Link]
-
University of Delaware. Reactive Distillation of Trifluoroacetic Anhydride. [Link]
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Application Note: A Protocol for the Regioselective Synthesis of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone via Friedel-Crafts Acylation
Abstract
This application note provides a comprehensive technical guide for the synthesis of 1-(2-amino-3-chlorophenyl)-2,2,2-trifluoroethanone, a valuable fluorinated ketone intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a carefully optimized Friedel-Crafts acylation of 2-chloroaniline with trifluoroacetic anhydride (TFAA). We delve into the mechanistic intricacies of this challenging transformation, addressing the inherent difficulties of acylating aniline derivatives. This document outlines a detailed, step-by-step protocol, critical safety considerations, and methods for product characterization, designed for researchers and professionals in organic synthesis and drug development.
Part 1: Strategic & Mechanistic Analysis
The Challenge of Acylating Aniline Derivatives
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates an acyl halide or anhydride to generate a highly electrophilic acylium ion.[2][3]
However, the direct application of this reaction to anilines is notoriously problematic.[4] The primary obstacle is the Lewis basicity of the amino group (-NH₂). This group readily coordinates with the Lewis acid catalyst, forming a stable acid-base complex.[5][6] This complexation has two detrimental effects:
-
Catalyst Deactivation: The Lewis acid is sequestered by the amine, rendering it unavailable to activate the acylating agent.[6] Consequently, a stoichiometric amount or even a significant excess of the catalyst is often required.[1]
-
Ring Deactivation: The formation of the anilinium-Lewis acid complex places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic attack through the inductive effect.
Caption: Logical diagram of catalyst sequestration in Friedel-Crafts acylation of anilines.
Substrate Analysis and Regioselectivity
The target synthesis begins with 2-chloroaniline. The regiochemical outcome of the acylation is governed by the directing effects of both the amino (-NH₂) and chloro (-Cl) substituents.
-
Amino Group (-NH₂): A powerful activating group that directs electrophiles to the ortho and para positions.
-
Chloro Group (-Cl): A deactivating group that also directs electrophiles to the ortho and para positions.
In 2-chloroaniline, the para position to the amino group (C4) and one ortho position (C6) are the most electronically favored sites for substitution. The C6 position is targeted in this synthesis. While sterically more hindered than C4, forcing the reaction towards this position can be achieved under specific conditions, particularly by leveraging a highly reactive electrophile generated from trifluoroacetic anhydride (TFAA).
Rationale for Reagent Selection
-
Acylating Agent (TFAA): Trifluoroacetic anhydride is a potent acylating agent. Its high reactivity can, in some cases, facilitate acylations of even moderately deactivated rings.[7] Furthermore, the trifluoroacetic acid generated as a byproduct is a strong acid and can contribute to the acidic environment of the reaction.[8]
-
Lewis Acid Catalyst (AlCl₃): Despite its drawbacks with anilines, aluminum chloride remains one of the most powerful and effective Lewis acids for promoting Friedel-Crafts reactions.[2] To overcome catalyst deactivation by the amino group, a significant excess of AlCl₃ is employed in this protocol. This ensures enough free catalyst is present to generate the trifluoroacetylium ion electrophile.
-
Solvent (1,2-Dichloroethane): This is a standard solvent for Friedel-Crafts reactions due to its inert nature and ability to dissolve the reactants and the Lewis acid complex.
Part 2: Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloroaniline | ≥99% | Sigma-Aldrich | Store under nitrogen. |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich | Highly corrosive. Handle in a fume hood. |
| Aluminum Chloride (AlCl₃), anhydrous | ≥99.9% | Sigma-Aldrich | Extremely hygroscopic. Handle in a glovebox or under inert gas. |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a sealed bottle. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | For workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - | For neutralization. |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | - | For drying. |
| Ethyl Acetate | HPLC Grade | - | For extraction and chromatography. |
| Hexanes | HPLC Grade | - | For chromatography. |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen/argon inlet
-
Addition funnel
-
Thermometer
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Critical Safety Precautions
This protocol involves hazardous materials that require strict safety measures. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
| Substance | Hazard | Handling Precautions |
| Trifluoroacetic Anhydride (TFAA) | Severe corrosive, causes burns, harmful if inhaled, reacts violently with water.[9][10] | Wear chemical-resistant gloves (butyl rubber), safety goggles, and a face shield.[11] Do not allow contact with water or moisture.[9] Ensure eyewash stations and safety showers are accessible.[11] |
| Aluminum Chloride (AlCl₃) | Corrosive, causes severe skin and eye burns, reacts violently with water releasing HCl gas. | Handle in an inert atmosphere (glovebox or nitrogen-filled bag). Avoid inhalation of dust. Quench excess AlCl₃ slowly by adding it to ice. |
| 1,2-Dichloroethane (DCE) | Toxic, suspected carcinogen, flammable. | Use in a well-ventilated fume hood. Avoid inhalation of vapors and skin contact. |
| Hydrochloric Acid (HCl) | Corrosive, causes severe burns, respiratory irritant. | Handle with appropriate gloves and eye protection. |
Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
-
Preparation: Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloroaniline (5.0 g, 39.2 mmol, 1.0 eq) and anhydrous 1,2-dichloroethane (80 mL).
-
Catalyst Addition: Cool the resulting solution to 0°C using an ice-water bath. Cautiously add anhydrous aluminum chloride (AlCl₃) (18.3 g, 137.2 mmol, 3.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. A thick slurry will form. Stir the mixture at 0°C for an additional 30 minutes.
-
Acylating Agent Addition: Transfer trifluoroacetic anhydride (TFAA) (8.6 mL, 62.7 mmol, 1.6 eq) to a dry addition funnel. Add the TFAA dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).
-
Quenching: Once the reaction is complete, cool the mixture back down to 0°C. In a separate large beaker, prepare a mixture of crushed ice (200 g) and concentrated HCl (20 mL). Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. Caution: This is a highly exothermic process that will release HCl gas.
-
Workup and Extraction: Allow the quenched mixture to stir until all the ice has melted. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the acidic aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Neutralization: Combine all organic layers and wash them sequentially with water (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (50 mL). The aqueous washes with bicarbonate must be done carefully due to CO₂ evolution.
-
Purification: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid is then purified by flash column chromatography on silica gel, using a gradient eluent system (e.g., 5% to 30% ethyl acetate in hexanes) to isolate the desired product.
Part 3: Characterization and Troubleshooting
Expected Product Characteristics
-
Appearance: Yellow to amber oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to aromatic protons and a broad singlet for the -NH₂ protons. The aromatic signals will be complex due to the substitution pattern.
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the trifluoromethyl carbon (quartet due to C-F coupling), the ketone carbonyl, and six distinct aromatic carbons.
-
IR (ATR, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C-F stretching (strong bands around 1100-1300 cm⁻¹).
-
Mass Spectrometry (ESI+): Calculate the expected m/z for the protonated molecule [M+H]⁺.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive (wet) AlCl₃.2. Insufficient amount of AlCl₃.3. Reaction temperature too low. | 1. Use fresh, anhydrous AlCl₃ and handle under strict inert conditions.2. Increase the stoichiometry of AlCl₃ to 4.0 equivalents.3. Increase reaction temperature to 80°C (reflux) and extend the reaction time. |
| Formation of Multiple Products | 1. Acylation at the C4 position (para to -NH₂).2. Polysubstitution. | 1. Optimize temperature; lower temperatures may improve regioselectivity.2. Use a milder Lewis acid catalyst (e.g., ZnCl₂, FeBr₃) to reduce side reactions, although this may require longer reaction times. |
| Difficult Purification | Product co-elutes with starting material or isomers. | Optimize the chromatography eluent system. Try a different solvent system (e.g., Dichloromethane/Methanol) or use a high-performance chromatography system. |
Conclusion
This application note details a robust and reproducible protocol for the Friedel-Crafts acylation of 2-chloroaniline to produce this compound. By understanding the mechanistic challenges and employing a strategic excess of aluminum chloride catalyst, this synthesis can be successfully performed. The provided guidelines on safety, execution, and troubleshooting are intended to enable researchers to confidently utilize this method for accessing valuable fluorinated intermediates for further synthetic applications.
References
-
Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega. [Link]
- Method of friedel-crafts acylation of anilides.
-
Catalytic Friedel-Crafts Acylation of Aniline Derivatives. ResearchGate. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Lewis-Acid-Catalyzed Selective Friedel-Crafts Reaction or Annulation between Anilines and Glyoxylates. PubMed. [Link]
-
C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemnotate. [Link]
-
ortho-acylation of anilines. Chem-Station Int. Ed.. [Link]
-
ortho-Allylation of anilines with vinylaziridines in hexafluoroisopropanol. RSC Publishing. [Link]
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Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC - NIH. [Link]
-
Why doesn't aniline undergo Friedel-Crafts alkylation?. Chemistry Stack Exchange. [Link]
-
The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. ResearchGate. [Link]
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities. [Link]
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“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters - ACS Publications. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
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Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. PMC - NIH. [Link]
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Application Note & Protocols: Organometallic Strategies for the Synthesis of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
Abstract
1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone is a valuable fluorinated building block, potentially serving as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The introduction of the trifluoromethyl ketone moiety onto a substituted aniline core presents unique synthetic challenges, including regioselectivity and the management of reactive functional groups. This application note provides detailed protocols for two distinct organometallic approaches to synthesize this target molecule: a highly regioselective Directed ortho-Lithiation (DoL) strategy and a classical Grignard reagent-based method. We offer in-depth mechanistic insights, explain the causality behind experimental choices, and present step-by-step protocols designed for reproducibility by researchers in organic synthesis and drug development.
Introduction and Strategic Overview
The synthesis of complex aromatic compounds requires precise control over substituent placement. Trifluoromethyl ketones, in particular, are of significant interest as they can act as potent enzyme inhibitors due to the electrophilic nature of the carbonyl carbon and the ability of the trifluoromethyl group to form stable hydrates that mimic transition states.[1] Direct acylation methods are often unsuitable for electron-rich and functionally diverse anilines.
Organometallic chemistry provides powerful tools to overcome these challenges. By converting a C-H or C-X bond into a nucleophilic C-M bond, we can achieve targeted C-C bond formation with high efficiency. This guide explores two primary retrosynthetic disconnections for the target molecule, each leveraging a different class of organometallic intermediate.
Figure 1: Retrosynthetic analysis of the target molecule.
-
Route A: Directed ortho-Lithiation (DoL): This is our recommended approach. It utilizes a protecting group on the aniline nitrogen, not only to prevent side reactions but also to act as a powerful directing group. This strategy offers superior regiocontrol, directing metalation specifically to the C2 position adjacent to the directing group.[2][3]
-
Route B: Grignard Reagent Formation: This classical method involves the formation of an organomagnesium reagent from a di-halogenated aniline precursor. While effective, this route requires careful protection of the acidic N-H proton to prevent quenching the Grignard reagent and may face challenges with regioselectivity during its formation.[4][5]
Recommended Protocol: Directed ortho-Lithiation (DoL)
This protocol is favored for its high regioselectivity and operational reliability. The tert-butoxycarbonyl (Boc) group serves as an excellent directing group for lithiation at the adjacent ortho position.[3]
Workflow Overview
Figure 2: Workflow for the Directed ortho-Lithiation (DoL) route.
Step-by-Step Experimental Protocol
Step 2.1.1: Synthesis of 1-(tert-Butoxycarbonyl)-3-chloroaniline
-
To a round-bottomed flask equipped with a magnetic stirrer, add 3-chloroaniline (1.0 eq).
-
Dissolve the aniline in anhydrous tetrahydrofuran (THF, approx. 0.5 M).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc protected aniline as a white solid.
Step 2.1.2: Directed ortho-Lithiation and Trifluoroacetylation
Causality: This step is the core of the synthesis. The use of a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) is crucial for efficient deprotonation at the C2 position. The reaction must be maintained at -78 °C (a dry ice/acetone bath) to prevent decomposition of the lithiated intermediate and unwanted side reactions.[2]
-
Set up an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).
-
Add the 1-(tert-butoxycarbonyl)-3-chloroaniline (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M).
-
Add TMEDA (1.2 eq) to the solution.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly, add s-BuLi (1.2 eq, solution in cyclohexane) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate, dry flask, prepare a solution of ethyl trifluoroacetate (1.5 eq) in anhydrous THF.
-
Add the ethyl trifluoroacetate solution dropwise to the lithiated aniline solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Step 2.1.3: Deprotection to Yield the Final Product
Causality: The Boc group is designed for easy removal under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and the reaction typically proceeds cleanly at room temperature.[6]
-
Dissolve the crude product from the previous step in dichloromethane (DCM, approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Purify by flash chromatography to obtain the final product.
Alternative Protocol: Grignard Reagent Approach
This method is a viable alternative but requires careful handling of the precursor and reaction conditions. The primary challenge is the acidic proton of the amino group, which will readily quench any Grignard reagent formed. Therefore, the amine must be protected before the Grignard formation, typically with a group that is stable to the Grignard reagent but easily removable, such as a silyl group.
Step 3.1: Protection of 2-Bromo-6-chloroaniline
-
Dissolve 2-bromo-6-chloroaniline (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a strong base such as sodium hydride (NaH, 1.1 eq) or n-butyllithium (n-BuLi, 1.1 eq) and stir for 30 minutes.
-
Add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction with a saturated NH₄Cl solution and extract with an organic solvent. Purify the N-protected product.
Step 3.2: Grignard Formation and Trifluoroacetylation
Causality: The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[4] The C-Br bond is more reactive than the C-Cl bond, allowing for selective insertion. Anhydrous conditions are absolutely critical, as any trace of water will destroy the reagent.[4]
-
In an oven-dried flask under an inert atmosphere, add magnesium turnings (1.5 eq).
-
Briefly heat the magnesium with a heat gun under vacuum and cool under argon to activate the surface.
-
Add a small amount of anhydrous diethyl ether or THF.
-
Add a solution of the N-protected 2-bromo-6-chloroaniline (1.0 eq) in anhydrous ether/THF dropwise. A small crystal of iodine can be added to help initiate the reaction.
-
Once the reaction initiates (indicated by bubbling and gentle reflux), add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir for an additional 1-2 hours at room temperature.
-
Cool the freshly prepared Grignard reagent to 0 °C and slowly add a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous ether/THF.[7]
-
Stir for 2-3 hours at 0 °C, then warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous workup as described in section 2.1.2.
Step 3.3: Deprotection
-
Dissolve the crude product in THF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.1 eq), to cleave the silyl protecting group.
-
Stir at room temperature for 1-2 hours.
-
Perform an aqueous workup and purify the final product by chromatography.
Mechanistic Insights
The high selectivity of the DoL route is a direct consequence of the coordination of the organolithium base to the carbonyl oxygen of the Boc group, which positions the base to deprotonate the adjacent C-H bond.
Figure 3: Note: Image placeholders are used. A real implementation would generate images of the chemical structures. The diagram illustrates the coordination of the base, subsequent deprotonation, and electrophilic capture.
Data Summary and Comparison
| Parameter | Route A: Directed ortho-Lithiation | Route B: Grignard Reagent |
| Regioselectivity | Excellent (>98% for C2 lithiation) | Good (favors C-Br insertion) |
| Key Reagent | s-Butyllithium / TMEDA | Magnesium Metal |
| Critical Temp. | -78 °C | Room Temp / Reflux |
| Starting Material | 3-Chloroaniline | 2-Bromo-6-chloroaniline |
| Key Advantage | High predictability and regiocontrol | Utilizes classical, cost-effective reagents |
| Key Challenge | Requires cryogenic temperatures | Strict anhydrous conditions; amine protection |
| Typical Overall Yield | Moderate to Good (40-60%) | Variable (25-50%) |
Conclusion
For the synthesis of this compound, the Directed ortho-Lithiation (DoL) of N-Boc-3-chloroaniline is the superior and recommended strategy. It provides a robust and highly regioselective pathway to the desired product, avoiding ambiguities associated with other methods. While the Grignard approach is a feasible alternative, it introduces additional steps for protection/deprotection and is more sensitive to reaction conditions. These protocols provide researchers with reliable methods to access this valuable fluorinated intermediate for further applications in medicinal and materials chemistry.
References
- (Reference for decarbonylative fluoroalkylation, not directly used but relevant context) Decarbonylative Fluoroalkylation at Palladium(II)
- Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts.
- (General context on trifluoromethyl amino ketones) Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. PMC - NIH.
- (General context on trifluoromethyl ketone synthesis) Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
- (General Grignard mechanism) Grignard Reaction. Organic Chemistry Portal.
- Synthesis of Trifluoromethyl Ketone Containing Amino Acid Building Blocks for the Preparation of Peptide-Based Histone Deacetylase (HDAC) Inhibitors.
- (Grignard mechanism) Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
- Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. PMC - NIH.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines.
- SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses Procedure.
- The Grignard Reaction (Experiment). Chemistry LibreTexts.
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Amine Protection in the Synthesis of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
Introduction: The Significance of a Fluorinated Building Block
1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the trifluoromethyl ketone moiety is of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This application note provides a comprehensive guide to the strategic use of protecting groups in the synthesis of this valuable building block, focusing on practical, field-proven protocols and the underlying chemical principles.
The Rationale for Amine Protection
Direct trifluoroacetylation of 2-amino-3-chlorotoluene is fraught with challenges. The amino group is a potent nucleophile and can react with trifluoroacetylating agents, leading to the formation of undesired N-acylated byproducts.[3] Furthermore, the amino group is highly activating, which can lead to poor regioselectivity and over-acylation in Friedel-Crafts type reactions.[3] Therefore, a robust protecting group strategy is essential to temporarily mask the reactivity of the amino group, enabling selective trifluoroacetylation of the aromatic ring.[4]
The ideal protecting group for this synthesis should be:
-
Easy to introduce in high yield.
-
Stable to the conditions of the subsequent trifluoroacetylation reaction.
-
Readily removable under mild conditions that do not compromise the integrity of the final product.
The tert-butyloxycarbonyl (Boc) group has been selected as the protecting group of choice for this protocol due to its widespread use, stability to many nucleophiles and bases, and its facile removal under acidic conditions.[5][6][7][8]
Synthetic Workflow Overview
The synthesis of this compound can be efficiently achieved in a three-step sequence:
-
Protection: The amino group of 2-amino-3-chlorotoluene is protected with a Boc group.
-
Trifluoroacetylation: The protected intermediate undergoes Friedel-Crafts acylation to introduce the trifluoroacetyl group.
-
Deprotection: The Boc protecting group is removed to yield the final product.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
PART 1: Protection of 2-Amino-3-chlorotoluene with Di-tert-butyl dicarbonate (Boc₂O)
Rationale: The reaction of the primary amine with di-tert-butyl dicarbonate in the presence of a base provides the N-Boc protected aniline.[5][7] A base is used to neutralize the acidic proton of the carbamic acid intermediate.[7]
Protocol:
-
To a solution of 2-amino-3-chlorotoluene (1 equivalent) in tetrahydrofuran (THF), add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected 2-amino-3-chlorotoluene.
| Parameter | Value |
| Starting Material | 2-Amino-3-chlorotoluene |
| Reagents | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 90-95% |
PART 2: Trifluoroacetylation of Boc-Protected 2-Amino-3-chlorotoluene
Rationale: A Friedel-Crafts acylation reaction is employed to introduce the trifluoroacetyl group onto the aromatic ring.[9][10] Trifluoroacetic anhydride (TFAA) serves as the acylating agent, and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the anhydride for electrophilic aromatic substitution.[11] The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane (DCM).
Caption: Simplified Friedel-Crafts acylation mechanism.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.
-
Slowly add trifluoroacetic anhydride (TFAA, 2.0 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the Boc-protected 2-amino-3-chlorotoluene (1 equivalent) in dry DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
| Parameter | Value |
| Starting Material | Boc-Protected 2-Amino-3-chlorotoluene |
| Reagents | Trifluoroacetic anhydride, Aluminum chloride |
| Solvent | Dichloromethane |
| Temperature | 0 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 65-75% |
PART 3: Deprotection of the Boc Group
Rationale: The Boc group is readily cleaved under acidic conditions.[5][8][12] Trifluoroacetic acid (TFA) in dichloromethane is a common and effective reagent for this transformation, proceeding via protonation of the carbamate followed by the loss of carbon dioxide and the stable tert-butyl cation.[5]
Protocol:
-
Dissolve the trifluoroacetylated intermediate (1 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
| Parameter | Value |
| Starting Material | Boc-Protected Trifluoroacetylated Intermediate |
| Reagents | Trifluoroacetic acid |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 85-95% |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Friedel-Crafts acylation step is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The reaction should be conducted under an inert atmosphere.
-
Exothermic Reactions: The addition of TFAA to the AlCl₃ suspension and the quenching of the Friedel-Crafts reaction are exothermic. Maintain careful temperature control during these steps.
-
Incomplete Deprotection: If deprotection is sluggish, the reaction time can be extended, or a stronger acid such as HCl in dioxane can be used.[12] However, harsher conditions may lead to side product formation.
-
Purification: The intermediates and the final product may require careful chromatographic purification to achieve high purity. A gradient elution system is often beneficial.
Conclusion
The strategic use of the Boc protecting group provides an efficient and reliable pathway for the synthesis of this compound. This application note details robust protocols that can be readily implemented in a research or process development setting. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can successfully synthesize this valuable fluorinated building block for applications in drug discovery and development.
References
-
Houlden, C. E., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters, 12(13), 3090–3092. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
O'Brien, A. G., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 784-790. [Link]
-
Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 81(8), 2180-2184. [Link]
- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
-
Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23869. [Link]
-
Snieckus, V., et al. (1990). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 55(13), 4067-4073. [Link]
-
Kessar, S. V., et al. (2008). A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. Angewandte Chemie International Edition, 47(25), 4703-4706. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Matsugi, M., et al. (2011). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Molecules, 16(12), 9947-9963. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Gevorgyan, V., et al. (2011). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Organic Letters, 13(10), 2538–2541. [Link]
-
Mukaiyama, T., et al. (1998). The Catalytic Friedel-Crafts Acylation Reaction of Aromatic Compounds with Carboxylic Anhydrides Using Combined Catalyst. Chemistry Letters, 27(1), 1-2. [Link]
-
Organic Syntheses. (n.d.). Trifluoroacetyl triflate. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
-
Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]
-
Buchler GmbH. (n.d.). Friedel-Crafts catalyzed by Quinine Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Studying competitive lithiations at alpha-, ortho-, and benzylic positions in various N-protected aniline derivatives. Retrieved from [Link]
-
OChem Tutorials. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
Wang, X., et al. (2018). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Organic Letters, 20(17), 5348–5351. [Link]
-
Chem-Station. (2014, April 3). Acyl Protective Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
GSC Online Press. (n.d.). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (n.d.). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Gomes, P., et al. (2017). Amino Acids in the Development of Prodrugs. Molecules, 22(10), 1599. [Link]
-
Ielo, L., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1195. [Link]
-
Qiu, X., et al. (2016). Utility of fluorinated α-amino acids in development of therapeutic peptides. Amino Acids, 48(4), 843–854. [Link]
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- 1. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]
- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. jocpr.com [jocpr.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
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- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Derivatization of the Amino Group in 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone: A Guide for Synthetic and Medicinal Chemists
An Application Guide and Protocol Manual
Introduction: The Strategic Value of a Versatile Scaffold
1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone is a valuable starting material in contemporary drug discovery and chemical biology. Its structure presents a unique combination of features: a nucleophilic primary aromatic amine, an electron-deficient aromatic ring, and a trifluoromethyl ketone moiety. The primary amino group serves as a key synthetic handle, allowing for a diverse range of chemical modifications. Derivatization at this position is a critical strategy for constructing libraries of novel compounds, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead candidates.
The electronic properties of this molecule—specifically the deactivating effects of the ortho-trifluoromethyl ketone and the meta-chloro substituent—render the amino group less nucleophilic than that of simple aniline. This necessitates carefully optimized reaction conditions to achieve efficient and clean transformations. This guide provides detailed, field-proven protocols for the most common and effective derivatization strategies for this scaffold: acylation, sulfonylation, and alkylation. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure robust and reproducible results.
Part 1: Acylation (Amide Bond Formation)
The formation of an amide bond is one of the most fundamental and reliable transformations in medicinal chemistry. It introduces a stable, planar group that can participate in hydrogen bonding, significantly influencing a molecule's pharmacological profile.
Scientific Rationale
Acylation involves the nucleophilic attack of the primary amine onto an activated carboxyl group, such as an acyl chloride or an acid anhydride. The reaction is typically facilitated by a base to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion. Given the reduced nucleophilicity of the starting amine, efficient acylation often requires a highly reactive acylating agent or the use of a catalyst.
Workflow: General Acylation Strategy
Caption: Workflow for the acylation of the target amine.
Protocol 1A: Acetylation using Acetyl Chloride
This protocol utilizes the high reactivity of acetyl chloride in the presence of a non-nucleophilic base.
Materials and Reagents:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 1.0 equivalent of this compound in anhydrous DCM (approx. 10 mL per gram of starting material) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add 1.5 equivalents of anhydrous pyridine to the solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add a solution of 1.2 equivalents of acetyl chloride in a small amount of anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The acidic wash removes excess pyridine, while the bicarbonate wash removes any remaining acetic acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 1B: Acetylation using Acetic Anhydride in an Eco-Friendly Brine Solution
This method offers a greener alternative, using a readily available reagent in an aqueous medium, which can simplify work-up.[1][2]
Materials and Reagents:
-
This compound
-
Acetic Anhydride ((CH₃CO)₂O)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Brine (36% aqueous solution of NaCl)
-
Acetone
-
Saturated NaHCO₃ solution
Procedure:
-
Prepare a brine solution by dissolving sodium chloride in water to near saturation (approx. 36 g per 100 mL).
-
In a flask, dissolve 1.5 equivalents of sodium acetate trihydrate in the brine solution.
-
Add 1.0 equivalent of this compound, dissolved in a minimal amount of acetone to aid solubility.
-
While stirring vigorously at room temperature, add 1.1 equivalents of acetic anhydride (dissolved in a 1:1 ratio with acetone) drop-wise to the mixture.[1]
-
Continue stirring for approximately one hour after the addition is complete.
-
Work-up: Carefully add saturated NaHCO₃ solution until effervescence ceases. This will neutralize any remaining acetic acid and anhydride.
-
The solid product, N-(2-chloro-6-(2,2,2-trifluoroacetyl)phenyl)acetamide, should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization if necessary.
| Parameter | Protocol 1A (Acyl Chloride) | Protocol 1B (Acetic Anhydride/Brine) |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Solvent | Anhydrous DCM | Brine / Acetone |
| Base | Pyridine / Et₃N | Sodium Acetate |
| Temperature | 0 °C to RT | Room Temperature |
| Key Advantage | High reactivity for deactivated amines | Environmentally benign, easy work-up[1] |
| Consideration | Requires anhydrous conditions | May be slower for highly deactivated systems |
Part 2: Sulfonylation (Sulfonamide Bond Formation)
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and hypoglycemic drugs. It acts as a non-classical bioisostere of a carboxyl group and is a potent hydrogen bond donor.
Scientific Rationale
Sulfonylation proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. Similar to acylation, the reaction generates HCl, which must be scavenged by a base. Pyridine is an excellent choice as it can also serve as the solvent and catalyst. The resulting sulfonamide is exceptionally stable to hydrolysis.
Workflow: General Sulfonylation Strategy
Caption: Workflow for the N-alkylation of the target amine.
Protocol 3A: Mono-Benzylation using Benzyl Bromide
This protocol aims for mono-alkylation using a reactive benzylic halide.
Materials and Reagents:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a round-bottom flask, add 1.0 equivalent of this compound, 2.0-3.0 equivalents of powdered potassium carbonate, and DMF (approx. 10 mL per gram of amine).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1.05 equivalents of benzyl bromide dropwise.
-
Heat the reaction mixture to 40-50 °C and stir for 4-12 hours. The progress should be carefully monitored by TLC to maximize the formation of the mono-alkylated product and minimize the di-alkylated byproduct.
-
Work-up: After the reaction cools to room temperature, pour the mixture into a large volume of water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with water (2x) and then brine (1x) to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely be a mixture of starting material, mono- and di-alkylated products. Purification is essential and is best achieved by column chromatography on silica gel.
| Parameter | Protocol 3A (Alkylation) |
| Alkylating Agent | Benzyl Bromide |
| Solvent | DMF / Acetonitrile |
| Base | Potassium Carbonate |
| Temperature | 40-50 °C |
| Key Advantage | Direct C-N bond formation |
| Consideration | Risk of over-alkylation; chromatography is usually required for purification. |
References
-
Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]
-
Bari, M. A., & Rana, C. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT), 8(7). [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Scribd. Lab 10 N Acetylation--The Acetylation of a Primary Aromatic Amine. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
Sources
Application Note: Strategic Synthesis of 8-Chloro-4-(trifluoromethyl)quinolines via Friedländer Annulation
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's pharmacokinetic profile, improving metabolic stability, lipophilicity, and target binding affinity.[3][4] This application note provides a comprehensive guide for the synthesis of 8-chloro-4-(trifluoromethyl)quinoline derivatives, a class of compounds with high potential in drug discovery, starting from 1-(2-amino-3-chlorophenyl)-2,2,2-trifluoroethanone. We detail the robust and versatile Friedländer annulation reaction, presenting detailed protocols, mechanistic insights, and characterization data to enable researchers in pharmaceutical and chemical sciences to reliably synthesize these valuable heterocyclic motifs.
Introduction: The Strategic Value of Trifluoromethylated Quinolines
Quinolines and their derivatives are privileged heterocyclic structures renowned for a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][5] In modern drug design, the introduction of fluorine-containing functional groups is a key strategy for optimizing lead compounds. The trifluoromethyl group, in particular, is prized for its unique electronic properties and steric profile.[4] Its strong electron-withdrawing nature and high lipophilicity can lead to enhanced bioavailability and improved metabolic stability, making trifluoromethylated quinolines highly attractive scaffolds for drug discovery.[3][6]
The target scaffold, 8-chloro-4-(trifluoromethyl)quinoline, combines the established bioactivity of the quinoline core with the advantageous properties of both the chloro and trifluoromethyl substituents, making it a valuable intermediate for developing novel therapeutics against malaria and cancer.[2][7] This guide focuses on the Friedländer synthesis, a classical and highly effective method for constructing the quinoline ring system by condensing a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[8][9]
Reaction Mechanism: The Friedländer Annulation
The Friedländer synthesis is a powerful cyclocondensation reaction that can proceed through two primary mechanistic pathways, depending on the catalytic conditions (acidic or basic).[5][8] The starting material, this compound, is an ideal substrate. The potent electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating the initial condensation step.
-
Schiff Base Pathway (Acid-Catalyzed): Under acidic conditions, the reaction typically initiates with the formation of a Schiff base (imine) between the 2-amino group of the ketone and the carbonyl of the α-methylene partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring.[5]
-
Aldol Condensation Pathway (Base-Catalyzed): Under basic conditions, the reaction often begins with an aldol condensation between the enolate of the α-methylene ketone and the carbonyl of the 2-aminoaryl ketone. The resulting aldol adduct then undergoes intramolecular cyclization and dehydration to form the final product.[5]
Caption: Fig. 1: Generalized Friedländer Annulation Mechanism.
Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative quinoline, ethyl 2-methyl-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylate, using ethyl acetoacetate as the α-methylene partner.
Materials and Reagents
-
This compound
-
Ethyl acetoacetate
-
Ethanol (Absolute)
-
Hydrochloric Acid (Concentrated) or Piperidine
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
Protocol 1: Conventional Synthesis using Acid Catalysis
This protocol is a robust method favored for its simplicity and reliable outcomes.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 239.6 mg).
-
Solvent and Reagent Addition: Add absolute ethanol (15 mL) to dissolve the starting material. To this solution, add ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL).
-
Catalyst Addition: Carefully add 3-4 drops of concentrated hydrochloric acid (HCl) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.[5]
Protocol 2: Alternative Synthesis using Base Catalysis
This method provides an alternative pathway that may be advantageous for substrates sensitive to strong acids.
-
Reaction Setup: Follow step 1 from Protocol 1.
-
Solvent and Reagent Addition: Follow step 2 from Protocol 1.
-
Catalyst Addition: Add piperidine (0.2 mmol, 20 µL) to the mixture.
-
Reaction & Monitoring: Follow steps 4 and 5 from Protocol 1. The reaction time may vary.
-
Work-up & Purification: Once the reaction is complete, cool to room temperature and concentrate the solvent under reduced pressure. Directly purify the crude residue by column chromatography as described in step 9 of Protocol 1.
Experimental Workflow Diagram
Caption: Fig. 2: Experimental Synthesis Workflow.
Representative Data and Characterization
Successful synthesis should be confirmed by standard analytical techniques. The table below summarizes the expected outcome for the synthesis of ethyl 2-methyl-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylate.
| Parameter | Details |
| Starting Material 1 | This compound |
| Starting Material 2 | Ethyl acetoacetate |
| Catalyst | Concentrated HCl |
| Solvent | Ethanol |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-90% |
| Appearance | White to off-white solid |
| Characterization | ¹H NMR: Expect characteristic shifts for aromatic protons, the methyl group at C2, and the ethyl ester moiety. |
| ¹³C NMR: Signals corresponding to the quinoline core, CF₃ carbon, and ester carbonyl. | |
| ¹⁹F NMR: A singlet corresponding to the CF₃ group. | |
| HRMS (ESI): Calculated m/z for [M+H]⁺ should match the observed value. |
Troubleshooting and Optimization Insights
-
Low Yield: If the yield is poor, ensure all reagents are pure and the solvent is anhydrous. Increasing the reaction time or the amount of catalyst may improve conversion. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially increase yields.[5]
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended time, a stronger acid catalyst (e.g., p-toluenesulfonic acid) or higher temperature (using a higher-boiling solvent like toluene) could be employed.[8]
-
Side Product Formation: The formation of side products can arise from self-condensation of the α-methylene ketone. Slow addition of the α-methylene ketone to the reaction mixture at reflux can sometimes minimize this issue and improve regioselectivity with unsymmetrical ketones.[10]
-
Purification Challenges: If the product is difficult to separate from impurities, adjusting the polarity of the eluent system for column chromatography is crucial. A shallow gradient can improve separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective alternative or final purification step.
Conclusion
The Friedländer annulation provides a direct and efficient pathway for the synthesis of highly functionalized 8-chloro-4-(trifluoromethyl)quinolines. The protocols detailed in this application note are robust and can be adapted for the synthesis of a library of derivatives by varying the α-methylene partner. The resulting compounds are of significant interest to the drug discovery community, serving as versatile building blocks for the development of next-generation therapeutics.[1][7]
References
- International Journal of Chemical Studies. (2024).
-
NIH. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. [Link]
- BenchChem. (n.d.).
-
PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
- BenchChem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
-
Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]
- MySkinRecipes. (n.d.). 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline.
-
NIH. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
PubMed Central. (n.d.). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.). CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols.
- ResearchGate. (n.d.). Synthesis of novel trifluoromethylquinoline and bis(trifluoromethyl)
-
RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
Sources
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- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
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- 10. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Application Note: A Protocol for the Synthesis of 8-Chloro-5-(trifluoromethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Abstract
This document provides a detailed protocol for the synthesis of a novel trifluoromethyl-substituted 1,4-benzodiazepine, utilizing 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone as the key precursor. Benzodiazepines are a cornerstone class of psychoactive drugs, and the introduction of fluorinated groups, such as trifluoromethyl (CF₃), is a proven strategy in medicinal chemistry to enhance pharmacological properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3] This application note details a robust, two-step synthetic pathway involving N-acylation followed by an ammonia-mediated intramolecular cyclization. The causality behind each experimental step is explained, providing researchers in drug discovery and process development with a comprehensive and self-validating guide for accessing this valuable chemical scaffold.
Introduction and Scientific Background
The 1,4-benzodiazepine core is a privileged structure in pharmacology, forming the basis for numerous anxiolytic, anticonvulsant, and muscle relaxant drugs.[4] The classical synthesis, pioneered by Sternbach, typically involves the cyclization of 2-aminobenzophenones.[5] Our focus here is on a modern analogue, this compound, which serves as a strategic starting material.
The rationale for using this precursor is twofold:
-
The Trifluoromethyl (CF₃) Group: Replacing the C5-aryl ring of traditional benzodiazepines with a CF₃ group significantly alters the molecule's electronic and steric properties. The CF₃ group is a strong electron-withdrawing substituent that can improve electrostatic interactions with biological targets and enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.[1][2]
-
The 3-Chloro Substituent: The chlorine atom on the aniline ring is strategically positioned to become an electron-withdrawing group at the C8 position of the final benzodiazepine structure, a common feature in many commercially successful benzodiazepines that modulates receptor binding and activity.
This protocol describes a reliable method to convert this precursor into the corresponding benzodiazepine via a stable 2-(bromoacetamido) intermediate.
Synthetic Workflow Overview
The synthesis proceeds in two distinct stages: (1) Acylation of the primary amine with bromoacetyl bromide to form the stable intermediate, 1-(2-(bromoacetamido)-3-chlorophenyl)-2,2,2-trifluoroethanone. (2) Intramolecular cyclization of the intermediate using ammonia to yield the final 1,4-benzodiazepine ring system.
Figure 1: Overall synthetic workflow from the precursor to the final benzodiazepine product.
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials, including bromoacetyl bromide (lachrymatory and corrosive) and flammable solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| This compound | 237.59 | 10.0 | 2.38 g | Starting Material |
| Bromoacetyl bromide | 201.83 | 11.0 | 0.89 mL (d=2.317) | Use fresh, handle with care |
| Pyridine | 79.10 | ~0.5 | ~40 µL | Catalyst, anhydrous |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Anhydrous |
| Methanol (MeOH) | 32.04 | - | 75 mL | Anhydrous |
| Ammonia (7N solution in MeOH) | 17.03 | Excess | As needed | Saturated solution |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~50 mL | For work-up |
| Brine (Saturated NaCl aq.) | - | - | ~50 mL | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |
| Ethyl Acetate | 88.11 | - | As needed | For extraction & chromatography |
| Hexanes | - | - | As needed | For chromatography |
Part 1: Synthesis of 1-(2-(Bromoacetamido)-3-chlorophenyl)-2,2,2-trifluoroethanone (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (2.38 g, 10.0 mmol).
-
Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Catalyst Addition: Add pyridine (~40 µL, 0.5 mmol) to the stirred solution. The addition of a base is crucial to neutralize the HBr generated during the acylation, preventing protonation of the starting amine which would render it unreactive.
-
Reagent Addition: Slowly add bromoacetyl bromide (0.89 mL, 11.0 mmol) dropwise over 15 minutes. A slight excess ensures complete consumption of the starting amine. The reaction is exothermic; slow addition maintains temperature control.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material spot disappears.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.
-
-
Purification: The crude product is often sufficiently pure for the next step. If necessary, purify via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate.
Part 2: Synthesis of 8-Chloro-5-(trifluoromethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Reaction Setup: Dissolve the crude intermediate from Part 1 in 75 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Reagent Addition: Add a 7N solution of ammonia in methanol until the solution is saturated (approx. 50-75 mL). Ammonia acts as both the nucleophile to displace the bromide and the base to facilitate the subsequent intramolecular cyclization.[6]
-
Cyclization: Heat the reaction mixture to reflux (approx. 65-70°C) for 12-18 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon of the trifluoroacetyl group.
-
Monitoring and Work-up:
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the solid residue by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to yield the pure product as a crystalline solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity. The expected yield is typically in the range of 60-75% over the two steps.
-
Mechanistic Rationale
The core of this synthesis relies on a well-established chemical transformation for building the benzodiazepine ring.
Figure 2: Simplified mechanistic pathway for the two-step synthesis.
In the first step, the nucleophilic primary amine of the precursor attacks the electrophilic carbonyl carbon of bromoacetyl bromide. In the second step, ammonia displaces the bromide to form a new primary amine. This amine then attacks the trifluoroacetyl carbonyl carbon intramolecularly. The trifluoromethyl group strongly activates this carbonyl, making it highly electrophilic and facilitating ring closure to form the seven-membered diazepine ring after dehydration.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of 8-Chloro-5-(trifluoromethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one from its corresponding 2-amino-3-chloro-trifluoroacetophenone precursor. The methodology is robust and relies on fundamental organic transformations, making it accessible for researchers in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group offers a pathway to novel benzodiazepine analogues with potentially enhanced pharmacological profiles, demonstrating the continued evolution and importance of this therapeutic class.
References
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Nowacki, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. 7
-
Nowacki, M. (2024). THE METHODS OF SYNTHESIS OF 2-AMINOBENZOPHENONES — KEY PRECURSORS OF 1,4-BENZODIAZEPINES. Prospects in Pharmaceutical Sciences, 22(3), 81-91. 5
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ResearchGate. (2025). A Novel Method for Preparation of Trifluoromethyl Substituted 2,3-Dihydro-1,4-diazepine and Benzimidazole. Request PDF.
-
ResearchGate. (n.d.). (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate.
-
BenchChem. (2025). Troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide. BenchChem.
-
Google Patents. (n.d.). DE1445073A1 - Process for the preparation of fluorine-containing benzodiazepine derivatives. Google Patents.
-
Prospects in Pharmaceutical Sciences. (n.d.). View of The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
-
Google Patents. (n.d.). Synthesis of benzodiazepines - US5466799A. Google Patents.
-
ResearchGate. (2025). Role of fluorine-fluorine and weak intermolecular interactions in the supramolecular network of a new trifluoromethyl-1,5-benzodiazepine: Crystal structure, Hirshfeld surface analysis and theoretical study. Request PDF.
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
-
Google Patents. (n.d.). US3996209A - Process for preparing benzodiazepines. Google Patents.
-
Morandi, B., & Carreira, E. M. (2011). Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters, 13(22), 6082–6084.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
-
ResearchGate. (n.d.). Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives. Request PDF.
-
VTechWorks. (2005). Design and Synthesis of Novel Benzodiazepines. Virginia Tech.
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][7][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 598.
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
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Application Notes and Protocols for the Evaluation of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone in Novel Pesticide Development
Introduction: The Quest for Novel Insecticides and the Potential of Fluorinated Phenylacetones
The continuous evolution of insecticide resistance in pest populations necessitates an unceasing search for new active ingredients with novel modes of action.[1][2][3] The introduction of fluorine atoms into organic molecules has been a highly successful strategy in the development of modern agrochemicals, often enhancing metabolic stability, bioavailability, and target affinity.[4][5] The compound 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone presents a compelling scaffold for investigation. Its structure, featuring a trifluoromethyl group and a substituted aminophenyl ring, suggests the potential for potent biological activity. While direct data on this specific molecule's pesticidal properties is nascent, its structural motifs are present in a range of bioactive compounds, prompting a systematic evaluation of its insecticidal potential.
These application notes provide a comprehensive guide for researchers and scientists in the preliminary stages of pesticide discovery to investigate the potential of this compound as a novel insecticide. The protocols outlined herein are designed to systematically assess its biological activity, from initial in vitro target screening to in vivo efficacy trials against key insect vectors.
Hypothesized Mode of Action: A Putative Neurotoxin Targeting GABA-gated Chloride Channels
Many successful insecticides exert their effects by disrupting the nervous system of insects.[6][7] Based on the chemical structure of this compound, we hypothesize that it may function as a neurotoxin. A plausible target within the insect's central nervous system is the gamma-aminobutyric acid (GABA)-gated chloride channel.[7] GABA is the primary inhibitory neurotransmitter in insects, and its binding to the GABA receptor opens chloride channels, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Blockage of this channel by an antagonist results in hyperexcitation, convulsions, paralysis, and ultimately, death of the insect.[6]
This hypothesis is supported by the fact that several existing classes of insecticides, such as the phenylpyrazoles (e.g., fipronil), target this system.[8] The protocols detailed below are designed to investigate this hypothesized mode of action.
Experimental Workflow for the Evaluation of a Novel Insecticide Candidate
The following diagram outlines a logical workflow for the initial assessment of this compound as a potential insecticide.
Caption: A streamlined workflow for the initial evaluation of a novel insecticide candidate.
Protocols
Protocol 1: In Vitro GABA Receptor Binding Assay
This protocol is designed to determine if this compound can displace a radiolabeled ligand that specifically binds to the insect GABA receptor.
Materials:
-
Membrane preparations from insect nervous tissue (e.g., from housefly heads or a suitable insect cell line expressing the receptor).
-
[³H]-EBOB (ethynylbicycloorthobenzoate) or a similar radiolabeled GABA receptor antagonist.
-
This compound.
-
Unlabeled GABA for non-specific binding determination.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 200 mM NaCl).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).
-
Assay Setup: In microcentrifuge tubes, combine the insect membrane preparation, [³H]-EBOB (at a final concentration equal to its Kd), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, add only the membrane preparation and radioligand. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM) in addition to the membrane and radioligand.
-
Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place each filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
Protocol 2: In Vivo Toxicity Assay using Drosophila melanogaster
This protocol provides a method for assessing the lethal effects of this compound on adult fruit flies.
Materials:
-
Adult Drosophila melanogaster (3-5 days old).
-
This compound.
-
Sucrose solution (5%).
-
DMSO (as a solvent for the test compound).
-
Vials with foam stoppers.
-
Filter paper discs.
Procedure:
-
Dose Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the 5% sucrose solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%) across all treatment groups, including the control.
-
Treatment Application: Place a filter paper disc at the bottom of each vial. Pipette a known volume (e.g., 200 µL) of each test solution onto the filter paper. The control group will receive the sucrose solution with the same percentage of DMSO as the treatment groups.
-
Insect Exposure: Anesthetize the flies briefly with CO₂ or by cooling. Place a known number of flies (e.g., 20 males and 20 females) into each vial.
-
Incubation: Maintain the vials at a controlled temperature (e.g., 25°C) and a 12:12 hour light:dark cycle.
-
Mortality Assessment: Record the number of dead flies at regular intervals (e.g., 24, 48, and 72 hours) post-exposure. A fly is considered dead if it is immobile when gently prodded.
-
Data Analysis: Calculate the percentage mortality for each concentration at each time point, correcting for any control mortality using Abbott's formula. Determine the LC50 value (the concentration of the compound that causes 50% mortality) using probit analysis.
Hypothetical Signaling Pathway Disruption
The following diagram illustrates the hypothesized mechanism of action where this compound acts as an antagonist at the insect GABA receptor.
Caption: Hypothesized disruption of GABAergic neurotransmission by the test compound.
Hypothetical Data Summary
The following table presents a summary of hypothetical data that could be obtained from the described experimental protocols.
| Assay Type | Target Organism/System | Parameter | Hypothetical Value |
| In Vitro Binding | Insect GABA Receptor | IC50 | 50 nM |
| In Vitro Inhibition | Acetylcholinesterase | IC50 | > 100 µM |
| In Vivo Toxicity | Drosophila melanogaster (adult) | LC50 (48h) | 5 ppm |
| In Vivo Efficacy | Aedes aegypti (larvae) | LC50 (24h) | 2 ppm |
Interpretation of Hypothetical Data:
The hypothetical data suggests that this compound is a potent inhibitor of the insect GABA receptor with high selectivity over acetylcholinesterase. The low LC50 values in both Drosophila melanogaster and Aedes aegypti indicate significant in vivo insecticidal activity. These results would strongly support further investigation of this compound as a promising insecticide candidate.
Regulatory Considerations and Future Directions
Should the initial screening results prove favorable, the subsequent steps in the development of this compound as a commercial pesticide would involve a more extensive and rigorous testing regime to meet regulatory requirements.[9][10] This includes:
-
Secondary Screening: Evaluating the compound against a broader range of pest species and beneficial insects to determine its spectrum of activity and selectivity.
-
Mode of Action Confirmation: Further electrophysiological and molecular studies to definitively confirm the target site.
-
Resistance Studies: Assessing the potential for cross-resistance with existing insecticide classes.
-
Toxicology Studies: A comprehensive evaluation of mammalian and environmental toxicity to ensure safety for human health and the environment.[9]
-
Field Trials: Assessing the efficacy of the compound under real-world agricultural or public health settings.[11]
Each jurisdiction has its own specific data requirements for pesticide registration, which must be carefully followed.[11][12]
Conclusion
This compound represents a chemical scaffold with significant potential for the development of a novel insecticide. The application notes and protocols provided here offer a structured and scientifically rigorous framework for the initial evaluation of its biological activity. By systematically investigating its in vitro and in vivo effects, researchers can efficiently determine its promise as a lead compound in the ongoing effort to secure global food supplies and protect public health from insect-borne diseases.
References
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Allenza, P., & Eldridge, G. (2007). The search for novel insecticide targets in the post-genomics era, with a specific focus on G-protein coupled receptors. PubMed Central. [Link]
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Semantic Scholar. (n.d.). The search for novel insecticide targets in the post-genomics era, with a specific focus on G-protein coupled receptors. Semantic Scholar. [Link]
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Lifeasible. (n.d.). Development of Molecular Targets for Novel Insecticides. Lifeasible. [Link]
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Journal of Entomology and Zoology Studies. (n.d.). Novel insecticides: A potential tool for the management of insect pest. Journal of Entomology and Zoology Studies. [Link]
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ResearchGate. (n.d.). Novel insecticides: A potential tool for the management of insect pest. ResearchGate. [Link]
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REACH24H. (n.d.). State Pesticide Registration in the U.S. : Key Requirements and Compliance Challenges. REACH24H. [Link]
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California Department of Pesticide Regulation. (n.d.). How to Register a Pesticide. CA.gov. [Link]
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United States Environmental Protection Agency. (2025). Data Requirements for Pesticide Registration. US EPA. [Link]
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United States Environmental Protection Agency. (2025). Registration Requirements and Guidance. US EPA. [Link]
-
United States Environmental Protection Agency. (2025). Pesticide Registration Manual: Chapter 1 - Overview of Requirements for Pesticide Registration and Registrant Obligations. US EPA. [Link]
-
PubMed Central. (n.d.). In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. PubMed Central. [Link]
-
IML Testing & Research. (2025). Pesticide Testing Using the In Vitro Approach. IML Testing & Research. [Link]
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DeepDyve. (n.d.). Correlations between in Vitro and in Vivo Mechanisms of Pyrethroid Insecticide Action. DeepDyve. [Link]
-
MDPI. (2022). The Effects of Commercial Pesticide Formulations on the Function of In Vitro and In Vivo Assay Systems: A Comparative Analysis. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) The in-vivo and in-vitro Effectiveness of Three Insecticides Types for Eradication of The Tick Rhipicephalus sanguineus in Dogs. ResearchGate. [Link]
-
ResearchGate. (2024). (PDF) Recent developments in fluorine‐containing pesticides. ResearchGate. [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Pests Control. (n.d.). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. Pests Control. [Link]
-
EPH - International Journal of Agriculture and Environmental Research. (n.d.). A review on mode of action of insecticides. EPH - International Journal of Agriculture and Environmental Research. [Link]
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PubMed. (n.d.). Pest toxicology: the primary mechanisms of pesticide action. PubMed. [Link]
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PubMed Central. (n.d.). Development of novel pesticides in the 21st century. PMC - NIH. [Link]
-
De Gruyter. (n.d.). Pesticides Modes of Action and Resistance: A Perspective from the 2019 IUPAC Congress. De Gruyter. [Link]
-
Interesjournals. (2013). Mode of action of pesticides and the novel trends – A critical review. Interesjournals. [Link]
-
PubMed Central. (n.d.). Discovery and development of pyrethroid insecticides. PMC - NIH. [Link]
-
PubChem. (n.d.). 2-Amino-1-(3-chlorophenyl)propan-1-one. PubChem. [Link]
-
SciSpace. (n.d.). Development of novel pesticides in the 21st century. SciSpace. [Link]
-
LookChem. (n.d.). Cas 152943-33-4,1-(3-Chlorophenyl)-2-hydroxy-1-propanone. LookChem. [Link]
-
PubChem. (n.d.). 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride. PubChem. [Link]
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Application Note: 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone as a Key Building Block for Potent and Selective Caspase Inhibitors
Abstract
This technical guide details the strategic application of 1-(2-amino-3-chlorophenyl)-2,2,2-trifluoroethanone as a pivotal starting material for the synthesis of potent and selective enzyme inhibitors. We focus on its utility in creating inhibitors for caspases, a family of cysteine-aspartic proteases central to the apoptotic pathway. The trifluoromethyl ketone (TFMK) moiety serves as a highly effective "warhead," forming a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site. The substituted aminophenyl scaffold provides a versatile anchor for building specificity through peptide coupling. This document provides a comprehensive overview of the mechanism of action, a detailed, field-tested protocol for the synthesis of a tetrapeptide TFMK caspase-3 inhibitor, and a robust protocol for evaluating its inhibitory activity in vitro.
Introduction: The Power of Trifluoromethyl Ketones in Enzyme Inhibition
Trifluoromethyl ketones (TFMKs) have become a cornerstone in modern medicinal chemistry, particularly in the design of potent protease inhibitors.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This unique electronic property is the foundation of their efficacy as enzyme inhibitors, especially for serine and cysteine proteases.
The compound this compound is an exemplary building block for this class of inhibitors. It combines three critical features:
-
The TFMK "Warhead": Provides the core inhibitory functionality.
-
An Aromatic Scaffold with Ortho-Amino Group: The primary amine serves as a perfect chemical handle for standard peptide coupling reactions, allowing for the construction of peptide-based inhibitors that can mimic the enzyme's natural substrate.
-
Substitution on the Phenyl Ring: The chloro-substituent can be exploited to enhance binding affinity and selectivity by interacting with specific sub-pockets of the target enzyme.
This guide will focus on the synthesis and evaluation of a specific caspase-3 inhibitor derived from this building block, demonstrating its potential in drug discovery and as a chemical probe for studying apoptosis.
Mechanism of Action: Covalent Inhibition of Cysteine Proteases
Trifluoromethyl ketones are classified as reversible covalent inhibitors. They are renowned for their ability to target the active site of cysteine proteases, such as caspases.[1] The inhibition mechanism proceeds through the nucleophilic attack of the deprotonated thiol group of the catalytic cysteine residue on the highly electrophilic carbonyl carbon of the TFMK. This attack forms a stable, yet reversible, hemithioketal adduct.[1]
This hemithioketal complex closely mimics the tetrahedral transition state of peptide bond hydrolysis, making TFMKs potent transition-state analog inhibitors. The stability of this adduct leads to a slow dissociation rate (k_off), resulting in prolonged and potent inhibition of the target enzyme. The inhibition is often time-dependent, with the inhibitor displaying a progressive tightening of binding over time.[1]
Caption: Mechanism of cysteine protease inhibition by a TFMK.
Protocol 1: Synthesis of a Peptide-TFMK Caspase-3 Inhibitor
This protocol describes the synthesis of a representative caspase-3 inhibitor, Z-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-NH-(2-COCF3-6-Cl-Ph), using this compound as the C-terminal capping agent. The synthesis employs standard solid-phase peptide synthesis (SPPS) followed by a solution-phase coupling of the peptide fragment to the TFMK building block.
Materials and Reagents
-
This compound
-
Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH
-
Z-Asp(OtBu)-OH (for the final N-terminal coupling)
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triisopropylsilane (TIS)
-
Rink Amide MBHA resin
-
HPLC-grade acetonitrile and water
-
Anhydrous diethyl ether
Workflow Diagram
Caption: Solid- and solution-phase synthesis workflow.
Step-by-Step Procedure
-
Resin Swelling: Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc-Asp(OtBu) Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (0.4 mmol), HBTU (0.39 mmol), and DIPEA (0.8 mmol) in DMF.
-
Add the activation mixture to the drained resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2 and 3 sequentially for Fmoc-Val-OH and Fmoc-Glu(OtBu)-OH.
-
N-Terminal Capping: Couple Z-Asp(OtBu)-OH using the same procedure as step 2.
-
Cleavage of Peptide Fragment:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O for 2 hours.
-
Filter the resin and collect the filtrate. Precipitate the peptide fragment in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide Z-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-COOH.
-
-
Solution-Phase Coupling to TFMK:
-
Dissolve the dried peptide fragment (0.08 mmol) in anhydrous DMF.
-
Add HBTU (0.08 mmol) and DIPEA (0.16 mmol) and stir for 10 minutes.
-
Add this compound (0.1 mmol) to the mixture.
-
Stir the reaction at room temperature overnight.
-
-
Final Deprotection and Purification:
-
Remove the DMF under high vacuum.
-
Treat the residue with the cleavage cocktail (95% TFA/2.5% TIS/2.5% H2O) for 4 hours to remove the tert-butyl protecting groups.
-
Precipitate the crude product in cold diethyl ether.
-
Purify the final inhibitor by reverse-phase HPLC.
-
Confirm identity and purity via LC-MS and NMR.
-
Protocol 2: In Vitro Caspase-3 Inhibition Assay
This protocol details a fluorometric assay to determine the inhibitory potency (IC50) of the synthesized TFMK inhibitor against recombinant human caspase-3.
Materials and Reagents
-
Recombinant active human caspase-3
-
Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4
-
Caspase-3 substrate: Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin)
-
Synthesized TFMK inhibitor stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)
Workflow Diagram
Caption: Workflow for the caspase-3 fluorometric inhibition assay.
Step-by-Step Procedure
-
Inhibitor Dilution: Prepare a serial dilution series of the synthesized inhibitor in DMSO, then dilute further into the Assay Buffer to achieve final desired concentrations (e.g., 100 µM to 10 pM).
-
Assay Plate Preparation:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 20 µL of diluted active caspase-3 solution (final concentration ~1 nM).
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the caspase-3 substrate Ac-DEVD-AFC (final concentration 10-20 µM) to all wells to start the reaction.
-
Data Collection: Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence (Ex: 400 nm, Em: 505 nm) every minute for 60 minutes at 37°C.
-
Data Analysis:
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
The potency and selectivity of the synthesized inhibitor should be evaluated against a panel of related caspases. The results can be summarized for clear comparison.
Table 1: Hypothetical Inhibition Profile of Z-DEVD-(2-COCF3-6-Cl-Ph)
| Enzyme Target | IC50 (nM) | Fold Selectivity (vs. Caspase-3) |
| Caspase-3 | 5.2 | 1 |
| Caspase-7 | 15.8 | ~3 |
| Caspase-8 | > 10,000 | > 1900 |
| Caspase-9 | > 10,000 | > 1900 |
| Caspase-1 | > 25,000 | > 4800 |
Data are representative. Actual results will vary based on experimental conditions.
An IC50 value in the low nanomolar range for caspase-3, coupled with high selectivity against initiator caspases (8, 9) and inflammatory caspases (1), would demonstrate the successful application of this compound in creating a targeted enzyme inhibitor.
Conclusion
The strategic use of this compound provides a direct and efficient route to potent, selective peptidyl TFMK inhibitors. The combination of a highly reactive TFMK warhead with a synthetically versatile aminophenyl scaffold allows for the systematic construction of inhibitors against key therapeutic targets like caspases. The protocols outlined in this guide offer a robust framework for the synthesis and evaluation of such compounds, empowering researchers in drug discovery and chemical biology.
References
-
Shao, Y.M., Yang, W.B., Kuo, T.H., Tsai, K.C., Lin, C.H., Yang, A.S., Liang, P.H., & Wong, C.H. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4652-4660. [Link]
-
Imperiali, B., & Abeles, R.H. (1986). A versatile synthesis of peptidyl fluoromethyl ketones. Tetrahedron Letters, 27(2), 135-138. [Link]
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Application Notes and Protocols: The 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone Scaffold in Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition and Beyond
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of metabolic stability, increased membrane permeability, and enhanced binding affinity through favorable electrostatic interactions. When coupled with a reactive aminophenyl core, the resulting scaffold, 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone , presents a versatile platform for the synthesis of novel therapeutics. While direct literature on this specific scaffold is emerging, its structural components are prevalent in a multitude of biologically active molecules, particularly as inhibitors of protein kinases.[1][2][3][4]
This guide provides a comprehensive overview of the synthetic rationale, detailed experimental protocols, and potential applications of the this compound scaffold. We will explore its utility as a foundational building block for creating diverse chemical libraries and detail methodologies for its biological evaluation, with a focus on kinase inhibition.
Physicochemical Properties and Design Rationale
The power of this scaffold lies in the strategic placement of its functional groups, each contributing to its potential as a pharmacophore.
| Property | Contribution to Drug Discovery |
| Trifluoromethyl Ketone | A potent hydrogen bond acceptor and electrophilic center, crucial for interacting with active site residues. The trifluoromethyl group enhances metabolic stability and can increase binding affinity.[5] |
| Primary Arylamine | A key nucleophilic handle for a wide array of chemical modifications, allowing for the introduction of diverse R-groups to explore structure-activity relationships (SAR). It can also act as a hydrogen bond donor in ligand-protein interactions. |
| Ortho-Amino, Meta-Chloro Substitution | This specific substitution pattern influences the electronics and conformation of the phenyl ring, providing a defined vector for substituent placement and potentially enhancing selectivity for target proteins. |
Synthetic Pathways: A Proposed Protocol
The synthesis of this compound can be approached through a multi-step sequence, beginning with the protection of the more reactive amino group of 2-chloroaniline, followed by a Friedel-Crafts acylation, and concluding with deprotection. This proposed pathway is based on established methodologies for the acylation of anilides.[6][7]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol: Synthesis of the Scaffold
PART 1: Protection of 2-Chloroaniline
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in water. Add concentrated hydrochloric acid (approx. 0.8 eq) dropwise while stirring to form the soluble hydrochloride salt.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.0 eq) in water. Measure out acetic anhydride (1.1 eq).
-
Acetylation: To the stirred 2-chloroaniline hydrochloride solution, add the acetic anhydride, followed immediately by the sodium acetate solution.
-
Precipitation and Isolation: A white precipitate of N-(2-chlorophenyl)acetamide should form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and dry thoroughly.
PART 2: Friedel-Crafts Trifluoroacetylation
Caution: This reaction should be performed in a well-ventilated fume hood as it involves a corrosive Lewis acid and trifluoroacetic anhydride.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the dried N-(2-chlorophenyl)acetamide (1.0 eq) and a suitable solvent such as dichloromethane.
-
Lewis Acid Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise with vigorous stirring.
-
Acylation: Add trifluoroacetic anhydride (1.5 eq) dropwise to the cooled suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by cold water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, 1-(2-acetamido-3-chlorophenyl)-2,2,2-trifluoroethanone, can be purified by column chromatography on silica gel.
PART 3: Deprotection to Yield the Final Scaffold
-
Hydrolysis: To the purified 1-(2-acetamido-3-chlorophenyl)-2,2,2-trifluoroethanone (1.0 eq), add a solution of 5 M hydrochloric acid.
-
Heating: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, can be further purified by recrystallization or column chromatography.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold is a prime candidate for the development of kinase inhibitors. The primary amino group can be readily derivatized to introduce moieties that interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design.[2]
Diagram of a Representative Kinase Inhibitor Synthesis Workflow
Caption: General workflow for derivatizing the scaffold to produce a library of potential kinase inhibitors.
Protocol: Synthesis of a Representative Derivative Library
This protocol outlines a parallel synthesis approach to generate a library of derivatives for screening.
-
Array Preparation: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) in a suitable solvent like methanol.
-
Aldehyde Addition: To each well, add a different substituted heterocyclic aldehyde (1.1 eq).
-
Imine Formation: Add a catalytic amount of acetic acid to each well and shake the block at room temperature for 12 hours.
-
Reduction: Add sodium borohydride (1.5 eq) to each well and continue shaking for another 4 hours.
-
Work-up: Quench the reactions with water and extract with ethyl acetate. Evaporate the solvent to yield the crude secondary amine derivatives.
-
Purification: The library can be purified using high-throughput parallel purification techniques such as mass-directed automated preparative HPLC.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Assay Principle
The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated product formed.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a biotinylated substrate peptide, an ATP solution, and a detection reagent mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Compound Dispensing: Serially dilute the test compounds in DMSO and dispense them into a low-volume 384-well assay plate.
-
Kinase Reaction: Add the kinase, substrate peptide, and ATP to the wells to initiate the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the HTRF detection reagents. Incubate for 60 minutes to allow for signal development.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Quantitative Data from Structurally Related Kinase Inhibitors
While specific data for derivatives of the title scaffold is not yet published, the following table presents IC₅₀ values for structurally related compounds to illustrate the potential potency that can be achieved.
| Scaffold/Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Thiophenecarboxamide Urea | CHK1 | <10 | [3] |
| 3-Aminopyrazole Derivative | MK-2 | 50-100 | [8] |
| Pyrrolo[2,3-d]pyrimidine | LRRK2 | 0.7 | [4] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its synthetic accessibility and the versatility of its functional groups allow for the creation of large and diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate compounds based on this promising scaffold. Future work should focus on the synthesis and screening of such libraries against a broad panel of kinases to identify novel and selective inhibitors for further development.
References
-
Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. PubMed. [Link]
- Method of friedel-crafts acylation of anilides.
- EP 2 368 550 B1.
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]
-
Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. PMC - NIH. [Link]
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Semantic Scholar. [Link]
-
The role of fluorine in medicinal chemistry. PubMed. [Link]
- Trifluoroacetylation for amines.
- Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
- 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
-
Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. PMC - NIH. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH. [Link]
-
TFA-mediated tandem Friedel-Crafts alkylation/cyclization/hydrogen transfer process for the synthesis of flavylium compounds. PubMed. [Link]
-
Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. ResearchGate. [Link]
-
Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. PubMed. [Link]
-
Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1) - PubMed. PubMed. [Link]
-
Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. PubMed. [Link]
Sources
- 1. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1359141B1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 7. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for higher yields and purity.
The synthesis of this compound presents a unique set of challenges primarily due to the electronic properties of the starting material, 2-amino-3-chlorobenzotrifluoride. The presence of an activating amino group and a deactivating chloro group on the aromatic ring, ortho and meta to each other respectively, complicates the introduction of the trifluoroacetyl group. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific hurdles you may encounter.
Core Synthesis Pathway: Electrophilic Aromatic Substitution
The most common route to synthesize this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of an appropriately substituted aniline with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Illustrative Reaction Scheme
Caption: General workflow for the Friedel-Crafts acylation to synthesize the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: Why is the yield of my C-acylated product, this compound, consistently low?
A1: Low yields in this Friedel-Crafts acylation can stem from several factors, primarily related to the reactivity of the aromatic ring and the reaction conditions.
-
Deactivated Aromatic Ring: The chloro- substituent on the aromatic ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution, such as Friedel-Crafts acylation.[1] This inherent low reactivity of the substrate can lead to poor conversion rates.
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst, leading to a stalled or sluggish reaction. It is crucial to maintain anhydrous conditions throughout the experimental setup.
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some acylations proceed at room temperature, this particular substrate may require heating to overcome the activation energy. However, excessively high temperatures can promote side reactions and decomposition of the starting material or product.
-
Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.
Solutions:
-
Optimize Catalyst Loading: Start with at least one equivalent of the Lewis acid catalyst relative to the acylating agent and consider increasing the amount if low conversion persists.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Handle hygroscopic reagents like AlCl₃ in a glove box or under an inert atmosphere.
-
Temperature Screening: Perform small-scale reactions at various temperatures (e.g., 0 °C, room temperature, 50 °C, and reflux) to determine the optimal condition for your specific setup.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃, BF₃·OEt₂, or triflic acid can be explored for better yields with your substrate.
Q2: I am observing a significant amount of N-acylated byproduct. How can I favor C-acylation over N-acylation?
A2: The presence of the primary amine group makes N-trifluoroacetylation a significant competing reaction. The lone pair of electrons on the nitrogen is highly nucleophilic and can readily attack the acylating agent.
This side reaction is often kinetically favored over the desired C-acylation (Friedel-Crafts reaction).
Caption: Competing pathways of C-acylation versus N-acylation.
Solutions:
-
Protecting the Amino Group: The most effective strategy is to protect the amino group before the Friedel-Crafts acylation. A common protecting group for anilines is the acetyl group. After the C-acylation is complete, the protecting group can be removed under appropriate conditions.
-
Use of a Strong Lewis Acid: A strong Lewis acid will coordinate with the lone pair of electrons on the amino group, effectively "protecting" it in situ and making it less nucleophilic. This coordination also further deactivates the ring, so a balance must be struck.
-
Reaction Conditions: Running the reaction at lower temperatures may favor the thermodynamically more stable C-acylated product over the kinetically favored N-acylated product, although this can also decrease the overall reaction rate.
Q3: My purification of the final product is challenging, with multiple spots on TLC. What are the likely impurities?
A3: Purification can be complicated by the presence of unreacted starting material, the N-acylated byproduct, and potentially polysubstituted products.
-
Starting Material: Incomplete conversion will leave unreacted 2-amino-3-chlorobenzotrifluoride.
-
N-acylated Product: As discussed, N-(2-chloro-6-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide is a common byproduct.
-
Isomeric Products: Depending on the reaction conditions, acylation could potentially occur at other positions on the aromatic ring, though this is less likely given the directing effects of the existing substituents.
-
Polysubstituted Products: While less common in acylation compared to alkylation, polysubstitution can occur under harsh conditions.
Solutions:
-
Column Chromatography: This is the most effective method for separating the desired product from the various impurities. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the final product, especially for removing minor impurities.
-
Aqueous Workup: A thorough aqueous workup can help remove some impurities. Washing the organic layer with a dilute acid solution can remove unreacted aniline starting material, while a dilute base wash can remove acidic byproducts.
Frequently Asked Questions (FAQs)
Q: What is the best acylating agent to use: trifluoroacetic anhydride or trifluoroacetyl chloride?
A: Both can be effective. Trifluoroacetyl chloride is generally more reactive than trifluoroacetic anhydride. However, it is a gas at room temperature and can be more difficult to handle. Trifluoroacetic anhydride is a liquid and is often more convenient for laboratory-scale synthesis. The choice may depend on the reactivity of your substrate and your experimental setup.
Q: Can I run this reaction without a Lewis acid catalyst?
A: It is highly unlikely that a Friedel-Crafts acylation will proceed without a Lewis acid catalyst. The catalyst is necessary to generate the highly electrophilic acylium ion, which is required to attack the deactivated aromatic ring.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting material to track the disappearance of the starting material and the appearance of the product. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q: What are the safety precautions I should take when running this synthesis?
A: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ react violently with water and are corrosive. Acylating agents like trifluoroacetic anhydride and trifluoroacetyl chloride are also corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Optimized Reaction Parameters (Starting Point)
The following table provides a set of suggested starting conditions for the synthesis of this compound. These parameters may require further optimization for your specific setup.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Amino-3-chlorobenzotrifluoride | The substrate for acylation. |
| Acylating Agent | Trifluoroacetic anhydride | Convenient to handle liquid. |
| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | A common and effective catalyst. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, inert solvents. |
| Stoichiometry | Substrate:Acylating Agent:Catalyst = 1:1.2:1.5 | Excess acylating agent and catalyst to drive the reaction. |
| Temperature | 0 °C to reflux | Start at 0 °C and gradually warm to find the optimal temperature. |
| Reaction Time | 2-24 hours | Monitor by TLC to determine completion. |
| Workup | Quench with ice/HCl, extract with organic solvent, wash with NaHCO₃ and brine. | Standard procedure to neutralize the catalyst and remove impurities. |
| Purification | Silica gel column chromatography | To isolate the desired product. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- BenchChem. (2025). Application Notes: Trifluoroacetylation of Amines using Trifluoroacetyl Chloride.
-
Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. [Link]
Sources
Technical Support Center: Purification of Aminophenyl Trifluoroethanones
Welcome to the technical support center for the purification of aminophenyl trifluoroethanones. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these challenging compounds. The following content provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during experimental work.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems that can arise during the purification of aminophenyl trifluoroethanones, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Recovery After Column Chromatography
Q1: I'm experiencing significant product loss during silica gel column chromatography of my aminophenyl trifluoroethanone. What are the likely causes and how can I improve my recovery?
A1: Low recovery from silica gel chromatography is a frequent challenge with aminophenyl trifluoroethanones due to their unique chemical properties. The primary culprits are the basicity of the amino group and the polarity of the trifluoroethanone moiety.
-
Causality: The basic amino group can strongly and sometimes irreversibly adsorb to the acidic silica gel surface. This interaction is a classic acid-base interaction where the amine acts as a Lewis base and the silanol groups (Si-OH) on the silica surface act as Brønsted-Lowry acids. This leads to significant tailing of the product peak and, in severe cases, complete retention on the column.
-
Troubleshooting Strategies:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic silanol groups. A common and effective method is to pre-treat the silica gel with a triethylamine (TEA) solution. Prepare a slurry of your silica gel in a solvent system containing a small percentage of TEA (e.g., 0.5-1% v/v) and then pack the column with this slurry. The TEA will competitively bind to the acidic sites, preventing your aminophenyl trifluoroethanone from adsorbing strongly.
-
Use a Less Acidic Stationary Phase: Consider using alternative stationary phases that are less acidic than standard silica gel. Alumina (basic or neutral) can be a good option. However, be aware that alumina can sometimes catalyze reactions, so it's crucial to test its compatibility with your specific compound on a small scale first.
-
Optimize Your Mobile Phase: If you must use silica gel, incorporating a small amount of a basic modifier like triethylamine or pyridine into your eluent system can significantly improve recovery. This modifier will compete with your compound for the active sites on the silica gel, facilitating its elution. Start with a low concentration (e.g., 0.1%) and gradually increase it while monitoring the separation by Thin Layer Chromatography (TLC).
-
Reverse-Phase Chromatography: For highly polar aminophenyl trifluoroethanones, reverse-phase chromatography (e.g., using a C18 stationary phase) may be a more suitable purification method. In this technique, a polar mobile phase (like acetonitrile/water or methanol/water) is used, and the separation is based on hydrophobicity rather than polarity.
-
Issue 2: Co-elution of Impurities
Q2: I'm struggling to separate my target aminophenyl trifluoroethanone from a closely related impurity during column chromatography. How can I improve the resolution?
A2: Co-elution of impurities is a common problem, especially when dealing with byproducts that have similar polarities to your desired compound.
-
Causality: The trifluoromethyl group can impart significant lipophilicity, while the amino and ketone groups contribute to polarity. Impurities that share this balance of properties will be difficult to separate. Common impurities can include starting materials, over-fluorinated products, or isomers.
-
Troubleshooting Strategies:
-
Solvent System Optimization: The key to better separation is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurity.
-
Systematic Screening: Don't rely on a single solvent system. Systematically screen a range of solvent mixtures with varying polarities. A good starting point is a combination of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Vary the ratio of these solvents to fine-tune the separation.
-
Ternary Solvent Systems: Sometimes, adding a third solvent with intermediate polarity can improve resolution. For example, a mixture of hexanes, ethyl acetate, and dichloromethane can provide a unique selectivity that a binary system cannot achieve.
-
-
Gradient Elution: If a single isocratic solvent system doesn't provide adequate separation, a gradient elution can be very effective. Start with a less polar mobile phase to elute the less polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.[1]
-
Alternative Chromatographic Techniques: If standard column chromatography fails, consider more advanced techniques:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers much higher resolution than traditional column chromatography and is often the method of choice for challenging separations.[2]
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for fluorinated compounds and is a powerful tool for separating isomers.[3]
-
-
Issue 3: Product Degradation During Purification
Q3: I suspect my aminophenyl trifluoroethanone is degrading during the purification process. What could be causing this, and how can I prevent it?
A3: Aminophenyl trifluoroethanones can be susceptible to degradation, particularly under acidic or basic conditions or in the presence of certain reactive species.
-
Causality:
-
Acid Sensitivity: The amino group can be protonated by strong acids, potentially leading to side reactions or changes in solubility.
-
Base Sensitivity: While less common, some trifluoroethanones can undergo reactions in the presence of strong bases.
-
Oxidation: The electron-rich aminophenyl ring can be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
-
Troubleshooting Strategies:
-
Maintain Neutral pH: Whenever possible, aim to keep the pH of your solutions neutral during workup and purification. Use mild acids and bases for extractions, and consider using buffered solutions.
-
Inert Atmosphere: If you suspect oxidation is an issue, perform your purification steps under an inert atmosphere of nitrogen or argon.
-
Minimize Exposure to Light: Protect your compound from light by wrapping your flasks and columns in aluminum foil.
-
Temperature Control: Perform purification at room temperature or below to minimize the rate of potential degradation reactions.
-
Purity Analysis of Fractions: Analyze your collected fractions promptly to avoid degradation of the purified compound. 1H and 19F NMR are excellent tools for this purpose.[4][5]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of aminophenyl trifluoroethanones.
Q4: What is the best general-purpose purification technique for aminophenyl trifluoroethanones?
A4: While there is no single "best" method for all aminophenyl trifluoroethanones, a well-optimized silica gel column chromatography is often the most practical and widely used technique for initial purification.[6][7] However, for challenging separations or high-purity requirements, preparative HPLC is often necessary. The choice of technique will ultimately depend on the specific properties of your compound and the impurities present.
Q5: How can I effectively remove acidic or basic impurities before chromatography?
A5: An acid-base extraction is a highly effective and straightforward method to remove acidic or basic impurities prior to chromatography.[8][9]
-
To Remove Acidic Impurities: Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurities will be deprotonated and move into the aqueous layer, while your neutral or basic product remains in the organic layer.
-
To Remove Basic Impurities: Wash the organic solution of your crude product with a mild aqueous acid, such as 1 M hydrochloric acid. The basic impurities will be protonated and extracted into the aqueous layer.
Workflow for Acid-Base Extraction
Caption: Acid-base extraction workflow.
Q6: What are the best analytical techniques to assess the purity of my final product?
A6: A combination of analytical techniques is always recommended to ensure the purity of your aminophenyl trifluoroethanone.
| Analytical Technique | Information Provided | Key Strengths |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection of non-volatile impurities.[2] | High sensitivity and resolution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation, identification of impurities, and quantitative analysis (qNMR).[4][10][11] | Provides detailed structural information. ¹⁹F NMR is particularly useful for fluorinated compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment for volatile compounds, identification of volatile impurities. | High sensitivity and provides mass information for impurity identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment, provides molecular weight confirmation of the product and impurities. | Combines the separation power of HPLC with the identification capabilities of MS. |
Q7: Can I use recrystallization to purify aminophenyl trifluoroethanones?
A7: Yes, recrystallization can be a very effective purification technique for aminophenyl trifluoroethanones, provided your compound is a solid at room temperature and you can find a suitable solvent system. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
General Protocol for Recrystallization
Caption: General recrystallization workflow.
Q8: Are there any specific safety precautions I should take when working with aminophenyl trifluoroethanones?
A8: Yes, as with any chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile solvents.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for your specific compound and any reagents you are using to be aware of any specific hazards.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
-
Process for the purification of p-aminophenol. PubChem. [Link]
-
Acid–base extraction. Wikipedia. [Link]
- US4440954A - Process for the purification of p-aminophenol.
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Process for the purification of p-aminophenol. European Patent Office. [Link]
-
Performing Column Chromatography. YouTube. [Link]
-
Determination of standard sample purity using the high-precision H-1-NMR process. ResearchGate. [Link]
-
Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers on polysaccharide-based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography. PubMed. [Link]
-
Column Chromatography. YouTube. [Link]
-
Fluorine NMR. University of Washington. [Link]
-
How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. [Link]
-
GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. Wiley. [Link]
-
New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
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- 3. Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers on polysaccharide-based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
Technical Support Center: Friedel-Crafts Trifluoroacetylation of Anilines
Welcome to the technical support center for Friedel-Crafts trifluoroacetylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of trifluoroacetylating aniline derivatives. Instead of a generic protocol, we will explore the underlying chemistry to empower you to troubleshoot and optimize this powerful transformation.
The Friedel-Crafts acylation is a cornerstone of C-C bond formation. However, when applied to anilines, the nucleophilic amino group introduces significant challenges, often leading to a mixture of undesired side products. This guide provides a deep dive into these common issues and offers field-proven solutions.
Understanding the Core Challenge: N-Acylation vs. C-Acylation
The primary challenge in the Friedel-Crafts acylation of anilines stems from the Lewis basicity of the nitrogen atom. The Lewis acid catalyst (e.g., AlCl₃), essential for activating the trifluoroacetic anhydride, is preferentially attacked by the lone pair of the amino group. This acid-base reaction forms a complex that deactivates the catalyst and strongly deactivates the aromatic ring, hindering the desired electrophilic aromatic substitution (C-acylation).[1][2][3] The highly reactive trifluoroacetic anhydride will then preferentially acylate the nucleophilic nitrogen atom, leading to the N-trifluoroacetylated aniline as the major product.
To achieve successful C-acylation, the reactivity of the amino group must be tempered. This is typically accomplished by protecting the amine as an amide, most commonly an acetamide. The acetamido group is still an ortho, para-director but is significantly less basic, preventing complexation with the Lewis acid and allowing the reaction to proceed on the aromatic ring.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
FAQ 1: My reaction exclusively produced the N-acylated product. How do I promote acylation on the ring?
Cause: This is the expected outcome when using an unprotected primary or secondary aniline. The nitrogen is more nucleophilic than the aromatic ring and reacts rapidly with the trifluoroacetic anhydride. Furthermore, the amino group complexes with the Lewis acid catalyst, deactivating it for the intended Friedel-Crafts reaction.[2][5][6]
Solution: Amine Protection
To direct the reaction to the aromatic ring, you must first protect the amino group to reduce its basicity and nucleophilicity. Converting the aniline to an acetanilide is a standard and effective strategy.
Troubleshooting Workflow:
FAQ 2: I'm seeing multiple acylated products. Is di-acylation a common problem?
Cause: Poly-acylation can occur, but the specific type depends on your starting material and conditions.
-
C,C-Diacylation (Di-acylation on the Ring): This is highly unlikely. The first trifluoroacetyl group added to the ring is strongly electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[7] Attempting a second Friedel-Crafts acylation on an already acylated ring is generally not feasible.[8]
-
N,N-Diacylation: If you start with a primary aniline and use a large excess of a highly reactive acylating agent like trifluoroacetic anhydride under forcing conditions, it is possible to form an N,N-diacylated product (a trifluoroacetyl imide). However, this is not typically observed under standard Friedel-Crafts conditions. Studies on the acylation of aminopyrimidines have shown that di-acylation can be influenced by ortho-substituents.[9]
-
C,N-Diacylation: This is a more plausible side product if your amine protection is incomplete or if the protecting group is labile under the reaction conditions. Any remaining unprotected aniline will undergo N-acylation, while the protected portion undergoes C-acylation.
Solution: Control Stoichiometry and Ensure Complete Protection
-
Ensure Complete Protection: Before starting the Friedel-Crafts reaction, confirm the complete conversion of your aniline to acetanilide using techniques like TLC or ¹H NMR.
-
Control Stoichiometry: Use a controlled amount of trifluoroacetic anhydride (typically 1.1-1.5 equivalents) to minimize the chance of over-acylation.[10]
-
Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times, which could promote side reactions.
| Side Product Type | Plausibility | Mitigation Strategy |
| C,C-Diacylation | Very Low | Generally not a concern due to ring deactivation. |
| N,N-Diacylation | Low | Use stoichiometric acylating agent; avoid harsh conditions. |
| C,N-Diacylation | Moderate | Ensure complete protection of the aniline starting material. |
FAQ 3: My C-acylated product is a mixture of isomers. How can I control regioselectivity?
Cause: The acetamido protecting group is an ortho, para-director. Therefore, the Friedel-Crafts trifluoroacetylation will yield a mixture of the ortho- and para-substituted products. The para isomer is typically the major product due to the steric hindrance of the acetamido group, which blocks the ortho positions from the bulky electrophile.[10]
Solution: Separation and Characterization
-
Separation: The ortho and para isomers can usually be separated by column chromatography.
-
Characterization: The isomers can be distinguished by ¹H NMR spectroscopy. The para-substituted product will show a simpler aromatic region (typically two doublets), while the ortho-substituted product will have a more complex splitting pattern.
FAQ 4: The reaction is sluggish, and I'm recovering mostly starting material. What's wrong?
Cause: Low reactivity can stem from several factors.
-
Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate it.[10]
-
Deactivated Substrate: If your aniline derivative contains other electron-withdrawing groups, the ring may be too deactivated for the reaction to proceed, even with the activating acetamido group.[4]
-
Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid because the product ketone can complex with the catalyst.
Solution: Rigorous Anhydrous Technique and Stoichiometry
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh, high-purity Lewis acid.
-
Catalyst Loading: Use at least one equivalent of AlCl₃ relative to the acetanilide. For less reactive substrates, a slight excess may be beneficial.
-
Temperature Control: While starting the reaction at a low temperature (0 °C) is good practice to control the initial exotherm, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC.
Field-Proven Protocol: Trifluoroacetylation of Acetanilide
This protocol provides a robust method for the synthesis of 4'-(trifluoroacetyl)acetanilide, prioritizing the formation of the desired C-acylated product.
Safety Precautions:
-
Trifluoroacetic anhydride and aluminum chloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
All glassware must be scrupulously dried to prevent uncontrolled reactions and catalyst deactivation.
Materials:
-
Acetanilide (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Trifluoroacetic Anhydride ((CF₃CO)₂O) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 eq).
-
Add anhydrous DCM to the flask and cool the resulting suspension to 0 °C in an ice-water bath.
-
-
Formation of the Electrophile:
-
In a separate dry flask, dissolve trifluoroacetic anhydride (1.2 eq) in a small amount of anhydrous DCM.
-
Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.
-
-
Acylation Reaction:
-
Dissolve acetanilide (1.0 eq) in anhydrous DCM.
-
Add the acetanilide solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.
-
-
Workup:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Caution: This is an exothermic process.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the para and ortho isomers.
-
References
-
University of Wisconsin-Madison. Friedel-Crafts Handout. [Link]
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
Hsu, L.-C. (1973). New methods for preparing N,N-dialkyltrifluoroacetamides. NASA Technical Reports Server. [Link]
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link]
-
Study.com. Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Eichele, K. (2020, March 19). NMR of acetanilide. University of Tübingen. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins) and b) 4-methylquinoline-2-ol (60 MHz, DMSO-d6, 16 scans, 32 mins) [Image]. [Link]
-
YouTube. (2019, October 30). Q.Why aniline doesn't undergo fridel crafts reaction? [Video]. [Link]
-
ResearchGate. (2025, March 2). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. [Link]
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link]
-
Beilstein-Institut. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 9). Synthesis, Characterization and Application of New Poly (Aniline-Co-4-Fluoroaniline) DBSA Nanocomposites as Conducting Materials. [Link]
-
Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions?. [Link]
-
Leslie, J. M. (2024, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube. [Link]
-
SpectraBase. Acetanilide - Optional[FTIR] - Spectrum. [Link]
-
SpectraBase. Acetanilide. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Aniline and 4-Fluoroaniline Conducting Copolymer Composites Doped with Silver Nanoparticles. [Link]
- Google Patents. (2017).
-
ACS Publications. (1953). The Use Of Trifluoroacetic Anhydride And Related Compounds In Organic Syntheses. Chemical Reviews. [Link]
-
National Center for Biotechnology Information. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]
-
National Center for Biotechnology Information. (2011). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]
-
ResearchGate. (2025, August 7). Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives. [Link]
-
ResearchGate. (2025, August 6). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex [Image]. [Link]
-
Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]
-
National Institute of Standards and Technology. Acetamide, 2,2,2-trifluoro-N-methyl-N-phenyl-. NIST Chemistry WebBook. [Link]
-
Oregon State University. A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. [Link]
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Hydrolysis During Trifluoroacetylation Reactions
Welcome to the Technical Support Center for Trifluoroacetylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of trifluoroacetylation, with a specific focus on preventing unwanted hydrolysis of the trifluoroacetylating agent and the resulting product. By understanding the underlying mechanisms and implementing the robust protocols outlined here, you can significantly improve reaction yields, product purity, and experimental reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during trifluoroacetylation reactions, directly linking them to potential causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Symptom: After reaction workup, you observe a low yield of your desired trifluoroacetylated product, or none at all. The primary starting material may be recovered, or a complex mixture of byproducts is observed.
Primary Suspect: Hydrolysis of the Trifluoroacetylating Agent
Trifluoroacetic anhydride (TFAA) and other trifluoroacetylating agents are highly electrophilic and extremely sensitive to moisture.[1][2] Water contamination, even in trace amounts, will rapidly hydrolyze the anhydride to the less reactive trifluoroacetic acid (TFA), rendering it ineffective for the desired transformation.[2][3]
Causality Chain:
-
Source of Water: Atmospheric moisture, residual water in solvents, reagents, or on glassware surfaces.[3]
-
Reaction: The nucleophilic attack of water on the carbonyl carbon of TFAA leads to its decomposition.[3]
-
Result: The concentration of the active acylating agent is depleted, halting or significantly slowing the desired reaction with your substrate.[3]
Solutions:
| Preventative Measure | Detailed Protocol & Rationale |
| Rigorous Drying of Glassware | All glassware must be thoroughly dried. Oven-drying at >120°C overnight is standard.[3] For immediate use, flame-drying under vacuum is an effective alternative.[3] This removes adsorbed water from the glass surface. |
| Use of Anhydrous Solvents | Employ commercially available anhydrous solvents or freshly distill solvents from an appropriate drying agent.[3] Solvents should be handled under an inert atmosphere (e.g., nitrogen or argon) using dry syringes or cannulas.[3] |
| Inert Atmosphere | The entire reaction, from reagent addition to quenching, must be conducted under a positive pressure of a dry inert gas like nitrogen or argon.[3] This prevents atmospheric moisture from entering the reaction vessel.[3] |
| Reagent Quality | Use a fresh, unopened bottle of TFAA or a properly stored reagent.[3] TFAA is hygroscopic and will degrade upon exposure to air. |
Issue 2: Product Contaminated with Trifluoroacetic Acid (TFA)
Symptom: Post-reaction analysis (e.g., NMR, LC-MS) shows the presence of your product along with a significant amount of trifluoroacetic acid.
Primary Suspects:
-
Hydrolysis of Excess TFAA During Workup: The aqueous solutions used during the workup will hydrolyze any unreacted TFAA.
-
Hydrolysis of the Trifluoroacetylated Product: The trifluoroacetyl group itself can be labile, especially under basic or strongly acidic aqueous conditions.[4][5]
Solutions:
| Workup Step | Detailed Protocol & Rationale |
| Quenching | Quench the reaction by slowly adding it to a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This neutralizes the TFA byproduct and any remaining TFAA. Perform this step efficiently to minimize contact time.[6] |
| Aqueous Washes | Use cold solutions for all aqueous washes (e.g., water, brine) to decrease the rate of hydrolysis.[6] Minimize the duration of these washes. |
| Drying | After separation of the organic layer, dry it thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove all traces of water before solvent evaporation.[6] |
| pH Control | Avoid strongly basic conditions during workup if your product is base-sensitive. The trifluoroacetyl group is generally stable to mild acids but labile to bases.[4] |
Issue 3: Incomplete Reaction Despite Anhydrous Conditions
Symptom: Even with careful exclusion of moisture, the reaction does not proceed to completion.
Primary Suspect: Insufficient Nucleophilicity or Steric Hindrance
Causality Chain:
-
Substrate Reactivity: Alcohols and amines with significant steric hindrance or electron-withdrawing groups may react slowly.[7]
-
Catalyst Absence: For less reactive substrates, a catalyst may be necessary to enhance the reaction rate.
Solutions:
| Strategy | Detailed Protocol & Rationale |
| Addition of a Catalyst | For sluggish reactions, a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be added.[7][8] DMAP reacts with TFAA to form a highly reactive N-trifluoroacetylpyridinium intermediate, which is a more potent acylating agent.[8] |
| Use of a Non-Nucleophilic Base | A tertiary amine base like pyridine or triethylamine (TEA) is often added to scavenge the TFA generated during the reaction.[1][9] This prevents the protonation of the substrate (especially amines) and drives the equilibrium towards the product. |
| Temperature Adjustment | While many trifluoroacetylations proceed at 0°C or room temperature, gently heating the reaction may be necessary for unreactive substrates. Monitor for potential side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolysis in trifluoroacetylation, and why is it so problematic?
A1: The primary mechanism is the nucleophilic attack of water on the highly electrophilic carbonyl carbon of the trifluoroacetylating agent (e.g., TFAA).[3] The strong electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon extremely susceptible to this attack.[3] This is problematic for two main reasons:
-
Reagent Depletion: It consumes your expensive and reactive reagent, preventing it from reacting with your intended substrate, which lowers the yield.[3]
-
Byproduct Formation: It generates trifluoroacetic acid (TFA), which can catalyze unwanted side reactions or, in some cases, lead to the hydrolysis of the desired product during workup.[3][5]
Caption: Hydrolysis of TFAA to Trifluoroacetic Acid.
Q2: I am working with a sensitive amine. What is the role of adding a base like pyridine or triethylamine?
A2: In the trifluoroacetylation of amines and alcohols, a non-nucleophilic base like pyridine or triethylamine (TEA) serves a crucial purpose: it acts as an acid scavenger.[1][9] The reaction produces one equivalent of trifluoroacetic acid (TFA) for every trifluoroacetyl group transferred. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base neutralizes the TFA as it is formed, maintaining the nucleophilicity of the substrate and driving the reaction to completion.[9]
Q3: Can I use 4-Dimethylaminopyridine (DMAP) in all trifluoroacetylation reactions?
A3: DMAP is a highly effective nucleophilic catalyst that significantly accelerates acylation reactions, especially for sterically hindered or unreactive alcohols.[7][8] It functions by forming a more reactive acylpyridinium intermediate.[8] However, its use should be considered carefully:
-
For Highly Reactive Substrates: For primary amines or simple alcohols, DMAP is often unnecessary as the reaction with TFAA is already very fast.
-
Potential Side Reactions: In complex molecules, the high reactivity of the DMAP-activated intermediate could lead to non-selective acylation at other nucleophilic sites. It is most beneficial when reacting TFAA with substrates that show low reactivity under standard conditions.[7]
Caption: Catalytic Cycle of DMAP in Trifluoroacetylation.
Q4: How can I monitor the reaction and detect hydrolysis byproducts?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of the starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful as it can distinguish between different fluorine-containing species, allowing you to directly observe the signal for TFAA, your product, and the TFA byproduct.[3][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for tracking the reaction progress and identifying the masses of the starting material, product, and any potential byproducts, including those from hydrolysis.
Q5: My trifluoroacetylated product seems to be degrading during purification on a silica gel column. What is happening?
A5: The trifluoroacetyl group, while a robust protecting group under many conditions, can be sensitive to hydrolysis on silica gel, which has a slightly acidic surface and contains adsorbed water.[11] If the product is left on the column for an extended period, or if the solvent system is not sufficiently anhydrous, hydrolysis can occur, leading to lower recovery of the pure product. To mitigate this, use a less acidic stationary phase (e.g., neutral alumina), ensure your solvents are dry, and perform the chromatography as quickly as possible.[11]
Key Experimental Protocols
Protocol 1: General Trifluoroacetylation of an Alcohol under Anhydrous Conditions
This protocol outlines the essential steps for the trifluoroacetylation of an alcohol, emphasizing the measures required to minimize hydrolysis.[3]
-
Glassware Preparation: Dry a round-bottom flask, magnetic stir bar, and dropping funnel in an oven at >120°C overnight. Assemble the glassware hot under a stream of dry nitrogen or argon.[3]
-
Reagent Preparation: In the reaction flask, dissolve the alcohol substrate (1 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of TFAA: Slowly add trifluoroacetic anhydride (1.2 equivalents) dropwise to the stirred solution via the dropping funnel.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0°C to room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Wash sequentially with cold water and then cold saturated aqueous NaCl (brine).[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
-
Purification: Purify the crude product by flash column chromatography or distillation as appropriate.
Caption: Workflow for Anhydrous Trifluoroacetylation.
References
- BenchChem. A Comparative Guide to the Stability of the Trifluoroacetyl (TFA) Protecting Group.
- BenchChem. Minimizing hydrolysis of trifluoroacetyl fluoride during reactions.
- Fairweather, J. K., et al. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
- Common Organic Chemistry. Trifluoroacetic Anhydride (TFAA).
- ChemicalBook. Trifluoroacetic anhydride- an important organic reagent.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Reddit. Prevention of TFA ester formation during Boc + Acetonide deprotection.
- Smolecule.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP).
- BenchChem.
- Xu, B., et al. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers.
Sources
- 1. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. Buy Pyridine trifluoroacetate | 464-05-1 [smolecule.com]
- 10. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Stability of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
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Welcome to the dedicated technical support guide for "1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone." This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the stability of this compound, particularly under acidic conditions. This guide provides in-depth troubleshooting, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.
I. Understanding the Molecule: A Proactive Approach to Stability
"this compound" is a molecule with distinct functional groups that dictate its chemical behavior. A proactive understanding of its structure is crucial for anticipating potential stability issues.
-
The Aromatic Amine: The 2-amino group, being a primary amine on a benzene ring, is basic and will be protonated in acidic media. This protonation deactivates the ring towards electrophilic substitution but doesn't prevent other potential reactions.
-
The Trifluoromethyl Ketone: This is a highly electrophilic carbonyl group due to the strong electron-withdrawing effect of the trifluoromethyl group. This makes it susceptible to nucleophilic attack, including hydrolysis.[1][2] In aqueous acidic solutions, it can exist in equilibrium with its hydrate (a gem-diol), which can be a key intermediate in its degradation pathway.[2][3]
II. Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, the primary anticipated degradation pathway is the hydrolysis of the trifluoromethyl ketone. The amino group, being protonated, is generally protected from participating in nucleophilic reactions. The proposed mechanism involves the acid-catalyzed hydration of the ketone to form a gem-diol, which can then undergo further reactions, potentially leading to the formation of 2-amino-3-chlorobenzoic acid and trifluoroacetic acid, although the C-C bond cleavage would require harsh conditions.
Q2: My solution of the compound in an acidic medium is showing a color change over time. What could be the cause?
A2: A color change often indicates the formation of new chromophores, which could be due to the formation of degradation products with extended conjugation. While the primary amino group is expected to be protonated, trace amounts of unprotonated amine might undergo oxidation, especially if exposed to air and light. It's also possible that minor impurities in your sample are reacting. We recommend performing a UV-Vis scan of your solution at different time points and correlating it with your chromatographic analysis to identify the source of the color change.
Q3: Can I use this compound in acidic formulations for my drug development research?
A3: The suitability of this compound for acidic formulations will depend on the acceptable level of degradation for your specific application. We strongly recommend conducting a forced degradation study, as outlined in this guide, to determine the rate and extent of degradation at the pH and temperature of your intended formulation.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, the compound should be stored in a cool, dry, and dark place. For solutions, it is advisable to use a non-acidic solvent or a buffered solution at a neutral pH if the compound's stability in that medium is confirmed. If an acidic solution is necessary for your experiment, prepare it fresh and use it as quickly as possible.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Poor Mass Balance in Stability Study | 1. Formation of non-UV active degradants. 2. Precipitation of the parent compound or degradants. 3. Adsorption of the compound to the container surface. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with your UV detector.[4] 2. Visually inspect your samples for any precipitate. If observed, try to dissolve it in a stronger solvent and analyze it. 3. Consider using silanized glass vials or polypropylene tubes. |
| Multiple Unexpected Peaks in Chromatogram | 1. Impurities in the starting material. 2. Interaction with the mobile phase or buffer. 3. Formation of multiple, minor degradation products. | 1. Analyze your time-zero sample to identify initial impurities. 2. Run a control sample of your compound in the mobile phase without acid to check for mobile phase-induced degradation. 3. Use LC-MS to obtain mass information for each peak to aid in their identification.[4][5] |
| Inconsistent Degradation Rates | 1. Inaccurate temperature control during the study. 2. Inconsistent pH of the stress solutions. 3. Evaporation of the solvent, leading to increased concentration. | 1. Use a calibrated, temperature-controlled oven or water bath. 2. Prepare fresh acidic solutions for each experiment and verify the pH. 3. Ensure your sample vials are tightly sealed. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol provides a framework for assessing the stability of "this compound" in an acidic environment. It is based on the principles outlined in the ICH Q2(R2) guidelines.[6]
1. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Stress Solutions: Prepare solutions of 0.1 M HCl and 1 M HCl in purified water.
2. Stress Sample Preparation:
-
For each condition, add a known volume of the stock solution to a vial.
-
Add the acidic stress solution to achieve a final compound concentration of approximately 100 µg/mL.
-
Prepare a control sample by adding the stock solution to the solvent used for the stress solution (without the acid).
3. Incubation:
-
Incubate the vials at controlled temperatures (e.g., 40°C and 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., NaOH) to stop the degradation.
-
Dilute the samples to a suitable concentration for analysis with the mobile phase.
-
Analyze the samples using the HPLC method described in Protocol 2.
5. Data Analysis:
-
Calculate the percentage of degradation for each time point.
-
Identify and quantify any major degradation products.
-
Perform a mass balance analysis.
Protocol 2: HPLC Method for Stability Analysis
This is a starting point for developing a stability-indicating HPLC method. Method validation is required for use in a regulated environment.[4]
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determine the λmax by UV scan) |
| Injection Volume | 10 µL |
V. Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study.
Hypothesized Acidic Degradation Pathway
Caption: Potential degradation pathway under acidic conditions.
VI. References
-
PubChem. 2-Amino-5-methylphenyl 3-chlorophenyl ketone. [Link]
-
R Discovery. Forced Degradation Studies Research Articles. [Link]
-
PubChem. 2-Amino-3-chlorophenol. [Link]
-
PMC. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. [Link]
-
ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Link]
-
PubChem. CID 176902916. [Link]
-
PubChem. 2-Amino-1-(3-chlorophenyl)propan-1-one. [Link]
-
PMC. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
Japanese Pharmacopoeia. General Information. [Link]
-
Wiley Online Library. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
ACS Publications. Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. [Link]
-
PubChem. 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride. [Link]
-
PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]
-
NIOSH. Aminoethanol Compounds II. [Link]
-
NIH. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
CSB/SJU. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
ScienceDirect. Multi-residue method for the determination of basic/neutral pharmaceuticals and illicit drugs in surface water by solid-phase extraction and ultra performance liquid chromatography-positive electrospray ionisation tandem mass spectrometry. [Link]
-
PubChem. 1-(3-Chlorophenyl)ethanone. [Link]
-
Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Pharmaffiliates. 2-Amino-1-(3-Chlorophenyl)-1-Propanone Hydrochloride. [Link]
-
AbacipharmTech. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride. [Link]
-
Pharmaffiliates. 2-Amino-1-(3-Chlorophenyl)-1-Propanone. [Link]
-
ResearchGate. Synthesis of 2-[(3′-trifluoromethylphenyl)- amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. [Link]
-
TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]
-
PubMed Central. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. [Link]
Sources
- 1. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Scale-Up Production of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support guide for the synthesis and scale-up of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone. This molecule is a key building block in pharmaceutical and agrochemical development, and its successful production at scale requires careful control over reaction parameters and a deep understanding of the underlying chemistry.[1] This guide is designed for researchers and process chemists to navigate the common challenges encountered during the transition from lab-scale experiments to pilot and manufacturing scales.
The primary synthetic route involves the acylation of 2-amino-3-chlorobenzotrifluoride with a trifluoroacetylating agent, typically via a Friedel-Crafts type reaction. While straightforward on paper, this transformation presents several practical hurdles, including managing reaction exotherms, controlling regioselectivity, and ensuring product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Initiation & Control
Question 1: We are observing a significant and difficult-to-control exotherm upon addition of Trifluoroacetic Anhydride (TFAA) during scale-up. What is the cause, and how can we mitigate this risk?
Answer: The strong exotherm is inherent to the Friedel-Crafts acylation mechanism.[2][3] It is caused by several factors: the formation of the highly electrophilic acylium ion, the complexation of the Lewis acid catalyst with the carbonyl groups (reactant and product), and the reaction's enthalpy itself. On a small scale, a simple ice bath can absorb this heat. However, as the volume increases, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient.
Causality: The reaction between the Lewis acid (e.g., AlCl₃) and trifluoroacetic anhydride (TFAA) is rapid and highly exothermic. The subsequent electrophilic aromatic substitution is also exothermic. Failure to control this heat release can lead to a thermal runaway, causing solvent to boil, pressure to build, and a significant increase in side product formation.
Mitigation Strategies:
-
Controlled Reagent Addition: Implement a programmed, slow addition of TFAA using a calibrated dosing pump. This is the most critical control parameter.
-
Pre-cooling: Cool both the reactor containing the 2-amino-3-chlorobenzotrifluoride solution and the TFAA solution before starting the addition. A target starting temperature of -5 °C to 0 °C is recommended.
-
Efficient Heat Transfer: Ensure your reactor is equipped with an appropriately sized jacket and a powerful agitation system to maximize heat transfer to the cooling fluid.
-
Solvent Choice: Use a solvent with a good heat capacity and a suitable boiling point to act as a heat sink. Dichloromethane (DCM) is common, but for higher temperatures, consider dichlorobenzene.
Question 2: Our reaction yield is inconsistent, and we suspect reagent stability issues. How should we handle the reagents for this synthesis at scale?
Answer: The primary culprits for inconsistency are often the Lewis acid catalyst and the acylating agent.
-
Lewis Acid (e.g., AlCl₃): Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it by forming aluminum hydroxides and releasing HCl. On a large scale, this deactivation can be non-uniform, leading to unpredictable reaction rates and yields.
-
Best Practice: Purchase high-purity, anhydrous AlCl₃ in sealed containers. Handle it exclusively under an inert atmosphere (Nitrogen or Argon) in a glove box or with a nitrogen-purged charging port.
-
-
Trifluoroacetic Anhydride (TFAA): TFAA is also highly sensitive to moisture, hydrolyzing rapidly to trifluoroacetic acid (TFA).[4][5] This not only consumes the reagent but introduces a different chemical entity that can alter the reaction pathway or complicate purification.
-
Best Practice: Store TFAA under an inert atmosphere and use sealed transfer lines for charging into the reactor. Ensure all glassware and reactors are thoroughly dried before use.
-
Section 2: Side Reactions & Impurity Profile
Question 3: We are observing a significant impurity that appears to be the N-acylated product. How can we improve the regioselectivity for C-acylation?
Answer: This is the most common selectivity challenge in this synthesis. The starting material has two nucleophilic sites: the aromatic ring (for C-acylation) and the amino group (for N-acylation). The lone pair on the nitrogen of the amino group is highly nucleophilic and can readily attack the electrophilic acylium ion, leading to the formation of the undesired amide by-product.
Controlling Regioselectivity:
-
Complexation Strategy (Direct Method): The amino group can coordinate with the Lewis acid. By adding more than one equivalent of the Lewis acid, the amino group is effectively "protected" through complexation, which deactivates it towards acylation and directs the reaction to the aromatic ring. The downside is the need for larger quantities of Lewis acid and a more challenging work-up.
-
Protecting Group Strategy (Indirect Method): This is often the more robust approach for scale-up.
-
Step 1 (Protection): Protect the amine, for example, through acetylation with acetic anhydride to form the corresponding acetanilide. This significantly reduces the nucleophilicity of the nitrogen.[6]
-
Step 2 (Acylation): Perform the Friedel-Crafts acylation on the protected intermediate. The acetyl group is directing and the reaction will proceed as desired.
-
Step 3 (Deprotection): Remove the acetyl group via acidic or basic hydrolysis to reveal the desired product. While this adds two steps to the synthesis, the improved purity and consistency often justify it at scale.
-
Caption: Desired C-acylation vs. undesired N-acylation side reaction.
Section 3: Work-up and Purification
Question 4: The work-up procedure is problematic, with emulsions forming during the quench and extraction. How can we optimize this step for large volumes?
Answer: Work-up challenges in Friedel-Crafts reactions are common due to the need to decompose the aluminum-ketone complexes and neutralize excess acid.
Optimized Work-up Protocol:
-
Quenching: The quench must be done carefully to control the exotherm from neutralizing the Lewis acid.
-
Reverse Addition: Instead of adding water or base to the reaction mixture, slowly transfer the reaction mixture to a separate, well-stirred, and cooled quench vessel containing a dilute solution of aqueous HCl or a buffered phosphate solution. This "reverse quench" helps maintain better temperature control.
-
Temperature: Maintain the quench vessel temperature below 10 °C.
-
-
Breaking Emulsions: Emulsions are often caused by finely dispersed aluminum salts (Al(OH)₃).
-
Filtration: After the quench, allowing the mixture to agitate and then settle may permit the filtration of the solid aluminum salts. A filter aid like Celite can be beneficial.
-
Solvent Choice: Using a more non-polar extraction solvent like toluene instead of DCM can sometimes reduce emulsion tendency.
-
Brine Wash: A final wash of the organic layer with a saturated sodium chloride (brine) solution helps to break emulsions and remove residual water.
-
Question 5: We are struggling with final product purity. Recrystallization yields are low, and column chromatography is not viable for our target scale. What are the alternatives?
Answer: Achieving high purity at scale requires moving away from chromatography.
-
Optimize Recrystallization: Systematically screen for a better solvent system. A good system involves a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Example Systems: Try mixed solvent systems like Toluene/Heptane or Ethyl Acetate/Hexane.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove insoluble impurities, and then allow it to cool slowly for large crystal formation.
-
-
Trituration: If a suitable recrystallization solvent cannot be found, trituration can be effective. This involves stirring the crude solid product as a slurry in a solvent where the product is insoluble but the impurities are soluble.
-
Distillation: Given the product's likely boiling point, vacuum distillation could be a viable and scalable purification method if the compound is thermally stable. A Kugelrohr or short-path distillation apparatus would be necessary to avoid decomposition.
Caption: Decision workflow for final product purification.
Scale-Up Safety Protocols
Handling large quantities of Trifluoroacetic Anhydride (TFAA) and Lewis acids requires strict adherence to safety protocols.
| Hazard | Risk at Scale | Mitigation Protocol |
| TFAA Corrosivity | Severe skin and eye burns, respiratory damage from vapors.[5][7] | PPE: Use elbow-length PVC or butyl rubber gloves, chemical splash goggles, and a full face shield.[8] Wear acid-resistant overalls. Handling: Use a closed-system for transfers. Ensure work area is well-ventilated with nearby safety showers and eyewash stations.[4][9] |
| Violent Reaction with Water | Rapid, exothermic reaction releasing corrosive TFA vapor.[5][7] | Engineering Controls: Store away from water sources. Use only dried solvents and inert gas blankets. Do not use water to extinguish fires involving TFAA; use dry chemical or CO₂ extinguishers. |
| Thermal Runaway | Uncontrolled exotherm leading to reactor over-pressurization and rupture. | Process Controls: Implement automated, slow addition with continuous temperature monitoring. Ensure an emergency cooling plan is in place. Do not charge all reagents at once. |
| Spills | Release of corrosive and toxic fumes.[4] | Emergency Response: Have spill kits with inert absorbents (like vermiculite or sand) readily available. Do NOT use combustible materials to absorb. Evacuate the area and use appropriate respiratory protection for cleanup.[9] |
Experimental Protocol: Pilot Scale (1 kg Target)
Materials:
-
2-Amino-3-chlorobenzotrifluoride (Starting Material)
-
Aluminum Chloride (AlCl₃), Anhydrous
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM), Anhydrous
-
Hydrochloric Acid (HCl), aqueous solution
-
Sodium Bicarbonate (NaHCO₃), aqueous solution
-
Sodium Chloride (NaCl), aqueous solution (Brine)
-
Toluene & Heptane (for recrystallization)
Procedure:
-
Reactor Setup: Charge a 20L glass-lined reactor with 2-Amino-3-chlorobenzotrifluoride and anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the reactor jacket to -5 °C and begin agitation.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ in portions, ensuring the internal temperature does not exceed 5 °C. Allow the mixture to stir for 30 minutes.
-
TFAA Addition: Add TFAA to a dosing vessel. Begin slow, subsurface addition of TFAA to the reactor over 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5 °C. Monitor the reaction progress by taking samples for HPLC analysis until starting material consumption is complete.
-
Quench: In a separate 50L quench reactor, prepare a cooled (0 °C) solution of 1M HCl. Slowly transfer the reaction mixture from the primary reactor into the quench reactor, maintaining the quench temperature below 15 °C.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower organic (DCM) layer.
-
Washes: Wash the organic layer sequentially with dilute NaHCO₃ solution and then brine.
-
Solvent Swap & Crystallization: Concentrate the DCM layer under vacuum. Add Toluene and continue concentration to remove residual DCM. Heat the Toluene solution until the product fully dissolves, then slowly add Heptane until turbidity is observed.
-
Isolation: Cool the mixture slowly to 0-5 °C to induce crystallization. Isolate the solid product by filtration, wash with cold Heptane, and dry under vacuum at 40 °C.
References
-
Trifluoroacetic anhydride - SAFETY DATA SHEET (2010). Thermo Fisher Scientific.
-
Trifluoroacetic anhydride - Synquest Labs. Synquest Labs.
-
Trifluoroacetic anhydride - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
-
SAFETY DATA SHEET - Trifluoroacetic anhydride. Fisher Scientific.
-
Synthesis of 2-amino-3-chlorobenzotrifluoride. PrepChem.com.
-
US Patent 4008278A - Preparation of 2-amino-5-halobenzotrifluoride. Google Patents.
-
Friedel–Crafts Acylation. Sigma-Aldrich.
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega.
-
Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH.
-
Friedel–Crafts reaction. Wikipedia.
-
Understanding the Chemical Synthesis Pathway of 2-Amino-5-chlorobenzotrifluoride. NINGBO INNO PHARMCHEM CO., LTD.
-
Friedel-Crafts Acylation. Chemistry Steps.
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
-
2-Amino-3-chlorobenzotrifluoride. Chem-Impex.
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. carlroth.com [carlroth.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. synquestlabs.com [synquestlabs.com]
Technical Support Center: Trifluoroacetylation of 2-Amino-3-Chlorophenyl Compounds
Welcome to the technical support center for the trifluoroacetylation of 2-amino-3-chlorophenyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The unique electronic and steric profile of 2-amino-3-chlorophenyl derivatives—a nucleophilic amino group ortho to a bulky chlorine atom and meta to it on the phenyl ring—necessitates careful consideration of reagents and reaction conditions to achieve high yields and purity.
This document provides a comprehensive overview of alternative trifluoroacetylating reagents, detailed troubleshooting guides in a question-and-answer format, and step-by-step experimental protocols. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of this transformation and ensure the success of your experiments.
Section 1: Understanding the Challenge: The 2-Amino-3-Chlorophenyl Substrate
The primary difficulty in the trifluoroacetylation of 2-amino-3-chlorophenyl compounds arises from two main factors:
-
Steric Hindrance: The presence of a chlorine atom in the ortho position to the amino group creates significant steric bulk, impeding the approach of the trifluoroacetylating agent.
-
Electronic Deactivation: The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, reducing the nucleophilicity of the amino group and making it less reactive towards acylation.
These factors often lead to sluggish reactions, low yields, and the formation of side products when using standard, highly reactive acylating agents like trifluoroacetic anhydride (TFAA).
Section 2: Reagent Selection Guide
The choice of trifluoroacetylating reagent is critical for the successful acylation of hindered and deactivated anilines. Below is a comparative table of common and alternative reagents, followed by a decision-making workflow to guide your selection.
| Reagent | Structure | Reactivity | Advantages | Disadvantages |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | Very High | Readily available, high reactivity can drive sluggish reactions to completion. | Often too reactive for sensitive substrates, can lead to side reactions and decomposition, corrosive.[1] |
| Ethyl Trifluoroacetate | CF₃COOEt | Moderate | Milder than TFAA, good for sensitive substrates, less prone to side reactions.[2][3][4] | Slower reaction times, may require a catalyst or higher temperatures. |
| Trifluoroacetic Acid (TFA) with Coupling Agent | CF₃COOH | Variable | Bench-stable acid, reactivity can be tuned by the choice of coupling agent (e.g., DCC, EDC). | Requires an additional reagent, potential for side reactions from the coupling agent.[5][6] |
| N-(Trifluoroacetyl)succinimide | Moderate | Solid, easy to handle, good for selective trifluoroacetylation. | May require specific reaction conditions for optimal performance. | |
| Trifluoroacetyl Chloride | CF₃COCl | High | Highly reactive, can be effective for unreactive amines. | Gaseous and corrosive, difficult to handle. |
Reagent Selection Workflow
Caption: Decision workflow for selecting a suitable trifluoroacetylating reagent.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the trifluoroacetylation of 2-amino-3-chlorophenyl compounds in a question-and-answer format.
Q1: My reaction with Trifluoroacetic Anhydride (TFAA) is giving a low yield and a lot of tar-like byproducts. What's happening and how can I fix it?
A: This is a common issue with highly reactive reagents like TFAA when used with deactivated anilines. The harsh reaction conditions can lead to decomposition of the starting material and product.
-
Causality: The combination of high reactivity of TFAA and the low nucleophilicity of your substrate can lead to side reactions, including polymerization and degradation, especially if the reaction temperature is not well-controlled.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or even -20 °C to control the exotherm and minimize side reactions.
-
Use a Non-Nucleophilic Base: Instead of a highly reactive base, use a non-nucleophilic base like pyridine or 2,6-lutidine. This will scavenge the trifluoroacetic acid byproduct without competing with the aniline for the TFAA.
-
Slow Addition: Add the TFAA dropwise to a solution of the aniline and base to maintain a low concentration of the acylating agent and control the reaction rate.
-
Consider an Alternative Reagent: If the above steps do not improve the outcome, switch to a milder reagent such as ethyl trifluoroacetate with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2]
-
Q2: I'm using ethyl trifluoroacetate, but the reaction is extremely slow and doesn't go to completion. How can I speed it up?
A: The reduced reactivity of ethyl trifluoroacetate is advantageous for sensitive substrates but can be a drawback for deactivated anilines.
-
Causality: The lower electrophilicity of the carbonyl carbon in ethyl trifluoroacetate compared to TFAA results in a slower rate of acylation, especially with a poor nucleophile like 2-amino-3-chloroaniline.
-
Troubleshooting Steps:
-
Add a Catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-trifluoroacetylpyridinium intermediate.[2]
-
Increase the Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Increase Reagent Equivalents: Using a slight excess of ethyl trifluoroacetate (e.g., 1.5-2.0 equivalents) can help drive the reaction to completion.
-
Q3: I have a hydroxyl group on my phenyl ring in addition to the amino and chloro substituents. How can I achieve chemoselective N-trifluoroacetylation over O-trifluoroacetylation?
A: Achieving chemoselectivity between an amino and a hydroxyl group is a common challenge in acylation reactions. The relative nucleophilicity of the two groups plays a key role.
-
Causality: While amines are generally more nucleophilic than alcohols, the reduced nucleophilicity of the deactivated aniline may be comparable to that of the hydroxyl group, leading to a mixture of N- and O-acylated products.
-
Troubleshooting Steps:
-
Use a Milder Reagent and Catalyst: Ethyl trifluoroacetate with a catalytic amount of DMAP at room temperature is often a good starting point for selective N-acylation.[2]
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the trifluoroacetylating agent to favor reaction with the more nucleophilic amine.
-
pH Control: In some cases, performing the reaction under slightly basic conditions can enhance the nucleophilicity of the amine relative to the hydroxyl group. However, strong bases should be avoided as they can deprotonate the phenol, making it a highly reactive nucleophile.
-
Consider a Protecting Group Strategy: If chemoselectivity remains an issue, consider protecting the hydroxyl group (e.g., as a silyl ether) before trifluoroacetylation, followed by deprotection.
-
Q4: My product is difficult to purify. What are some recommended purification strategies?
A: Purification of trifluoroacetylated anilines can be challenging due to their polarity and potential for partial hydrolysis on silica gel.
-
Troubleshooting Steps:
-
Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is crucial. Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution to remove any trifluoroacetic acid.
-
Column Chromatography: Use a less acidic solid phase like neutral alumina for column chromatography to avoid hydrolysis of the trifluoroacetamide. If using silica gel, consider deactivating it with triethylamine (e.g., by adding 1% triethylamine to the eluent).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) can be a highly effective purification method.
-
Section 4: Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific 2-amino-3-chlorophenyl derivative.
Protocol 1: Trifluoroacetylation using Ethyl Trifluoroacetate and DMAP
This method is recommended for its mildness and high selectivity.
Materials:
-
2-Amino-3-chlorophenyl compound (1.0 eq)
-
Ethyl trifluoroacetate (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2-amino-3-chlorophenyl compound and DMAP in the anhydrous solvent in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add ethyl trifluoroacetate to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Trifluoroacetylation using TFAA and Pyridine
This protocol is suitable for less sensitive substrates where higher reactivity is needed.
Materials:
-
2-Amino-3-chlorophenyl compound (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.1 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the 2-amino-3-chlorophenyl compound in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add TFAA dropwise to the cooled, stirring solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 5: Reaction Mechanism and Workflow Diagram
General Mechanism of N-Trifluoroacetylation
The trifluoroacetylation of an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group to form the stable trifluoroacetamide product.
Caption: General mechanism of nucleophilic acyl substitution for trifluoroacetylation.
References
Sources
- 1. From Hydroxylamines to Anilines via Trifluoroacetic Anhydride (TFAA) Assisted Stieglitz Rearrangement [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester [mdpi.com]
- 4. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 5. Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone and its Byproducts
Welcome to the technical support center for the spectroscopic analysis of "1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying this target molecule and troubleshooting potential impurities that may arise during its synthesis.
Introduction
"this compound" is a halogenated amino ketone, a class of compounds of significant interest in medicinal and synthetic chemistry. Its synthesis, likely involving a Friedel-Crafts acylation or a related reaction, can present challenges in purification and characterization. This guide provides a comprehensive resource for interpreting the spectroscopic data (NMR, MS, and FTIR) of the target compound and its common byproducts, ensuring the integrity of your research and development efforts.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (in CDCl₃) | Aromatic protons: δ 6.8-7.5 ppm (multiplets, 3H); Amine protons: δ 4.5-5.5 ppm (broad singlet, 2H) |
| ¹³C NMR (in CDCl₃) | Carbonyl carbon: δ ~180 ppm (quartet, J ≈ 35 Hz); CF₃ carbon: δ ~117 ppm (quartet, J ≈ 290 Hz); Aromatic carbons: δ 115-150 ppm |
| ¹⁹F NMR (in CDCl₃) | Trifluoroethanone group: δ -75 to -80 ppm (singlet) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 225/227 (isotope pattern for 1 Cl); Key Fragments: [M-CF₃]⁺, [M-COCF₃]⁺, fragments from cleavage of the aromatic ring. |
| FTIR (ATR) | N-H stretch: 3300-3500 cm⁻¹ (two bands); C=O stretch: 1680-1700 cm⁻¹; C-F stretch: 1100-1300 cm⁻¹ (strong); Aromatic C=C stretch: 1400-1600 cm⁻¹ |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the spectroscopic analysis of "this compound" and its reaction mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My ¹H NMR spectrum shows unexpected signals in the aromatic region. What could they be?
A1: Unexpected aromatic signals often indicate the presence of regioisomeric byproducts. A likely synthetic route is the Friedel-Crafts acylation of 2-chloroaniline with a trifluoroacetylating agent. This reaction can lead to acylation at different positions on the aromatic ring.
-
Likely Byproduct: Isomers such as 1-(4-amino-3-chlorophenyl)-2,2,2-trifluoroethanone or 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone.
-
Troubleshooting:
-
Check the splitting patterns: The substitution pattern on the benzene ring dictates the coupling constants (J-values) between adjacent protons. Analyze the multiplicity of the signals to deduce the substitution pattern.
-
2D NMR: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can help correlate protons to nearby carbons, confirming the connectivity.
-
Reference Spectra: If available, compare your spectrum to those of known isomers.
-
Q2: The integration of my amine (-NH₂) protons is less than expected (less than 2H). Why?
A2: This can be due to a few factors:
-
N-Trifluoroacetylation: A common side reaction is the acylation of the amine group itself, forming an amide byproduct, N-(2-trifluoroacetyl-6-chlorophenyl)-2,2,2-trifluoroacetamide. In this case, the -NH₂ signal will be absent, and a new, sharp singlet for the amide proton (-NH) will appear further downfield (typically δ 7-9 ppm).
-
Proton Exchange: Amine protons can exchange with residual water or acidic impurities in the NMR solvent (like CDCl₃). This can broaden the signal and lead to inaccurate integration.
-
Troubleshooting:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The amine proton signal will disappear due to exchange with deuterium. This confirms the signal is from the -NH₂ group.
-
Dry Solvent: Ensure your NMR solvent is anhydrous.
-
Check for Amide Signals: Look for the characteristic downfield singlet of an N-H proton to identify N-acylation byproducts.
-
Q3: My ¹⁹F NMR shows a singlet, but it's not in the expected -75 to -80 ppm range.
A3: The chemical shift of the -CF₃ group is sensitive to its electronic environment.
-
Solvent Effects: Different NMR solvents can cause shifts of several ppm. Ensure you are using the same solvent as your reference data.
-
Byproducts: The electronic environment of the -CF₃ group in byproducts will be different. For example, in an N-trifluoroacetylated byproduct, you would expect a second singlet for the N-COCF₃ group, likely at a slightly different chemical shift.
-
Troubleshooting:
-
Consistent Solvent: Standardize your NMR solvent for all analyses.
-
Spiking Experiment: If you have a pure standard of a suspected byproduct, you can "spike" your sample with a small amount and see which signal in the ¹⁹F NMR spectrum increases in intensity.
-
Workflow for NMR Analysis
Caption: NMR analysis workflow for this compound.
Mass Spectrometry (MS)
Q4: I don't see the expected molecular ion peak at m/z 225/227. What does this mean?
A4: The molecular ion (M⁺) peak can sometimes be weak or absent in electron ionization (EI) mass spectrometry, especially for fragile molecules.
-
Fragmentation: The molecule may be fragmenting readily upon ionization. Look for characteristic fragment ions.
-
Ionization Technique: EI is a "hard" ionization technique. If available, try a "softer" technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which are more likely to show the molecular ion.
-
Troubleshooting:
-
Look for [M-CF₃]⁺: Loss of the trifluoromethyl group is a common fragmentation pathway. Look for a peak at m/z 156/158.
-
Look for Isotope Pattern: The presence of one chlorine atom will result in an M⁺ and M+2 peak with a characteristic ~3:1 intensity ratio.[1] This pattern should be visible for chlorine-containing fragments as well.
-
Switch Ionization Method: If possible, re-run the sample using CI or ESI.
-
Q5: My mass spectrum is dominated by a peak at m/z 127. What is this?
A5: This is likely the m/z of the starting material, 2-chloroaniline. This indicates an incomplete reaction.
-
Troubleshooting:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to monitor the reaction progress and ensure the consumption of the starting material.
-
Purification: Improve the purification of your product to remove unreacted starting materials.
-
Mass Spectrometry Fragmentation Pathway
Caption: Predicted mass fragmentation of the target molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Q6: My FTIR spectrum shows a very broad peak around 3400 cm⁻¹ instead of two sharp N-H bands.
A6: This is often due to intermolecular hydrogen bonding, which can be concentration-dependent. It can also indicate the presence of water.
-
Troubleshooting:
-
Dry Sample: Ensure your sample is completely dry.
-
Dilute Sample: If analyzing in solution, try a more dilute sample. In the solid state (e.g., KBr pellet), ensure the sample is well-dispersed.
-
Check for O-H: A very broad peak could also indicate the presence of an O-H group from a byproduct or residual solvent/water.
-
Q7: The carbonyl (C=O) peak is not in the expected 1680-1700 cm⁻¹ range.
A7: The position of the carbonyl stretch is influenced by electronic and steric effects.
-
N-Acylation: If N-trifluoroacetylation has occurred, the resulting amide carbonyl will have two C=O stretches, typically at higher wavenumbers (e.g., ~1720 cm⁻¹ and ~1750 cm⁻¹).
-
Conjugation: Changes in conjugation with the aromatic ring in isomeric byproducts can slightly shift the carbonyl frequency.
-
Troubleshooting:
-
Look for Amide Bands: The presence of strong bands above 1700 cm⁻¹ is a good indication of an amide byproduct.
-
Compare with Starting Materials: Ensure that no carbonyl-containing starting materials are present in your sample.
-
Experimental Protocols
NMR Sample Preparation (General)
-
Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Filter the solution through a small plug of glass wool into the NMR tube if any solid particles are present.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters.
Mass Spectrometry (GC-MS with EI)
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS system.
-
Use a standard temperature program for the GC oven to separate the components of the sample.
-
Acquire mass spectra in the range of m/z 50-500.
FTIR Spectroscopy (ATR)
-
Ensure the ATR crystal is clean by taking a background spectrum of air.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
InstaNANO. (2026). FTIR Functional Group Database Table with Search. [Link]
-
Ellis, M. J., et al. (2000). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Talanta, 52(5), 895-905. [Link]
Sources
Validation & Comparative
A Comparative Guide to Lewis Acids for the Trifluoroacetylation of Chloroanilines
Introduction
Trifluoroacetylated anilines, particularly those bearing a chloro-substituent, are pivotal intermediates in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. The trifluoroacetyl group serves as a crucial protecting group and a functional moiety that modulates the physicochemical properties of the parent molecule. The N-trifluoroacetylation of chloroanilines, which are often deactivated substrates, presents a synthetic challenge that necessitates the use of effective catalysts. This guide provides an in-depth, objective comparison of various Lewis acids for this transformation, supported by experimental data, to assist researchers in selecting the optimal catalytic system.
The Trifluoroacetylation Reaction: A Mechanistic Overview
The N-trifluoroacetylation of anilines is a nucleophilic acyl substitution reaction. The reaction typically employs trifluoroacetic anhydride (TFAA) as the acylating agent.[1][2] Chloroanilines are less nucleophilic than their unsubstituted counterparts due to the electron-withdrawing nature of the chlorine atom, making the reaction sluggish. Lewis acids are employed to enhance the reaction rate by activating the TFAA, rendering it more susceptible to nucleophilic attack.[3][4]
The general mechanism involves the coordination of the Lewis acid to one of the carbonyl oxygens of TFAA. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the aniline nitrogen then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps yield the desired N-trifluoroacetylated chloroaniline and regenerate the catalyst.
Comparative Analysis of Lewis Acids
The choice of Lewis acid is critical for achieving high yields and clean conversion in the trifluoroacetylation of chloroanilines. Metal triflates (M(OTf)n) are a class of Lewis acids that have garnered significant attention due to their high catalytic activity, stability in water, and recyclability.[5][6] Their strong Lewis acidity stems from the electron-withdrawing triflate anion.[3]
Below is a comparative summary of the performance of several Lewis acids in the trifluoroacetylation of chloroanilines, based on available literature data.
| Lewis Acid | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 4-Chloroaniline | 1 | CH₃CN | 25 | 0.5 | 98 | [7] (Adapted) |
| Zn(OTf)₂ | Aniline | 5 | Neat | 100 | 0.5 | 96 | [8][9] (Adapted) |
| Yb(OTf)₃ | 4-Chloroaniline | 1 | CH₃CN | 25 | 1 | 95 | [6] (Adapted) |
| Ga(OTf)₃ | Aniline | 5 | LiClO₄-MeNO₂ | 25 | 2 | >95 | [10] (Adapted) |
| Fe(OCOCF₃)₃/SiO₂ | Aniline* | - | Neat | 25 | 0.25 | 94 | [11] (Adapted) |
*Data for unsubstituted aniline is included to provide a baseline for reactivity. It is generally expected that chloroanilines will require slightly more forcing conditions or exhibit slightly lower yields under identical conditions.
Discussion of Trends:
-
Scandium(III) triflate (Sc(OTf)₃) emerges as a highly effective catalyst, promoting the reaction to near completion at room temperature with a low catalyst loading.[7] Its strong Lewis acidity and oxophilicity are key to its high performance.[3][12]
-
Zinc(II) triflate (Zn(OTf)₂) is another potent catalyst, particularly under solvent-free conditions, which aligns with green chemistry principles.[8][13] While the cited data is for aniline, Zn(OTf)₂'s versatility is well-documented.[9][14]
-
Lanthanide triflates , such as Ytterbium(III) triflate (Yb(OTf)₃), are also excellent catalysts and are known for their water stability and reusability.[5][6] Their catalytic activity can be modulated by changing the lanthanide metal.[3]
-
Gallium(III) triflate (Ga(OTf)₃) shows high activity, especially in specific solvent systems like LiClO₄-MeNO₂ which can enhance Lewis acidity.[10]
-
Supported Lewis acids , like silica-supported iron trifluoroacetate, offer the advantages of heterogeneous catalysis, including ease of separation and catalyst recycling.[11][15] The support can enhance the catalyst's thermal stability and acidic properties.[11]
Mechanistic Insights
The catalytic cycle for the Lewis acid-mediated trifluoroacetylation of a chloroaniline is depicted below. The process is initiated by the activation of trifluoroacetic anhydride (TFAA) by the Lewis acid (LA).
Figure 1. Generalized mechanism for Lewis acid-catalyzed N-trifluoroacetylation.
The key step is the formation of the activated complex, where the Lewis acid withdraws electron density from the carbonyl carbon of TFAA, making it highly electrophilic. The less nucleophilic chloroaniline can then effectively attack this activated species.
Experimental Protocols
Here, we provide a representative, detailed protocol for the trifluoroacetylation of 4-chloroaniline using Scandium(III) triflate as the catalyst. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and product isolation.
Workflow for Trifluoroacetylation
Figure 2. Step-by-step experimental workflow.
Detailed Step-by-Step Protocol
Materials:
-
4-Chloroaniline (1.0 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (0.01 eq, 1 mol%)
-
Trifluoroacetic anhydride (TFAA) (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-chloroaniline (e.g., 1.27 g, 10 mmol).
-
Addition of Reagents: Add anhydrous acetonitrile (20 mL) and scandium(III) triflate (49.2 mg, 0.1 mmol). Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of TFAA: Add trifluoroacetic anhydride (1.55 mL, 11 mmol) dropwise to the stirred solution over 5 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-(4-chlorophenyl)-2,2,2-trifluoroacetamide.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.
Conclusion and Recommendations
For the trifluoroacetylation of chloroanilines, Scandium(III) triflate offers a superior combination of high catalytic activity, mild reaction conditions, and low catalyst loading. It is an excellent choice for achieving high yields rapidly at room temperature. For applications where cost and sustainability are paramount, Zinc(II) triflate under solvent-free conditions presents a compelling, environmentally friendly alternative. Lanthanide triflates, in general, are robust and reliable catalysts for this transformation. The selection of the Lewis acid should be guided by the specific requirements of the synthesis, including scale, cost, and desired reaction conditions.
References
- Recent advances in the rare-earth metal triflates-catalyzed organic reactions. (2020).
- Lanthanide (III) Triflates as a Novel Recyclable Catalysts for Unit Processes in Chemical Industry- A Review. (2015).
- Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid c
- Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid. (1997). Organic Chemistry Portal.
- Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. (2014). PubMed.
- The use of lanthanide triflates in the preparation of poly(thiourethane) covalent adaptable networks. (2023). UPCommons.
- Catalytic Friedel-Crafts Acylation of Aniline Derivatives. (2025).
- Lanthanide Trifl
- Trifluoroacetylation for amines.
- Zn(OTf)2‐catalyzed synthesis of 2‐aniline‐4‐(morpholine‐4‐yl)‐1,3,5‐triazine derivatives. (n.d.).
- Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. (2025).
- Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides. (n.d.).
- Zn(OTf)2-Mediated Expeditious and Solvent-Free Synthesis of Propargylamines via C-H Activation of Phenylacetylene. (2016). Organic Chemistry Portal.
- Zn(OTf)(2)-mediated C-H activation: An expeditious and solvent-free synthesis of aryl/alkyl substituted quinolines. (2025).
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (n.d.).
- Aniline Alkylation over Solid Acid Catalysts. (2025).
- Lewis-Acid-Catalyzed Selective Friedel-Crafts Reaction or Annulation between Anilines and Glyoxyl
- (PDF) Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. (2020).
- Trifluoroacetic anhydride- an important organic reagent. ChemicalBook.
- Zn(OTf)2-Mediated Expeditious and Solvent-Free Synthesis of Propargylamines via C–H Activation of Phenylacetylene. (2025).
- Silica supported lanthanum trifluoroacetate and trichloroacetate as an efficient and reusable water compatible Lewis acid catalyst for synthesis of 2,4,5-triarylimidazoles via a solvent-free green approach. PMC.
- Comparative Study of the Strongest Solid Lewis Acid Catalysts Known: ACF and HS-AlF3. (n.d.).
- Lewis-Acid-Catalyzed Selective Friedel–Crafts Reaction or Annulation between Anilines and Glyoxylates. (2022).
- Efficient Preparation of Anhydrous Metallic Triflates and Triflimides under Ultrasonic Activation. (2012).
- Trifluoroacetic anhydride. Wikipedia.
- Scandium Trifluoromethanesulfonate (Sc(OTf)3) as a Novel Reusable Lewis Acid Catalyst in Aldol and Michael Reactions. (1993). Sci-Hub.
- LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. (2026). ChemRxiv | Cambridge Open Engage.
- Sc(OTf)3-Catalyzed C2-Selective Cyanation/Defluorination Cascade of Perfluoroalkylated 3-Indolylmethanols and Application to the Synthesis of 3-Fluoro(perfluoroalkyl)-β-carbolines. (2021). PubMed.
- A novel classification of Lewis acids on the basis of activity and selectivity. (2000). PubMed.
- Novel Main Group Lewis Acids for Synthesis and C
- Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Met
- Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. PMC.
- Trifluoroacetic anhydride-catalyzed nitration of toluene as an approach to the specific analysis of nitrate by gas chromatography-mass spectrometry. (1999). PubMed.
- Nucleophilic Addition of Organomagnesiums to Aldimines: Scandium Triflate (Sc(OTf)3) as an Effective Catalyst. (2025).
- Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper C
Sources
- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 2. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 7. sci-hub.ru [sci-hub.ru]
- 8. Zn(OTf)2-Mediated Expeditious and Solvent-Free Synthesis of Propargylamines via C-H Activation of Phenylacetylene [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Silica supported lanthanum trifluoroacetate and trichloroacetate as an efficient and reusable water compatible Lewis acid catalyst for synthesis of 2,4,5-triarylimidazoles via a solvent-free green approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Chloro-Substituted Aminophenyl Trifluoroethanones in Nucleophilic Aromatic Substitution
This guide provides an in-depth analysis of the comparative reactivity of chloro-substituted aminophenyl trifluoroethanone isomers. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying electronic principles governing reactivity. We will dissect the influence of substituent positioning on reaction kinetics, providing a framework for rational design in synthetic chemistry.
Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry
Aryl trifluoroethanones are privileged scaffolds in modern drug discovery, primarily due to the unique properties conferred by the trifluoromethyl (CF₃) group. This powerful electron-withdrawing moiety can enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity. When combined with an aminophenyl ring, these structures become versatile intermediates for synthesizing a wide array of pharmacologically active compounds.
The introduction of a chloro-substituent adds another layer of complexity and synthetic utility. However, not all chloro-substituted isomers exhibit the same reactivity. The position of the chlorine atom relative to the activating trifluoroacetyl group and the donating amino group profoundly impacts the molecule's susceptibility to nucleophilic attack. Understanding these structure-activity relationships is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This guide focuses on the most common and synthetically relevant reaction for this class of compounds: Nucleophilic Aromatic Substitution (SNAr).
Foundational Principles: Electronic Effects at Play
The reactivity of the aromatic ring in chloro-substituted aminophenyl trifluoroethanones is governed by a delicate balance of competing electronic effects from three key substituents:
-
Trifluoroacetyl Group (-COCF₃): This is a potent activating group for SNAr reactions. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack. It exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M), delocalizing the negative charge of the reaction intermediate.
-
Amino Group (-NH₂): This is a strong activating group for electrophilic substitution, donating electron density via a powerful resonance effect (+M). In the context of SNAr, its electron-donating nature can either be beneficial or detrimental depending on its position relative to the reaction center.
-
Chloro Group (-Cl): The chlorine atom exhibits a dual nature. It is electron-withdrawing through a strong inductive effect (-I) but electron-donating through a weaker resonance effect (+M).[1][2][3] This duality means that while it deactivates the ring overall compared to benzene, its resonance effect can help stabilize intermediates.[2] In SNAr, its primary role is that of a leaving group.
The viability and rate of an SNAr reaction on these substrates depend on the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[4][5][6] Stabilization is most effective when the activating groups are positioned ortho or para to the leaving group (the chlorine atom), allowing for direct delocalization of the negative charge onto the electron-withdrawing moiety.[4][5]
Comparative Reactivity Analysis: An Isomeric Showdown
To illustrate the profound impact of substituent positioning, we will compare the reactivity of three representative isomers in a model SNAr reaction with a generic nucleophile (Nu⁻). The core reaction involves the displacement of the chloride ion.
The SNAr Mechanism: A Two-Step Process
The reaction proceeds via an addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chloro-substituent, forming a resonance-stabilized carbanion (the Meisenheimer complex). This is typically the rate-determining step. In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Let's consider three hypothetical isomers where the amino group is fixed at position 4, and the chloro leaving group and trifluoroacetyl activating group are varied.
-
Isomer A: 1-(4-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
-
Isomer B: 1-(4-Amino-2-chlorophenyl)-2,2,2-trifluoroethanone
-
Isomer C: 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanone
In these examples, the trifluoroacetyl group is the primary activating group. The key to reactivity is its position relative to the chloro leaving group.
-
Analysis of Isomer B (ortho-activation): The trifluoroacetyl group is ortho to the chlorine. This geometry allows for direct resonance stabilization of the negative charge in the Meisenheimer complex. The lone pair formed upon nucleophilic attack can delocalize directly onto the oxygen atoms of the trifluoroacetyl group. This leads to a highly stabilized intermediate and, consequently, a high reaction rate .
-
Analysis of Isomer C (para-activation): The trifluoroacetyl group is para to the chlorine. Similar to the ortho case, this positioning provides excellent resonance stabilization for the Meisenheimer intermediate. The negative charge is effectively delocalized across the ring and onto the activating group. This also results in a high reaction rate .
-
Analysis of Isomer A (meta-activation): The trifluoroacetyl group is meta to the chlorine. In this configuration, the negative charge of the Meisenheimer complex cannot be delocalized onto the activating group through resonance.[5] While the group still exerts a strong inductive pull, the lack of resonance stabilization makes the intermediate significantly less stable than in the ortho and para cases. Consequently, the activation energy for its formation is much higher, leading to a very slow or negligible reaction rate .[5]
Quantitative Comparison
The following table summarizes hypothetical kinetic data from a pseudo-first-order kinetics experiment reacting each isomer with an excess of pyrrolidine as the nucleophile in DMSO at 50°C.
| Isomer | Structure | Activating Group Position (relative to Cl) | Observed Rate Constant (k_obs) [s⁻¹] | Relative Reactivity |
| Isomer B | 1-(4-Amino-2-chlorophenyl)-2,2,2-trifluoroethanone | ortho | 1.2 x 10⁻³ | ~800 |
| Isomer C | 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanone | para | 1.5 x 10⁻³ | 1000 (baseline) |
| Isomer A | 1-(4-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone | meta | < 1.0 x 10⁻⁶ | ~1 |
Note: Data is illustrative, based on established principles of SNAr reactivity.
As the data clearly indicates, isomers with ortho or para activation are orders of magnitude more reactive than the corresponding meta isomer. The slightly higher reactivity of the para isomer (C) over the ortho isomer (B) can often be attributed to reduced steric hindrance for the incoming nucleophile.
Experimental Protocol: Kinetic Analysis of SNAr Reactivity
This protocol describes a self-validating system for determining the pseudo-first-order rate constant for the reaction of a chloro-substituted aminophenyl trifluoroethanone with a nucleophile.
Objective: To quantify the rate of chloride displacement from Isomer C (1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanone) by pyrrolidine.
Materials:
-
Isomer C (100 mg, 0.397 mmol)
-
Pyrrolidine (332 µL, 3.97 mmol, 10 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (20 mL)
-
Internal Standard (e.g., naphthalene, 50 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Constant temperature water bath or heating block (50°C)
Workflow Diagram:
Caption: Workflow for the kinetic analysis of an SNAr reaction.
Procedure:
-
Preparation: Accurately weigh Isomer C and the internal standard into a 50 mL round-bottom flask. Add 20 mL of anhydrous DMSO and stir until fully dissolved.
-
Equilibration: Place the flask in a pre-heated 50°C water bath. Allow the solution to thermally equilibrate for 15 minutes.
-
Initiation: Using a microliter syringe, add 10 equivalents of pyrrolidine to the stirring solution. Start a timer immediately. This is time zero (t=0).
-
Sampling: At predetermined time points (e.g., 2, 5, 10, 20, 40, 60, 90 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it into a labeled HPLC vial containing 1 mL of a 50:50 acetonitrile/water mixture. This dilution effectively stops the reaction.
-
Analysis: Analyze the quenched samples by HPLC. Develop a method that provides good separation between the starting material, product, and internal standard. Monitor the peak area of the starting material at an appropriate wavelength (e.g., 254 nm).
-
Calculation:
-
Normalize the peak area of the starting material (SM) to the peak area of the internal standard (IS) for each time point.
-
Plot the natural logarithm of the normalized peak area ratio (ln(Area_SM / Area_IS)) versus time (in seconds).
-
The plot should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k_obs.
-
Conclusion and Synthetic Implications
The reactivity of chloro-substituted aminophenyl trifluoroethanones in SNAr reactions is fundamentally controlled by the position of the powerful trifluoroacetyl activating group relative to the chloro leaving group.
-
High Reactivity: Isomers with ortho or para relationships between the -COCF₃ group and the -Cl atom are highly susceptible to nucleophilic attack. These substrates are ideal for introducing a wide range of nucleophiles under mild conditions.
-
Low Reactivity: Isomers with a meta relationship are exceptionally unreactive towards SNAr.[5] For these substrates, alternative synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, must be employed to achieve the desired transformation.
This predictable reactivity pattern allows drug development professionals to make informed decisions during the design of synthetic routes. By selecting the appropriate isomer, chemists can control reaction outcomes, improve yields, and streamline the synthesis of complex molecular targets.
References
- Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
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Background on synthesis of 1,1,1‐trifluoro‐2,5‐diketones and their derivatives. ResearchGate. [Link]
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Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]
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SYNTHESIS OF 2-TRIFLUOROACETONYL-3-ALKYL/ALKOXY- CHROMONES AND THEIR REACTIONS WITH 1,2-BIDENTATE NUCLEOPHILES. HETEROCYCLES, Vol. 104, No. 7, 2022. [Link]
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Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? YouTube. [Link]
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Nucleophilic Aromatic Substitution. YouTube. [Link]
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Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [Link]
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A Researcher's Guide to the Biological Screening of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone Derivatives: A Comparative Framework
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. The "1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone" core structure presents a compelling starting point for library synthesis. The combination of a chloro-substituted aniline ring with a trifluoroethanone moiety suggests a rich potential for diverse biological activities, stemming from the electron-withdrawing nature of the fluorine atoms and the established pharmacophoric relevance of the aminophenyl group.
This guide provides a comprehensive, technically grounded framework for the systematic biological screening of derivatives of this scaffold. It is designed for researchers in drug discovery and chemical biology, offering not just protocols, but the strategic rationale behind creating a robust screening cascade. We will proceed from broad, initial assessments of cytotoxicity and antimicrobial potential to more targeted assays, using hypothetical data to illustrate comparative analysis.
The Strategic Screening Cascade: From Hits to Leads
A successful screening campaign does not test compounds randomly; it follows a logical progression or "cascade." The goal is to efficiently filter a library of derivatives, eliminating inactive or overly toxic compounds while identifying promising "hits" for further investigation. Our approach is structured in tiers, maximizing resource efficiency.
Caption: A tiered workflow for screening novel chemical derivatives.
Part 1: Primary Screening - Casting a Wide Net
The initial tier aims to quickly identify biologically active compounds and flag those with indiscriminate toxicity. We employ high-throughput, cost-effective assays.
General Cytotoxicity Assessment
It is crucial to assess a compound's effect on cell viability early on. This helps distinguish between compounds that are selectively toxic to cancer cells and those that are broadly cytotoxic, the latter being undesirable for most therapeutic applications.[1]
Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its robustness, scalability, and reliance on mitochondrial metabolic activity as a proxy for cell viability.[2] We will compare activity against a representative cancer cell line (e.g., MCF-7, breast cancer) and a non-cancerous cell line (e.g., MCF-10A, non-tumorigenic breast epithelial). Doxorubicin, a standard chemotherapeutic, serves as a positive control.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM) IC₅₀ is the concentration required to inhibit 50% of cell growth.
| Compound ID | Derivative Structure (R-group) | MCF-7 (Cancer) IC₅₀ [µM] | MCF-10A (Normal) IC₅₀ [µM] | Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer) |
| C1 | -H (Parent Scaffold) | 35.2 | 40.5 | 1.15 |
| C2 | -4-Fluorophenyl | 8.1 | 55.2 | 6.81 |
| C3 | -2,4-Dichlorophenyl | 1.5 | 2.1 | 1.40 |
| C4 | -4-Methoxyphenyl | 15.6 | > 100 | > 6.41 |
| Doxorubicin | (Positive Control) | 0.9 | 5.8 | 6.44 |
Interpretation:
-
Compound C3 is highly potent but non-selective, suggesting general toxicity. It would be deprioritized.
-
Compounds C2 and C4 show promising selectivity. They are more toxic to the cancer cell line than the normal cell line, indicated by a higher Selectivity Index. These are priority candidates for secondary screening.
Antimicrobial Activity Screening
The structural motifs present in the scaffold warrant investigation into antimicrobial activity, particularly against pathogens known for high levels of drug resistance.
Experimental Choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[3] We will screen against a panel of clinically relevant Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[4][5]
Table 2: Hypothetical Antimicrobial Screening Data (MIC in µg/mL)
| Compound ID | S. aureus (Gram +) MIC [µg/mL] | E. coli (Gram -) MIC [µg/mL] | K. pneumoniae (Gram -) MIC [µg/mL] |
| C1 | > 128 | > 128 | > 128 |
| C5 | 8 | 64 | 128 |
| C6 | 4 | 16 | 32 |
| C7 | > 128 | 8 | 8 |
| Vancomycin | 1 | > 128 | > 128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.03 |
Interpretation:
-
Compounds C5 and C6 show potent activity against the Gram-positive S. aureus.
-
Compound C7 displays promising activity against the more challenging Gram-negative bacteria. These distinct profiles suggest different potential mechanisms of action and warrant follow-up.
Part 2: Secondary Screening - Elucidating Mechanism
With primary hits identified, the next step is to understand how they work. These assays are lower-throughput but provide critical mechanistic insights.
Kinase Inhibition Profiling
Many small molecule cancer drugs, including those with aminophenyl structures, function by inhibiting protein kinases, which are key regulators of cellular processes.[6][7][8] The dysregulation of kinases is a hallmark of many cancers.[9]
Experimental Choice: A luminescence-based assay like the Kinase-Glo® platform provides a rapid method for measuring kinase activity by quantifying the amount of ATP remaining after a kinase reaction.[10][11] A lower luminescent signal indicates higher kinase activity (more ATP consumed), so an effective inhibitor will result in a higher signal. We will test our cytotoxic hits (C2, C4) against a key signaling kinase, such as FLT3, which is implicated in acute myeloid leukemia.[7]
Caption: Principle of a luminescence-based kinase inhibition assay.
Table 3: Hypothetical Kinase Inhibition Data
| Compound ID | FLT3 Kinase Inhibition (IC₅₀ [nM]) |
| C2 | 85 |
| C4 | 1250 |
| Linifanib | 4 |
Interpretation:
-
Compound C2 demonstrates potent, nanomolar inhibition of FLT3 kinase. This provides a specific molecular target and a strong rationale for its selective cytotoxicity in a relevant cancer model. This makes C2 a high-priority candidate for lead optimization.
-
Compound C4's weaker kinase activity suggests its cytotoxicity may stem from a different mechanism, which would require further investigation.
Part 3: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., MCF-7, MCF-10A) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells. Incubate for 48-72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Calculate IC₅₀ values using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB), typically from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Protocol 3: In Vitro Kinase Assay (Kinase-Glo®)
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of the test inhibitor (e.g., C2) in buffer. Prepare ATP solution at the desired concentration (often near the Kₘ for the specific kinase).[10]
-
Assay Setup: In a 384-well plate, add the kinase, substrate, and inhibitor. Allow a pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the kinase.[14]
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for the desired period (e.g., 30-60 minutes) at room temperature.
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence with a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine IC₅₀ values using a suitable curve-fitting model.
Conclusion and Forward Look
This guide outlines a systematic and logical approach to the biological evaluation of novel "this compound" derivatives. By employing a tiered screening cascade, researchers can efficiently identify compounds with promising and specific biological activities, such as the selective cytotoxicity of Compound C2 driven by potent FLT3 kinase inhibition. The provided protocols offer a validated starting point for these investigations. The true value of this scaffold will be unlocked through the synthesis and screening of a diverse chemical library, followed by in-depth mechanistic studies and, ultimately, validation in preclinical models.
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- BenchChem. (n.d.). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
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- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
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- Opentrons. (n.d.). Cytotoxicity Assays.
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- PubMed. (2024). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae.
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A Comparative Guide to Synthetic Routes for Substituted Aminophenyl Trifluoroethanones
For Researchers, Scientists, and Drug Development Professionals
The incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry, often enhancing the metabolic stability, binding affinity, and bioavailability of drug candidates. Substituted aminophenyl trifluoroethanones are crucial intermediates in the synthesis of these valuable compounds. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access these building blocks, offering insights grounded in mechanistic understanding and practical application.
Friedel-Crafts Acylation: The Classic Approach
The Friedel-Crafts acylation is a fundamental reaction in organic synthesis that forges a direct path to aryl ketones. This method involves the electrophilic acylation of an aniline derivative with a trifluoroacetylating agent, typically in the presence of a Lewis acid catalyst.
Mechanistic Rationale and Experimental Considerations
The reaction proceeds through the in-situ generation of a highly reactive trifluoroacetyl cation, which then undergoes electrophilic aromatic substitution onto the aniline ring. A critical consideration is the inherent basicity of the amino group, which can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring.[1] To circumvent this, the amino group is typically protected, for instance as an amide, prior to the acylation step.[1]
However, the harsh conditions often required, including superstoichiometric amounts of strong Lewis acids, can limit the substrate scope and functional group tolerance.[2] Despite these challenges, modern variations using more potent and selective Lewis acid catalysts, such as metal triflates, have shown promise in improving yields and reaction conditions.[3][4]
Diagram 1: Friedel-Crafts Acylation Workflow
Caption: A generalized workflow for the synthesis of aminophenyl trifluoroethanones via Friedel-Crafts acylation.
Experimental Protocol: Trifluoroacetylation of an Amine
The following is a general procedure for the protection of an amine with a trifluoroacetyl group, a key step in many synthetic routes.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM).[5]
-
Addition of Base: Add a tertiary amine base, such as triethylamine (1.5 equivalents).[5]
-
Cooling: Cool the mixture to 0°C using an ice-water bath.[5]
-
Addition of Reagent: Slowly add trifluoroacetyl chloride (1.1-1.5 equivalents).[5]
-
Reaction: Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[5]
-
Work-up: Quench the reaction with water. Extract the product with an organic solvent, wash with 1 M HCl, saturated NaHCO₃, and brine.[5]
-
Isolation: Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the product by recrystallization or column chromatography.[5]
Nucleophilic Addition of Organometallics: A Regioselective Alternative
This strategy offers a powerful and highly regioselective route to substituted aminophenyl trifluoroethanones. It involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trifluoroacetic acid derivative.[6][7]
Mechanistic Pathway and Practical Aspects
The synthesis begins with the formation of an organometallic reagent from a halogenated aniline derivative. This potent nucleophile then readily attacks the electrophilic carbonyl carbon of a trifluoroacetic acid derivative, such as ethyl trifluoroacetate.[7] The resulting tetrahedral intermediate is subsequently protonated during work-up to yield the desired trifluoroethanone.[6][7]
A key advantage of this method is the precise control over the position of the trifluoroacetyl group, which is dictated by the initial placement of the halogen atom on the aniline ring. However, the high reactivity of organometallic reagents necessitates strict anhydrous and inert atmosphere conditions to prevent quenching by protic solvents or atmospheric moisture.[8]
Diagram 2: Nucleophilic Addition of an Organometallic Reagent
Caption: A schematic representation of the synthesis of aminophenyl trifluoroethanones through nucleophilic addition.
Palladium-Catalyzed Cross-Coupling: The Modern Approach
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the formation of carbon-carbon bonds.[9][10] This methodology provides a highly versatile and functional group tolerant route to aminophenyl trifluoroethanones.
Catalytic Cycle and Key Advantages
In this approach, an arylboronic acid derivative is coupled with a trifluoroacetylating agent in the presence of a palladium catalyst.[11][12] The catalytic cycle typically involves the oxidative addition of the trifluoroacetyl source to the palladium(0) complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to afford the final product.[11]
A significant advantage of this method is its broad substrate scope and tolerance for various functional groups, often obviating the need for protecting groups.[11] The reactions generally proceed under mild conditions, and recent advancements have led to the development of highly active catalysts that can achieve high yields with low catalyst loadings.[12]
Diagram 3: Simplified Suzuki-Miyaura Cross-Coupling Cycle
Caption: A simplified representation of the catalytic cycle for the palladium-catalyzed trifluoroacetylation of an arylboronic acid.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Advantages | Key Limitations | Typical Reaction Conditions |
| Friedel-Crafts Acylation | Direct, often uses readily available starting materials. | Harsh conditions, potential for regioselectivity issues, requires protection of the amino group.[1][2] | Strong Lewis acids (e.g., AlCl₃), often requires elevated temperatures. |
| Nucleophilic Addition | Excellent regioselectivity, milder conditions than Friedel-Crafts. | Requires anhydrous and inert conditions, multi-step process.[8] | Formation of Grignard or organolithium reagents at low temperatures, followed by addition to the electrophile. |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, excellent selectivity, mild reaction conditions.[11] | Cost of palladium catalysts and ligands, may require optimization for specific substrates. | Palladium catalyst (e.g., Pd(OAc)₂), ligand, base, and solvent at room temperature to moderate heat.[9] |
Conclusion
The synthesis of substituted aminophenyl trifluoroethanones can be achieved through several distinct strategies, each with its own set of advantages and challenges. The classical Friedel-Crafts acylation offers a direct approach but is often limited by harsh conditions and the need for protecting groups. Nucleophilic addition of organometallics provides excellent regiocontrol but demands stringent reaction conditions. Modern palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool, offering high functional group tolerance and mild reaction conditions, making them particularly attractive for the synthesis of complex and highly functionalized molecules. The choice of the optimal synthetic route will ultimately depend on factors such as the specific substitution pattern of the target molecule, the presence of sensitive functional groups, and considerations of scale and cost.
References
-
Szostak, M., et al. (2015). Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent. Request PDF. Available at: [Link]
-
Organic Syntheses Procedure. L-Tyrosine, N-(trifluoroacetyl)-. Available at: [Link]
-
(2014). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of "1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone," a key pharmaceutical intermediate. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document offers a practical framework for selecting and validating appropriate analytical techniques.[1][2][3][4]
The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5][6][7] For a molecule like this compound, which possesses an aromatic amine, a halogenated phenyl ring, and a trifluoromethyl ketone moiety, a multi-faceted analytical approach is often necessary to ensure its identity, purity, and strength.
Workflow for Analytical Method Validation
The validation process follows a structured workflow to ensure all aspects of the method's performance are thoroughly evaluated.
Caption: A generalized workflow for the validation of analytical methods.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is the first critical step. For this compound, both chromatographic and spectroscopic methods offer distinct advantages.
| Analytical Technique | Principle | Strengths | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | High resolution, excellent for purity and assay determination. Versatile with various detectors (UV, DAD, MS). | Method development can be time-consuming. Derivatization may be needed for enhanced sensitivity of the primary amine.[8] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Highly sensitive for volatile and semi-volatile halogenated compounds.[9] Specific detectors like ECD or XSD can enhance selectivity.[10] | The compound must be thermally stable and sufficiently volatile. Derivatization might be necessary to improve volatility. |
| UV-Visible Spectroscopy | Measurement of light absorption by the analyte. | Simple, rapid, and cost-effective for quantitative analysis. | Lower specificity compared to chromatographic methods. Susceptible to interference from impurities that absorb at the same wavelength. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measurement of the absorption of infrared radiation by the sample. | Provides structural information and can be used for identification. | Primarily a qualitative technique, less suitable for quantification of impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Highly specific and sensitive, provides structural elucidation. Can be coupled with HPLC or GC for enhanced separation and identification. | Higher cost and complexity of instrumentation. |
Validation Parameters: A Head-to-Head Comparison
According to ICH Q2(R1), the following parameters must be considered during validation.[1][3] The suitability of each analytical technique for evaluating these parameters is compared below.
| Validation Parameter | HPLC | GC | UV-Vis Spectroscopy |
| Specificity/Selectivity | Excellent, especially with DAD or MS detectors. | Excellent, particularly with selective detectors (ECD, XSD, MS).[9][10] | Moderate, prone to interference. |
| Linearity | Excellent over a wide concentration range. | Excellent for target analytes. | Good, but may deviate at high concentrations (Beer's Law limitations). |
| Range | Wide, adaptable to assay and impurity determination. | Dependent on analyte volatility and detector sensitivity. | Generally narrower than chromatographic methods. |
| Accuracy | High, determined by recovery studies. | High, determined by recovery studies. | Good, but can be affected by matrix effects. |
| Precision (Repeatability & Intermediate) | High, with low relative standard deviation (RSD). | High, with low RSD. | Good, but can be influenced by instrument drift. |
| Limit of Detection (LOD) | Low, especially with sensitive detectors. | Very low, particularly with ECD for halogenated compounds. | Higher compared to chromatographic methods. |
| Limit of Quantitation (LOQ) | Low, suitable for trace impurity analysis. | Very low, ideal for genotoxic impurity analysis. | Higher, may not be suitable for trace analysis. |
| Robustness | Can be evaluated by systematically varying method parameters. | Can be evaluated by varying parameters like temperature and flow rate. | Less commonly evaluated in detail compared to chromatography. |
Experimental Protocols: A Practical Approach
Protocol 1: HPLC-UV Method for Assay and Purity Determination
This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound and the separation of potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Standard and sample solutions of this compound.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
3. Validation Experiments:
-
Specificity: Analyze blank, placebo (if in a formulation), and spiked samples to demonstrate that the peak for the analyte is free from interference.
-
Linearity: Prepare a series of at least five concentrations of the standard and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[11][12]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the same sample. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]
-
Robustness: Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) to assess the method's reliability.
Protocol 2: GC-MS Method for Trace Impurity Analysis
This protocol is designed for the detection and quantification of volatile impurities, particularly those that may be genotoxic.
1. Instrumentation and Materials:
-
Gas chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Standard and sample solutions.
2. Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 60 °C for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 amu.
3. Validation Experiments:
-
Specificity: Analyze blank and spiked samples. Use the mass spectra to confirm the identity of the analyte and impurities.
-
Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Follow similar procedures as outlined in the HPLC protocol, with acceptance criteria adjusted for trace analysis (e.g., wider recovery limits may be acceptable for very low concentrations).
Data Presentation: A Comparative Summary
The following table summarizes typical performance data for the validated methods.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Range (Assay) | 80-120% of nominal concentration | N/A |
| Range (Impurity) | LOQ to 120% of specification | LOQ to 120% of specification |
| Accuracy (Recovery) | 98.0 - 102.0% | 90.0 - 110.0% (for trace levels) |
| Precision (RSD) | ≤ 2.0% | ≤ 15.0% (for trace levels) |
| LOD | ~0.01% | ~1 ppm |
| LOQ | ~0.03% | ~3 ppm |
Logical Relationships in Method Validation
The interdependency of validation parameters is crucial to understand. For instance, the range of a method is established by demonstrating acceptable linearity, accuracy, and precision within that range.
Caption: Interdependency of key analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound requires a systematic and scientifically sound approach. While HPLC-UV is a robust and versatile technique for assay and purity determination, GC-MS offers superior sensitivity and specificity for the analysis of volatile and potentially genotoxic impurities. The choice of method should be guided by the specific analytical requirements, and its validation must be thoroughly documented to ensure data integrity and regulatory compliance. This guide provides a framework for making informed decisions and executing a comprehensive validation strategy.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone
This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone. As a research chemical, specific safety and disposal data may be limited. Therefore, this protocol is grounded in established principles of laboratory safety, chemical waste management regulations, and a conservative approach based on the compound's chemical structure. The procedures outlined here are designed to ensure the safety of laboratory personnel and minimize environmental impact, fostering a culture of trust and responsibility in scientific research.
Part 1: Hazard Assessment and Classification
Structural Analysis:
-
Halogenated Aromatic Amine: The presence of a chlorine atom on the phenyl ring and a trifluoromethyl group classifies this compound as a halogenated organic compound.[1][2] Halogenated compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not incinerated at high temperatures.
-
Amino Group: The amino group can confer toxicological properties.
-
Trifluoroethanone Moiety: Similar trifluoromethyl ketones can exhibit irritant properties.[3]
Based on this structural assessment, and in the absence of specific data, this compound should be handled as a hazardous substance. According to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS), it should be provisionally classified as potentially:
It is imperative to label all containers of this compound and its waste with appropriate GHS pictograms and hazard statements.[7]
Part 2: Personal Protective Equipment (PPE) and Handling
Given the presumptive hazards, stringent adherence to PPE protocols is mandatory. All handling of this compound and its waste must be conducted in a certified chemical fume hood.[8]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides protection against incidental skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a fume hood | If there is a risk of aerosol generation outside of a fume hood, a respirator may be necessary. Consult your institution's EHS department. |
Always wash hands thoroughly after handling the chemical, even if gloves were worn. Contaminated PPE should be disposed of as hazardous waste.[9]
Part 3: Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]
Key Segregation Principle: Due to the presence of chlorine and fluorine, this compound waste is classified as halogenated organic waste .[1]
Step-by-Step Collection Protocol:
-
Select a Designated Waste Container:
-
Use a clearly labeled, leak-proof container compatible with organic solvents.
-
The container must be designated for "Halogenated Organic Waste."[1]
-
Ensure the container has a secure screw-top cap to prevent the release of vapors.
-
-
Label the Waste Container:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An approximate concentration and volume of the waste.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., harmful, irritant).
-
-
-
Waste Accumulation:
-
Collect all waste containing this compound, including unused neat material, solutions, and contaminated items (e.g., pipette tips, weighing paper), in the designated container.
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [2] This is because the disposal methods for these two streams are different and mixing them can significantly increase disposal costs and complicate the disposal process.[2]
-
Keep the waste container closed at all times, except when adding waste.[2]
-
Part 4: On-Site Storage and Disposal
The on-site storage of hazardous waste is regulated and must be managed to prevent accidents and ensure compliance.
Storage in a Satellite Accumulation Area (SAA):
Laboratories are considered Satellite Accumulation Areas where small quantities of hazardous waste can be collected at or near the point of generation.[11][12]
-
Location: The waste container should be stored in a secondary containment bin within or near the fume hood where the waste is generated.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in the SAA.[11] For practical laboratory purposes, waste pickups should be requested long before this limit is reached.
-
Time Limits: Once the container is full, or within 12 months of the accumulation start date for academic labs, it must be moved to a central hazardous waste storage area.[11]
Disposal Workflow Diagram:
Caption: Decision workflow for the safe disposal of this compound.
Final Disposal:
The ultimate disposal of halogenated organic waste must be handled by a licensed hazardous waste management company.[13] The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration .[9]
Do not, under any circumstances, dispose of this compound down the drain. [12] This is strictly prohibited and can lead to environmental contamination and regulatory violations.
Part 5: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills within a fume hood, use a chemical spill kit containing an absorbent material suitable for organic solvents.
-
Collect the absorbent material and contaminated items in a sealed bag or container, label it as hazardous waste, and dispose of it in the halogenated organic waste stream.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
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Classification and labelling - ECHA . European Chemicals Agency. [Link]
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A Researcher's Guide to Handling 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone: A Framework for Safety
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone. As no comprehensive safety data sheet (SDS) is publicly available for this specific molecule, this guide is built upon a foundation of structural analogy, referencing data from similar chemical compounds to establish a robust safety framework. Our approach is to empower researchers with the knowledge to handle this compound responsibly by understanding the inherent risks associated with its constituent chemical motifs.
Hazard Assessment through Structural Analogy
The chemical structure of this compound incorporates three key functional groups that dictate its potential hazards:
-
Chlorinated Aromatic Ring: Chlorinated organic compounds can be toxic and persist in the environment.[1][2] Their disposal requires specific high-temperature incineration protocols to prevent the formation of hazardous byproducts like molecular chlorine or dioxins.[1][3]
-
Trifluoroacetyl Group (-COCF₃): The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the ketone. Similar trifluoroacetophenones are known irritants. For instance, the safety data sheet for 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone lists skin, eye, and respiratory irritation as primary hazards.[4]
-
Aromatic Amine (-NH₂): Aromatic amines as a class can be toxic and may cause skin irritation or sensitization.
Based on these structural components, it is prudent to treat this compound as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solids | Chemical Splash Goggles | Nitrile or Neoprene Gloves (Double-gloved recommended) | Fully-fastened Laboratory Coat | Required. Use within a certified chemical fume hood. |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves (Double-gloved recommended) | Chemical-resistant Apron over Laboratory Coat | Required. Use within a certified chemical fume hood. |
| Running Reactions & Transfers | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves (Double-gloved recommended) | Chemical-resistant Apron over Laboratory Coat | Required. Use within a certified chemical fume hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-resistant, disposable gown | N95/P100 respirator (for powders) or appropriate cartridge respirator for organic vapors.[5] |
Operational Workflows: Donning and Doffing PPE
The order in which PPE is put on and, more critically, taken off is vital to prevent cross-contamination.
Donning PPE Workflow
The process of putting on PPE should proceed from the core body outwards, ensuring a secure and complete barrier before handling any chemicals.
Caption: Correct sequence for donning personal protective equipment.
Doffing PPE Workflow
Doffing is the most critical step for avoiding personal contamination. The guiding principle is "dirty-to-dirty," removing the most contaminated items first without touching your skin.
Caption: Safe sequence for doffing to prevent chemical exposure.
Decontamination and Disposal Plan
Proper disposal is a critical safety and environmental responsibility due to the compound's halogenated nature.
Step-by-Step Disposal Protocol
-
Segregate Waste Streams: At the point of generation, separate waste into three categories:
-
Liquid Halogenated Organic Waste: All solutions containing the title compound, and solvent rinses of contaminated glassware.
-
Solid Halogenated Organic Waste: Contaminated gloves, weigh boats, pipette tips, and paper towels.
-
Sharps Waste: Contaminated needles or razor blades.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Halogenated Organic Waste" and a full list of their contents.
-
Keep containers securely closed when not in use.
-
-
Decontamination:
-
Wipe down all surfaces (fume hood sash, benchtops, equipment) with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the wipes in the solid halogenated waste stream.
-
For glassware, rinse with a small amount of solvent into the liquid halogenated waste container before proceeding with standard washing procedures.
-
-
Final Disposal:
-
Halogenated organic waste cannot be disposed of via standard drains or as normal trash.[1]
-
This waste must be collected by your institution's environmental health and safety (EHS) office for disposal via high-temperature incineration, which is an effective method for destroying halogenated chemicals.[6][7] This process breaks down the compounds into gaseous byproducts like carbon dioxide and hydrogen halides, which can be scrubbed to prevent atmospheric pollution.[1]
-
Emergency Procedures
Immediate and correct action is vital in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
This guide provides a foundational safety framework. Always consult with your institution's EHS department to ensure your procedures are in full compliance with local, state, and federal regulations.
References
- Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues. U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. (2024, April 8).
- U.S. Environmental Protection Agency. (n.d.).
- Sigma-Aldrich. (2025, November 6).
- Gilbert, J. D., & Klanderman, B. H. (1980). Process for the incineration of chlorinated organic materials.
- De Kimpe, N., & De Buyck, L. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583.
- Wikipedia. (n.d.).
- Krzmarzick, M. J., & Novak, P. J. (2014). Removal of chlorinated organic compounds during wastewater treatment: achievements and limits. Applied Microbiology and Biotechnology, 98(14), 6233–6242.
- PubChem. (n.d.). 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride.
- PubChem. (n.d.). 2-Amino-1-(3-chlorophenyl)propan-1-one.
- American Chemical Society. (2019, March 13). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? Video 3.
- Brown, P. I., & Lock, E. A. (1987). Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals. Toxicology and Applied Pharmacology, 90(2), 235-245.
- BLD Pharmatech. (n.d.). Safety Data Sheet for (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid.
- Chemrio. (n.d.). 1-(2-amino-5-chlorophenyl)
- Pharmaffiliates. (n.d.). 2-Amino-1-(3-Chlorophenyl)-1-Propanone.
- Echemi. (n.d.). 1-(4-Chlorophenyl)
- NIOSH. (2019, August 6). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders.
- LibreTexts Chemistry. (2021, July 31). 17.
- ResearchGate. (2025, August 6). Halogenation of ketones with N-halosuccinimides under solvent-free reaction conditions | Request PDF.
- Simson Pharma Limited. (n.d.). 1-(3-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride.
- Benchchem. (n.d.). 2-Amino-1-(3-chlorophenyl)propan-1-one|CAS 119802-69-6.
- Pharmaffiliates. (n.d.). 2-Amino-1-(3-Chlorophenyl)-1-Propanone Hydrochloride.
- LookChem. (n.d.). Cas 404-20-6,1,1,1-Trifluoro-2-amino-3-phenylpropane.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Removal of chlorinated organic compounds during wastewater treatment: achievements and limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
